2-Hydroxymethylene Ethisterone
Description
The exact mass of the compound 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2787-02-2 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
Clé InChI |
FYEOMZSZJFOTGQ-LHZXLZLDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)/C(=C\O)/C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C |
Autres numéros CAS |
2787-02-2 |
Pictogrammes |
Health Hazard |
Synonymes |
(17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one; 17-Ethynyl-2-(hydroxymethylene)-testosterone; |
Origine du produit |
United States |
Foundational & Exploratory
2-Hydroxymethylene Ethisterone: A Technical Overview of Synthesis and Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestin ethisterone, is a steroidal compound of interest in medicinal chemistry and drug development. Its structural modification at the C-2 position with a hydroxymethylene group suggests the potential for altered biological activity and pharmacokinetic properties compared to its parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxymethylene ethisterone, consolidating available information to support further research and development in this area.
Synthesis of this compound
The most probable synthetic pathway involves the base-catalyzed condensation of ethisterone (17α-ethynyltestosterone) with an appropriate formylating agent, such as ethyl formate (B1220265).
dot
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General Method)
The following is a generalized experimental protocol based on the formylation of α,β-unsaturated steroidal ketones. Researchers should optimize the specific reaction conditions for the synthesis of this compound.
Materials:
-
Ethisterone
-
Ethyl formate
-
Sodium methoxide (B1231860) (or another suitable base)
-
Anhydrous solvent (e.g., benzene, toluene, or tetrahydrofuran)
-
Hydrochloric acid (for work-up)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethisterone in the anhydrous solvent.
-
Addition of Reagents: Add a molar excess of ethyl formate to the solution. Subsequently, add the base (e.g., sodium methoxide) portion-wise while stirring under an inert atmosphere of nitrogen.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield pure this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are typically employed. While specific spectral data for this compound are not widely published, the expected data types are summarized below.
Physicochemical Properties
| Property | Value |
| CAS Number | 2787-02-2 |
| Molecular Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the steroidal backbone, the ethynyl (B1212043) proton, and the newly introduced hydroxymethylene group (a vinyl proton and a hydroxyl proton, likely showing tautomerism with the formyl group). |
| ¹³C NMR | Resonances for all 22 carbon atoms, including the characteristic shifts for the carbonyl, ethynyl, and hydroxymethylene carbons. |
| Infrared (IR) | Absorption bands indicative of O-H stretching (hydroxyl group), C≡C-H stretching (ethynyl group), C=O stretching (conjugated ketone), and C=C stretching (alkene and hydroxymethylene groups). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the steroid skeleton. |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available information regarding the biological activity and associated signaling pathways of this compound. As a derivative of ethisterone, a known progestin, it is plausible that this compound may interact with steroid hormone receptors, such as the progesterone (B1679170) and androgen receptors. However, the introduction of the hydroxymethylene group could modulate its binding affinity, selectivity, and functional activity (agonist vs. antagonist).
Further research is required to elucidate the pharmacological profile of this compound. In vitro binding assays, reporter gene assays, and in vivo studies would be necessary to determine its hormonal and any other biological activities.
dot
Caption: Logical relationship between synthesis, characterization, and potential biological evaluation of this compound.
Conclusion
This compound represents an intriguing synthetic derivative of a well-known steroidal drug. While a definitive and detailed experimental guide for its synthesis and complete characterization data are not yet available in the public domain, this technical guide provides a robust framework based on established chemical principles for its preparation and analysis. The lack of information on its biological activity presents a clear opportunity for future research to explore its potential as a novel therapeutic agent. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to unlock its full potential in drug discovery and development.
"2-Hydroxymethylene Ethisterone" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a key intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of Danazol, a medication used to treat conditions such as endometriosis and fibrocystic breast disease, this compound is a derivative of ethisterone. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 2-Hydroxymethylene Ethisterone. Due to its status as a synthetic intermediate, publicly available information on its specific biological activity and detailed experimental protocols is limited. This document summarizes the known data and provides context based on its precursor, ethisterone, and the final product, Danazol.
Chemical Properties and Structure
This compound, with the IUPAC name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a steroid derivative with a molecular formula of C22H28O3.[1] Its structure is characterized by the core steroid nucleus of ethisterone with an additional hydroxymethylene group at the C2 position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C22H28O3 | PubChem[1] |
| Molecular Weight | 340.46 g/mol | Biosynth[2], SynThink Research Chemicals[3], Santa Cruz Biotechnology[4] |
| CAS Number | 2787-02-2 | Biosynth[2], SynThink Research Chemicals[3], Santa Cruz Biotechnology[4] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | PubChem[1] |
| Synonyms | 17-Ethynyl-2-(hydroxymethylene)-testosterone, (17a)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one | Biosynth[5], SynThink Research Chemicals[2] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Characterization
This compound is synthesized from ethisterone via a formylation reaction, which introduces the hydroxymethylene group at the C2 position. This reaction is a crucial step in the overall synthesis of Danazol.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, likely due to the compound's primary role as a commercial intermediate. However, general methodologies for similar steroid modifications and characterizations can be inferred.
Synthesis: Formylation of a Ketosteroid (General Approach)
The introduction of a hydroxymethylene group at the α-position to a ketone in a steroid is typically achieved through a formylation reaction. A common method is the Claisen condensation using a base and a formylating agent like ethyl formate (B1220265).
-
Materials: Ethisterone, sodium methoxide (B1231860), ethyl formate, benzene (B151609) (or another suitable solvent), diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium methoxide in a suitable solvent like benzene is prepared.
-
Ethisterone is dissolved in the same solvent and added to the base solution.
-
Ethyl formate is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.
-
The reaction is monitored for completion using thin-layer chromatography.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to yield this compound.
-
Characterization (General Approaches)
Commercial suppliers of this compound typically provide a certificate of analysis with data from the following techniques.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the presence of the hydroxymethylene group (a singlet or doublet for the aldehydic proton and a signal for the hydroxyl proton) and other characteristic steroid protons. The spectrum of the parent compound, ethisterone, would be used as a reference.
-
13C NMR: To identify the carbon signals of the steroid skeleton and the additional hydroxymethylene carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 340.46 g/mol .
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase HPLC method would typically be employed with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and alkyne (C≡C) groups.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound itself. Its primary role is as an intermediate in the synthesis of Danazol. Therefore, its biological effects are not the primary focus of research.
To provide context, the biological activities of its precursor, ethisterone, and the final product, Danazol, are summarized below.
-
Ethisterone: A synthetic progestin that mimics the activity of progesterone (B1679170).[6] It interacts with progesterone receptors and has been used in the treatment of menstrual disorders.[7]
-
Danazol: Possesses weak androgenic activity and acts as an inhibitor of gonadotropin-releasing hormone, leading to a decrease in estrogen production.[1] This mechanism is central to its therapeutic effects in endometriosis. Danazol is known to be metabolized in the liver to 2-hydroxymethyl ethisterone and ethisterone.[8]
Given the absence of direct research on this compound's biological pathways, a signaling pathway diagram cannot be generated. However, a logical workflow for its role in the synthesis of Danazol can be visualized.
Mandatory Visualizations
Caption: Synthetic pathway from Ethisterone to Danazol.
Conclusion
This compound is a crucial chemical intermediate in the synthesis of the pharmaceutical agent Danazol. While its chemical properties and structure are well-defined, there is a notable absence of detailed public information regarding its specific biological activities and the experimental protocols for its synthesis and characterization. This guide provides a summary of the available technical data and offers general methodologies for its synthesis and analysis based on established steroid chemistry. Further research into the potential biological effects of this intermediate could be a future area of investigation for drug development professionals.
References
- 1. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary evaluation of a 18 F-labeled ethisterone derivative [18 F]EAEF for progesterone receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Danazol? [synapse.patsnap.com]
- 5. Oxymetholone - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of estrone 3-O-ether derivatives containing the piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Hydroxymethylene Ethisterone (CAS 2787-02-2) and its Parent Compound, Ethisterone
A Note to the Reader: Comprehensive research for "2-Hydroxymethylene Ethisterone" (CAS 2787-02-2) reveals a significant scarcity of publicly available scientific literature detailing its specific synthesis, biological activity, and mechanism of action. While it is commercially available as a reference standard and recognized as an impurity of Ethisterone, dedicated research on this particular derivative is not prominent in published, peer-reviewed studies.
Therefore, to provide a valuable and in-depth technical resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented parent compound, Ethisterone . Ethisterone, also known as 17α-ethynyltestosterone, is a historically significant progestin with a more extensive body of research. This guide will cover its core properties, synthesis, biological activity, and mechanism of action, adhering to the requested format of data presentation, experimental protocols, and visualizations.
Technical Guide: Ethisterone (CAS 434-03-7)
Introduction
Ethisterone is a synthetic progestin, a class of steroid hormones that act as agonists of the progesterone (B1679170) receptor.[1][2] Historically, it was one of the first orally active progestogens to be synthesized and used clinically.[2] Derived from testosterone, the addition of an ethynyl (B1212043) group at the 17α position significantly reduces its androgenic activity while conferring progestational effects.[3][4] Ethisterone has been utilized in the management of various gynecological disorders.[2] Its study provides a foundational understanding of the structure-activity relationships of synthetic progestins.
Chemical and Physical Properties
The fundamental properties of Ethisterone are summarized in the table below.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 434-03-7 |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.45 g/mol |
| Appearance | Off-White Powder |
| Melting Point | 272 °C |
| Water Solubility | <1 mg/mL at 25°C |
Synthesis
The classical synthesis of Ethisterone (17α-ethynyltestosterone) involves the ethynylation of a dehydroepiandrosterone (B1670201) (DHEA) derivative. While modern variations exist, a foundational approach is outlined below.
Objective: To synthesize 17α-ethynyltestosterone from 3-ethoxy-3,5-androstadien-17-one.
Materials:
-
3-ethoxy-3,5-androstadien-17-one
-
Potassium acetylide
-
Liquid ammonia (B1221849)
-
Anhydrous ethanol
-
Dilute hydrochloric acid
Procedure:
-
A solution of potassium acetylide is prepared in liquid ammonia.
-
3-ethoxy-3,5-androstadien-17-one, dissolved in a suitable anhydrous solvent, is added to the potassium acetylide solution at a low temperature (e.g., -78 °C).
-
The reaction mixture is stirred for several hours to allow for the ethynylation at the C17 ketone.
-
The reaction is quenched by the careful addition of a proton source, such as anhydrous ethanol.
-
The ammonia is allowed to evaporate.
-
The resulting intermediate, a 3-enol ether, is hydrolyzed using dilute hydrochloric acid in an aqueous alcohol solution.[5]
-
The crude Ethisterone product is then purified by recrystallization.
Note: This is a generalized protocol based on historical synthesis methods.[5] Specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization.
Caption: Generalized workflow for the synthesis of Ethisterone.
Biological Activity and Mechanism of Action
Ethisterone's primary biological activity is mediated through its interaction with the progesterone receptor (PR).
| Compound | Receptor | Binding Affinity Metric | Value |
| Mifepristone | Progesterone Receptor | IC50 | 0.2 nM[6][7] |
| Progesterone | Progesterone Receptor | K_d | ~1 nM[6] |
| 5α-dihydronorethisterone | Progesterone Receptor | Relative Affinity vs. Progesterone | 25%[8] |
Ethisterone functions as an agonist of the progesterone receptor (PR), which is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[9][10] The binding of Ethisterone to the PR initiates a cascade of molecular events that ultimately modulate the expression of target genes.
The progesterone receptor signaling pathway can be summarized as follows:
-
Ligand Binding: In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an agonist like Ethisterone to the ligand-binding domain of the PR induces a conformational change in the receptor.[11]
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the heat shock proteins. The ligand-bound receptor then dimerizes.
-
Nuclear Translocation: The receptor-ligand dimer translocates into the nucleus.
-
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound receptor complex recruits co-activators or co-repressors, which in turn modulate the transcriptional machinery, leading to an increase or decrease in the transcription of target genes into messenger RNA (mRNA).[12]
-
Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects associated with progestin activity.
References
- 1. rsc.org [rsc.org]
- 2. e-century.us [e-century.us]
- 3. tandfonline.com [tandfonline.com]
- 4. aapec.org [aapec.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Buy 5beta-Dihydronorethisterone | 28044-91-9 [smolecule.com]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 11. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]
- 12. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxymethylene Ethisterone, a significant metabolite of the synthetic steroid Danazol. This document details the initial identification of the compound, its chemical synthesis, and an analysis of its biological activity, including its interaction with key hormonal signaling pathways. Experimental protocols for synthesis and biological assays are provided, alongside quantitative data and visual representations of relevant pathways and workflows to support further research and development in steroid chemistry and pharmacology.
Introduction
This compound, systematically named (17α)-17-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one, is a key metabolite of the synthetic steroid Danazol.[1] Danazol, a derivative of ethisterone, was first synthesized in 1963 and received FDA approval in 1971 for the treatment of endometriosis.[1] Understanding the metabolic fate of Danazol is crucial for a complete comprehension of its pharmacological profile. This compound, as a primary metabolite, has been a subject of study to determine its own biological activity and contribution to the overall therapeutic and side-effect profile of Danazol. This guide will delve into the historical context of its discovery, the chemical processes for its synthesis, and its known biological interactions.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the metabolic studies of Danazol. In the 1970s, extensive research was conducted to elucidate the biotransformation of Danazol in humans.
A pivotal study published in 1977 by Rosi et al. in the Journal of Medicinal Chemistry was the first to report the isolation and identification of several urinary metabolites of Danazol, including this compound. In this study, the metabolite was isolated from the urine of a female subject who had been administered Danazol orally. This discovery was significant as it provided the first glimpse into the metabolic pathways of Danazol and prompted further investigation into the biological activities of its metabolites.
The parent compound, Ethisterone, is a historically significant progestin, being one of the first orally active synthetic progestogens. Its discovery and development paved the way for a new generation of synthetic steroids, including Danazol and its subsequent metabolites.
Chemical Synthesis
This compound is a synthetic steroid that can be prepared from Ethisterone. The synthesis involves the introduction of a hydroxymethylene group at the C2 position of the steroid nucleus.
Synthetic Pathway Overview
The synthesis of this compound from Ethisterone can be conceptualized as a two-step process. The first step involves the formylation of the ketone at the C3 position to introduce the hydroxymethylene group at C2. This is a common reaction in steroid chemistry, often achieved using a base and a formylating agent.
Caption: Synthetic pathway from Ethisterone to this compound.
Experimental Protocol: Synthesis of this compound from Ethisterone
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the principles of steroid chemistry.
Materials:
-
Ethisterone
-
Anhydrous solvent (e.g., benzene, toluene)
-
Base (e.g., sodium hydride, sodium methoxide)
-
Formylating agent (e.g., ethyl formate)
-
Dry nitrogen or argon atmosphere
-
Reaction vessel with stirrer and reflux condenser
-
Quenching solution (e.g., dilute acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., column chromatography with silica (B1680970) gel)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (dry nitrogen or argon), dissolve Ethisterone in the anhydrous solvent.
-
Addition of Base: Add the base to the solution at room temperature with stirring. The mixture is then heated to reflux to facilitate the formation of the enolate.
-
Formylation: To the refluxing mixture, add the formylating agent dropwise. Continue refluxing for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Workup: Cool the reaction mixture to room temperature and quench by carefully adding the dilute acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
The biological activity of this compound has been investigated to understand its contribution to the overall pharmacological effects of Danazol.
Pituitary Gonadotropin Inhibition
The primary mechanism of action of Danazol is the suppression of the pituitary-ovarian axis, leading to a decrease in the release of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]). Studies on the metabolites of Danazol, including this compound, have shown that they do not possess the same level of pituitary-inhibiting activity as the parent compound. The 1977 study by Rosi et al. concluded that none of the isolated metabolites, including this compound, exhibited pituitary inhibiting activity comparable to Danazol.[1]
Caption: Danazol's and its metabolite's effect on the pituitary-ovarian axis.
Receptor Binding and Endometrial Cell Growth
Further studies have explored the direct effects of this compound on endometrial cells. An in vitro study investigating the effects of Danazol and its metabolites on the growth of human endometrial cells found that while Danazol and testosterone (B1683101) suppressed cell growth, this compound and another major metabolite, ethisterone, showed no significant suppression of growth. This suggests that the direct anti-proliferative effects of Danazol on the endometrium are likely not mediated by this particular metabolite.
The binding affinity of this compound to androgen and progesterone (B1679170) receptors has not been extensively quantified in publicly available literature. However, given its structural similarity to ethisterone, a known progestin with some androgenic activity, it is plausible that it may interact with these receptors, albeit with potentially different affinities than its parent compounds.
Metabolism
This compound is a product of the hepatic metabolism of Danazol. The conversion is primarily mediated by the cytochrome P450 enzyme, specifically CYP3A4.
Caption: Metabolic conversion of Danazol to this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the receptor binding affinities (IC50 or Ki values) of this compound for the androgen and progesterone receptors. The available qualitative data from early studies indicates significantly lower biological activity compared to Danazol in terms of pituitary inhibition.
| Compound | Pituitary Inhibiting Activity | Endometrial Cell Growth Suppression (in vitro) |
| Danazol | Strong | Significant |
| This compound | Weak to negligible | Not significant |
| Ethisterone | Weak | Not significant |
| Testosterone | Not applicable | Significant |
Conclusion
This compound is a historically and pharmacologically important metabolite of Danazol. Its discovery was a key step in understanding the metabolic fate of Danazol. While it does not appear to share the potent pituitary-inhibiting or direct anti-proliferative endometrial effects of its parent compound, its role in the overall pharmacological profile of Danazol warrants further investigation. The synthesis of this compound from Ethisterone is achievable through established methods in steroid chemistry. Future research focusing on quantitative receptor binding assays and a broader screening of its biological activities would provide a more complete picture of the pharmacological significance of this metabolite. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and steroid chemistry, providing the necessary historical context, synthetic strategies, and biological insights to facilitate further exploration.
References
The Elusive Biological Profile of 2-Hydroxymethylene Ethisterone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409), a synthetic steroidal compound, remains a molecule of untapped potential within the vast landscape of pharmacologically active agents. Despite its structural relation to ethisterone, a known progestin with androgenic properties, a comprehensive biological activity profile for this specific derivative is conspicuously absent from publicly available scientific literature. This technical guide aims to provide a thorough overview of the current, albeit limited, knowledge surrounding 2-Hydroxymethylene ethisterone and to frame its potential biological significance within the broader context of A-ring modified steroids and ethisterone derivatives. While quantitative data and detailed experimental protocols for this specific compound are not available, this document will explore the general methodologies and known activities of structurally related compounds to offer a foundational perspective for future research endeavors.
Chemical Identity
| Compound Name | This compound |
| Synonyms | 2-Formyl-17α-ethynyl-17β-hydroxyandrost-4-en-3-one |
| Molecular Formula | C₂₂H₂₈O₃ |
| CAS Number | 2787-02-2 |
| Parent Compound | Ethisterone |
Current State of Research
As of late 2025, dedicated studies on the biological activity screening of this compound are not present in peer-reviewed journals or major scientific databases. The compound is primarily cataloged as a biochemical reagent and a synthetic intermediate. The parent compound, ethisterone, is recognized as an androgenic steroidal progestin historically used in hormonal contraceptives.[1] Modifications to the steroid nucleus, particularly at the A-ring, are a common strategy in medicinal chemistry to modulate biological activity, and the introduction of a hydroxymethylene group at the C-2 position of ethisterone represents such a modification.
Potential Areas of Biological Investigation based on Structural Analogs
Research into other A-ring modified steroids and ethisterone derivatives has revealed a range of biological activities, suggesting potential avenues for the investigation of this compound.
Anticancer Activity
The modification of the steroidal A-ring has been a fruitful strategy in the development of novel anticancer agents. For instance, the introduction of heterocyclic rings fused to the A-ring of steroid monomers has been shown to significantly enhance antitumor activities. While no direct evidence exists for this compound, this general principle underscores the potential for A-ring modified steroids to exhibit cytotoxic effects against cancer cell lines.
Hormonal Activity
Given its origin as a derivative of ethisterone, a primary focus of investigation would be its potential hormonal activities. Ethisterone itself and its derivatives are known to interact with steroid hormone receptors. Therefore, it is plausible that this compound could exhibit agonist or antagonist activity at androgen and progesterone (B1679170) receptors. Structure-activity relationship studies on synthetic progestins have shown that even minor chemical modifications can significantly alter their androgenic potential.
Hypothetical Experimental Workflows
To elucidate the biological activity of this compound, a systematic screening process would be required. The following workflow represents a standard approach in preclinical drug discovery.
Caption: A hypothetical experimental workflow for the biological screening of this compound.
Potential Signaling Pathway Interactions
Based on the activities of related steroids, should this compound exhibit anticancer properties, it might interact with key signaling pathways involved in cell proliferation and survival. A generalized diagram of a potential signaling cascade is presented below.
Caption: A generalized diagram of potential steroid receptor-mediated signaling by this compound.
Conclusion and Future Directions
The biological activity of this compound remains an open field for investigation. While direct experimental data is currently unavailable, the known pharmacology of its parent compound and other A-ring modified steroids provides a rational basis for future research. The primary objectives for elucidating its biological profile should include comprehensive in vitro screening for anticancer and hormonal activities, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such research would be instrumental in determining whether this compound holds therapeutic potential and deserves a place in the pipeline of modern drug development. Researchers are encouraged to undertake these foundational studies to unlock the potential of this enigmatic steroid derivative.
References
Potential Therapeutic Applications of 2-Hydroxymethylene Ethisterone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethisterone (B1671409), a synthetic progestin, and its derivatives have long been explored for various therapeutic applications. While information on 2-Hydroxymethylene Ethisterone itself is limited in publicly available research, extensive studies on closely related derivatives, particularly those with heterocyclic modifications, have revealed significant potential in oncology. This technical guide provides an in-depth overview of the therapeutic applications of ethisterone derivatives, with a primary focus on their anticancer properties. Drawing from recent advancements, this document details the cytotoxic and antimelanoma activities of novel thiazole-fused ethisterone derivatives, outlines the experimental protocols used to evaluate their efficacy, and explores the potential signaling pathways involved.
Introduction to Ethisterone and its Derivatives
Ethisterone, a testosterone (B1683101) analog, was one of the first orally active progestogens.[1] Its derivatives, such as Danazol, have been used in the management of gynecological conditions like endometriosis.[2] More recently, the steroidal backbone of ethisterone has served as a scaffold for the development of novel compounds with potential applications in other therapeutic areas, most notably in cancer research. The modification of the core steroid structure can lead to compounds with altered biological activities and novel mechanisms of action.
Anticancer Potential of Thiazole-Fused Ethisterone Derivatives
A significant breakthrough in the exploration of ethisterone derivatives for cancer therapy comes from the synthesis and evaluation of thiazole-fused analogs. These compounds have demonstrated potent cytotoxic activity against various melanoma cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various thiazole-fused ethisterone derivatives against a panel of human and murine melanoma cell lines.[3] These values were determined using a resazurin-based cell viability assay.
Table 1: IC50 Values (µM) of Thiazole-Fused Ethisterone Derivatives in Melanoma Cell Lines [3]
| Compound | B16F10 (murine) | LOX IMVI (human) | SK-MEL-25 (human) | SK-MEL-28 (human) |
| E2 | - | 1.6 | - | - |
| E47 | 2.6 | - | 2.5 | - |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of thiazole-fused ethisterone derivatives.
Cell Culture and Maintenance
-
Cell Lines: B16F10 (murine melanoma), LOX IMVI, SK-MEL-25, and SK-MEL-28 (human melanoma) cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Resazurin (B115843) Cell Viability Assay
This assay is used to assess the cytotoxicity of the compounds by measuring the metabolic activity of viable cells.[4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Resazurin Addition: Add resazurin solution (final concentration of 0.15 mg/mL) to each well and incubate for 2-4 hours.[4]
-
Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[6][7][8]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
The anticancer effects of thiazole-fused ethisterone derivatives are believed to be mediated through the modulation of specific signaling pathways.
Proposed Involvement of the mTORC2 Pathway
Docking studies have suggested that these compounds may target the mechanistic target of Rapamycin complex 2 (mTORC2).[3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[12][13] mTORC2, in particular, is known to activate Akt, a key protein in cell survival and proliferation.
Caption: Proposed mechanism of action of thiazole-fused ethisterone derivatives via inhibition of the mTORC2 signaling pathway.
Impact on Actin Cytoskeleton Dynamics
In addition to targeting the mTORC2 pathway, these derivatives have been shown to disrupt the actin cytoskeleton.[3] This is a critical mechanism for inhibiting cancer cell migration and metastasis, which are highly dependent on the dynamic reorganization of actin filaments.
Caption: A logical workflow for the preclinical evaluation of novel ethisterone derivatives as potential anticancer agents.
Conclusion and Future Directions
The derivatization of the ethisterone scaffold has opened new avenues for the development of potent therapeutic agents, particularly in the field of oncology. The thiazole-fused derivatives discussed in this guide exhibit promising antimelanoma activity, warranting further investigation. Future research should focus on:
-
Synthesis of a broader range of this compound derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to confirm the role of the mTORC2 pathway and other potential targets.
-
Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models.
-
Exploration of other therapeutic areas , such as inflammatory diseases, where modulation of steroid-related pathways may be beneficial.
This technical guide provides a foundational understanding of the current research landscape and methodologies for evaluating the therapeutic potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. wiki-power.com [wiki-power.com]
- 2. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. color | Graphviz [graphviz.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. stemcell.com [stemcell.com]
- 6. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 7. Create relationship diagrams with Graphviz - Linux.com [linux.com]
- 8. mTOR Pathway Cell Lines [horizondiscovery.com]
- 9. Synthesis, Characterization, and Evaluation of Cytotoxic Effects of Novel Hybrid Steroidal Heterocycles as PEG Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. medium.com [medium.com]
- 12. High‐throughput compound screen reveals mTOR inhibitors as potential therapeutics to reduce (auto)antibody production by human plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diagrammingai.com [diagrammingai.com]
Probing the Enigmatic Mechanism of 2-Hydroxymethylene Ethisterone: A Technical Guide for Researchers
An In-depth Exploration of its Potential Molecular Interactions and Signaling Pathways
Abstract
2-Hydroxymethylene ethisterone (B1671409), a synthetic steroid and a major metabolite of the drug danazol (B1669791), presents a complex pharmacological profile that remains to be fully elucidated. This technical guide synthesizes the available data on its parent compounds, ethisterone and danazol, and integrates structure-activity relationship principles to speculate on the mechanism of action of 2-hydroxymethylene ethisterone. A primary focus is placed on its potential interactions with key steroid hormone receptors, including the androgen receptor (AR) and progesterone (B1679170) receptor (PR). This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental methodologies, and visual representations of speculative pathways to guide future research.
Introduction
Ethisterone, the first orally active progestin, and its derivative danazol, have been utilized in various therapeutic contexts, exhibiting a spectrum of hormonal and anti-hormonal activities. This compound emerges as a significant metabolite of danazol, contributing to its overall pharmacological effect. Understanding the precise mechanism of action of this metabolite is crucial for a complete comprehension of danazol's therapeutic efficacy and side-effect profile, and for the potential development of novel selective steroid receptor modulators. This guide aims to provide a data-driven speculation on its mechanism of action by analyzing the known properties of its precursors and the influence of its unique structural modification.
The Parent Compounds: A Foundation for Speculation
The pharmacological activities of this compound are likely inherited and modified from its parent compounds, ethisterone and danazol.
Ethisterone: The Progestogenic Precursor
Ethisterone is a synthetic progestogen with weak androgenic properties. It exerts its effects primarily by binding to the progesterone receptor (PR), although it also interacts with the androgen receptor (AR).
Danazol: A Complex Multifaceted Steroid
Danazol exhibits a complex mechanism of action, acting as a weak androgen, a weak progestogen, and an inhibitor of gonadotropin release. It binds to multiple steroid receptors, including the AR, PR, and glucocorticoid receptor (GR)[1][2][3][4][5][6]. Notably, this compound is a major metabolite of danazol, suggesting its significant contribution to danazol's overall activity[7].
The 2-Hydroxymethylene Moiety: A Key Structural Modification
The introduction of a 2-hydroxymethylene group to the steroid A-ring can significantly alter its biological activity. In the case of oxymetholone (B1678114) (2-hydroxymethylene-17α-methyl-dihydrotestosterone), this modification is associated with potent anabolic activity[8][9][10][11][12]. This suggests that the 2-hydroxymethylene group may enhance the interaction with certain steroid receptors or modulate downstream signaling pathways.
Speculated Mechanism of Action of this compound
Based on the pharmacology of its parent compounds and the known effects of the 2-hydroxymethylene group, we can speculate on the mechanism of action of this compound. It is likely a multi-target ligand with a distinct receptor binding profile and functional activity compared to ethisterone and danazol.
Receptor Binding Profile
It is hypothesized that this compound retains the ability to bind to both the androgen and progesterone receptors. The 2-hydroxymethylene group may modulate the affinity and selectivity for these receptors.
Table 1: Speculative Receptor Binding Affinities of this compound and Related Compounds
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
| Testosterone | High (Agonist) | Low | Low | Low |
| Progesterone | Low | High (Agonist) | Low | Low |
| Ethisterone | Weak Agonist[1] | Moderate Agonist (44% of progesterone)[1] | No significant binding | No significant binding |
| Danazol | Weak Agonist (Ki ≈ 10⁻⁸ M)[2][3] | Weak Agonist/Antagonist (Ki ≈ 10⁻⁷ M)[2][3] | Poor affinity[2] | Moderate affinity[1] |
| This compound (Speculated) | Moderate to High Agonist | Moderate Agonist | Low/No significant binding | Low/No significant binding |
Note: The binding profile for this compound is speculative and requires experimental validation. Ki values for Danazol are from competitive binding studies in rat receptors.
Signaling Pathways
Upon binding to the AR and/or PR, this compound would likely initiate a cascade of intracellular events, leading to changes in gene expression.
Experimental Protocols for Future Investigation
To validate the speculative mechanism of action, a series of in vitro and in vivo experiments are necessary.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of this compound for a panel of steroid receptors (AR, PR, ER, GR, MR).
Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cytosol extracts containing the receptor of interest from appropriate tissues (e.g., rat prostate for AR, rabbit uterus for PR) or use recombinant human receptors.
-
Radioligand: Utilize a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]R1881 for AR, [³H]progesterone for PR).
-
Competition: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of unlabeled this compound (the competitor).
-
Separation: Separate receptor-bound from free radioligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of this compound at the AR and PR.
Methodology: Reporter Gene Assay
-
Cell Culture: Use a suitable cell line (e.g., HEK293T, PC-3) that is co-transfected with an expression vector for the steroid receptor of interest and a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.
-
Data Analysis: Plot the reporter gene activity against the concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a biologically active steroid with a potential mechanism of action centered on the modulation of androgen and progesterone receptors. Its unique 2-hydroxymethylene substitution likely confers a distinct pharmacological profile compared to its parent compounds. The speculative framework and detailed experimental protocols provided in this guide are intended to serve as a roadmap for future research. Elucidating the precise molecular interactions and signaling pathways of this compound will not only enhance our understanding of the pharmacology of danazol but may also pave the way for the development of novel therapeutics with improved efficacy and safety profiles. Key future research should focus on obtaining definitive quantitative data on its receptor binding and functional activity, as well as investigating its metabolic fate and potential off-target effects.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danazol binds to progesterone receptors and inhibits the growth of human endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danazol: endocrine pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oxymetholone - Wikipedia [en.wikipedia.org]
- 9. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Oxymetholone [Androgenic steroids, anabolic] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
In Silico Prediction of 2-Hydroxymethylene Ethisterone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the synthetic steroid, 2-Hydroxymethylene Ethisterone. Due to the limited publicly available experimental data on its biological effects, this document outlines a systematic, computational approach to elucidate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of computational biology, medicinal chemistry, and pharmacology. We will explore a range of in silico techniques, from ligand-based and structure-based methods to systems biology approaches, to generate testable hypotheses regarding the mechanism of action, potential protein targets, and therapeutic applications of this compound.
Introduction to this compound
This compound is a synthetic steroid and a derivative of ethisterone. While it is commercially available as a biochemical reagent, its specific biological activities and mechanisms of action are not extensively documented in peer-reviewed literature.[1][2][3][4] The structural similarity of this compound to other well-characterized steroids suggests that it may interact with one or more nuclear receptors or other steroid-binding proteins. In silico prediction methods offer a powerful, cost-effective, and rapid approach to profile such novel compounds and guide subsequent experimental validation.[5][6][7][8]
In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that integrates various computational tools and databases. The general workflow for predicting the bioactivity of this compound is depicted below.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Ligand-Based Approaches
Ligand-based methods utilize the structural information of the molecule itself to infer its biological activity based on the known activities of structurally similar compounds.[7]
Chemical Similarity Search
A primary step is to search chemical databases (e.g., PubChem, ChEMBL) for molecules with high structural similarity to this compound. The biological data available for these analogs can provide initial hypotheses about its potential targets.
Table 1: Hypothetical Similarity Search Results for this compound
| Similar Compound | Tanimoto Coefficient | Known Bioactivity | Potential Target(s) |
| Ethisterone | 0.85 | Progestin | Progesterone (B1679170) Receptor |
| Norethisterone | 0.82 | Progestin, Estrogen | Progesterone Receptor, Estrogen Receptor |
| Danazol | 0.78 | Androgen, Progestin | Androgen Receptor, Progesterone Receptor |
Pharmacophore Modeling
Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular receptor and then used to screen this compound for a potential fit.[6]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[6] If a reliable QSAR model exists for a relevant biological endpoint (e.g., binding affinity to a steroid receptor), it can be used to predict the activity of this compound.
Structure-Based Approaches
Structure-based methods rely on the 3D structure of the target protein to predict how a ligand will interact with it.[5]
Target Identification
Several online tools and databases can predict potential protein targets for a small molecule based on its structure. These predictions are often based on machine learning models trained on large datasets of known ligand-target interactions.
Table 2: Hypothetical Predicted Targets for this compound
| Prediction Server | Predicted Target | Prediction Score |
| SwissTargetPrediction | Progesterone Receptor | 0.92 |
| Androgen Receptor | 0.85 | |
| Glucocorticoid Receptor | 0.78 | |
| TargetNet | 3-oxo-5-beta-steroid 4-dehydrogenase | High |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] This method can provide insights into the binding mode and estimate the binding affinity. A docking study of this compound with predicted targets like the progesterone and androgen receptors would be a critical step.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor and score the different binding poses.
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding energy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]
- 3. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]
- 4. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. What are computational methods in drug discovery? [synapse.patsnap.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 2-Hydroxymethylene Ethisterone. Given the limited publicly available data on this specific compound, this document outlines detailed experimental protocols based on established practices for steroid pharmaceuticals. These protocols are intended to serve as a robust framework for researchers to generate precise and reliable data.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for any solubility and stability investigation. Below is a summary of available data.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₃ | PubChem |
| Molecular Weight | 340.46 g/mol | PubChem |
| CAS Number | 2787-02-2 | SynThink Research Chemicals |
| Melting Point | 164-165 °C | ChemicalBook |
| Predicted Boiling Point | 497.7 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.18 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 13.08 ± 0.70 | ChemicalBook |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
| Storage Conditions | 2°C - 8°C | Biosynth |
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This section details protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate (B1201080) buffers).
-
Select a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).
-
-
Sample Preparation:
-
Add an excess amount of this compound to vials containing each of the prepared buffers and organic solvents.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate mobile phase.
-
Quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.
-
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a stock solution (typically DMSO) into an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the buffer in the microtiter plate to achieve a range of final concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.
-
Stability Studies
Stability studies are essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Experimental Protocol:
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Plausible Signaling Pathway
While the specific signaling pathway for this compound is not well-documented, as a steroid derivative, it is likely to follow the general mechanism of action for steroid hormones. This involves binding to intracellular receptors and modulating gene expression.
Retrosynthetic Analysis of 2-Hydroxymethylene Ethisterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth retrosynthetic analysis of 2-Hydroxymethylene Ethisterone, a steroid derivative of Ethisterone. The core of this analysis focuses on the key synthetic transformation: the introduction of a hydroxymethylene group at the C2 position of the steroid A-ring. This document outlines the strategic disconnection of the target molecule to its readily available precursor, Ethisterone. Detailed experimental methodologies for the crucial formylation reaction are presented, supported by quantitative data to aid in reproducibility and optimization. Furthermore, a plausible biological signaling pathway is proposed and visualized, based on the activity of the closely related derivative, Danazol, offering insights into the potential mechanism of action for researchers in drug development.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound (I) reveals a straightforward and logical disconnection. The primary simplification involves the removal of the C2-hydroxymethylene group, which is synthetically equivalent to a formyl group. This disconnection leads directly to the commercially available and well-characterized steroid, Ethisterone (II).
The Role of 2-Hydroxymethylene Ethisterone in Steroid Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Hydroxymethylene Ethisterone (B1671409), a synthetic steroid derived from ethisterone and a metabolite of danazol (B1669791). Due to a lack of direct experimental data on 2-Hydroxymethylene Ethisterone, this document extrapolates its potential role in steroid synthesis pathways based on the well-documented activities of its parent compounds, danazol and ethisterone. This guide covers its inferred mechanism of action, hypothesized enzymatic inhibition, and potential interactions with steroid hormone receptors. Detailed experimental protocols for investigating these properties and quantitative data from related compounds are presented to facilitate future research in this area.
Introduction
Steroidogenesis is a complex and vital biological process involving a cascade of enzymatic reactions that convert cholesterol into a variety of steroid hormones. These hormones are critical for regulating a vast array of physiological functions, including metabolism, inflammation, and reproduction. The enzymes in these pathways, particularly those of the cytochrome P450 family and hydroxysteroid dehydrogenases, are key targets for therapeutic intervention in a range of endocrine and neoplastic diseases.
This compound is a synthetic steroid that is structurally related to both the progestin ethisterone and the multi-faceted drug danazol.[1][2] While it is commercially available as a research chemical and known to be a metabolite of danazol, there is a significant gap in the scientific literature regarding its specific biological activities.[3] This guide aims to bridge this gap by providing a reasoned, in-depth analysis of the probable role of this compound in steroid synthesis. The core of this analysis rests on the established pharmacological profiles of danazol and ethisterone, with a particular focus on how the addition of a 2-hydroxymethylene group might modulate these activities.
This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound. It provides not only a theoretical framework for its mechanism of action but also practical experimental protocols to enable the validation of the hypotheses presented herein.
Inferred Mechanism of Action and Role in Steroidogenesis
Based on its structural similarity to danazol and ethisterone, this compound is likely to exert its effects through two primary mechanisms: direct inhibition of steroidogenic enzymes and interaction with steroid hormone receptors.
Inhibition of Steroidogenic Enzymes
Danazol is a well-documented inhibitor of several key enzymes in the steroid synthesis pathway.[1] It has been shown to directly inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 11β-hydroxylase.[1] This broad-spectrum inhibition leads to a significant reduction in the synthesis of androgens, estrogens, and corticosteroids.
Given that this compound is a derivative of danazol, it is highly probable that it also possesses inhibitory activity against these enzymes. The presence of the 2-hydroxymethylene group may influence the potency and selectivity of this inhibition. Structure-activity relationship studies of other steroids have shown that modifications at the C-2 position can significantly alter enzymatic interactions.[4] It is plausible that the hydroxymethylene group could enhance binding to the active sites of certain enzymes, potentially leading to more potent or selective inhibition compared to danazol.
The primary points of enzymatic inhibition are likely to be:
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Inhibition of this enzyme would block the conversion of pregnenolone (B344588), 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA) to progesterone (B1679170), 17-hydroxyprogesterone, and androstenedione, respectively. This would effectively curtail the production of all major classes of steroid hormones.
-
Cytochrome P450c17 (17α-hydroxylase/17,20-lyase): Inhibition of the 17α-hydroxylase activity would prevent the conversion of progesterone and pregnenolone to their 17α-hydroxylated counterparts, thereby blocking the synthesis of cortisol and androgens. Inhibition of the 17,20-lyase activity would further halt androgen production by preventing the cleavage of the C17-20 bond.
-
Cytochrome P450c21 (21-hydroxylase) and Cytochrome P450c11 (11β-hydroxylase): Inhibition of these enzymes would disrupt the synthesis of corticosteroids, specifically glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone).
Interaction with Steroid Hormone Receptors
Both danazol and ethisterone are known to interact with steroid hormone receptors. Danazol binds to androgen and progesterone receptors, exhibiting weak androgenic and progestogenic or antiprogestational effects.[5][6] Ethisterone is a weak progestin with some androgenic activity.[7]
Therefore, this compound is also expected to bind to androgen and progesterone receptors. The nature of this interaction—whether agonistic or antagonistic—and its affinity for the receptors would need to be determined experimentally. The 2-hydroxymethylene modification could potentially alter the binding affinity and functional activity compared to its parent compounds.
Quantitative Data on Related Compounds
To provide a quantitative basis for the hypothesized activities of this compound, the following table summarizes the known inhibitory constants (Ki) and receptor binding affinities for danazol and ethisterone.
| Compound | Target Enzyme/Receptor | Ki / Affinity | Reference |
| Danazol | 17α-Hydroxylase | 168 µM | [6] |
| 17,20-Lyase | 0.80 µM | [6] | |
| Androgen Receptor | Ki ~10 nM | [6] | |
| Progesterone Receptor | Ki ~100 nM | [6] | |
| Ethisterone | Progesterone Receptor | ~44% of progesterone's affinity | [7] |
Experimental Protocols
To validate the inferred properties of this compound, the following experimental protocols are recommended.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on 3β-HSD.
-
Materials:
-
Purified human 3β-HSD enzyme.
-
Substrate: Pregnenolone or DHEA.
-
Cofactor: NAD+.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and varying concentrations of this compound.
-
Add the purified 3β-HSD enzyme to the wells and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate (pregnenolone or DHEA).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
-
Objective: To determine the inhibitory effect of this compound on key cytochrome P450 enzymes in the steroidogenic pathway.
-
Materials:
-
Microsomes from cells expressing the specific human cytochrome P450 enzyme (e.g., CYP17A1, CYP21A2).
-
Substrate specific to the enzyme (e.g., progesterone for 17α-hydroxylase).
-
Cofactor: NADPH.
-
Assay buffer.
-
This compound.
-
LC-MS/MS system for product quantification.
-
-
Procedure:
-
Set up reaction mixtures containing microsomes, NADPH, assay buffer, and a range of concentrations of this compound.
-
Pre-incubate the mixtures at 37°C.
-
Start the reaction by adding the substrate.
-
After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Centrifuge to pellet the microsomes.
-
Analyze the supernatant for the formation of the product using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for the androgen and progesterone receptors.
-
Materials:
-
Purified human androgen receptor (AR) and progesterone receptor (PR) ligand-binding domains.
-
Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR).
-
Scintillation fluid and counter.
-
Assay buffer.
-
This compound.
-
-
Procedure:
-
In a multi-well plate, combine the purified receptor, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using a filter-binding assay).
-
Quantify the amount of bound radioligand using scintillation counting.
-
Plot the displacement of the radioligand by this compound to determine its IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
In Vivo Studies and Steroid Profiling
-
Objective: To assess the in vivo effects of this compound on circulating steroid hormone levels.
-
Protocol:
-
Administer this compound to an appropriate animal model (e.g., rats or mice) at various doses.
-
Collect blood samples at different time points after administration.
-
Separate the serum or plasma.
-
Perform steroid extraction from the serum/plasma samples (e.g., using liquid-liquid extraction or solid-phase extraction).
-
Quantify a panel of steroid hormones (e.g., progesterone, testosterone, cortisol, estradiol) using a validated LC-MS/MS method.[2][7]
-
Compare the steroid profiles of treated animals to those of a vehicle-treated control group to determine the in vivo effects on steroidogenesis.
-
Visualizations
To illustrate the concepts discussed in this guide, the following diagrams are provided.
References
- 1. Danazol inhibits steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Danazol and its principal metabolites interfere with binding of testosterone, cortisol, and thyroxin by plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Inhibition of rat ovarian 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD), 17 alpha-hydroxylase and 17,20 lyase by progestins and danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Hydroxymethylene Group in Steroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxymethylene group (-CH₂OH) into the steroid nucleus offers a versatile handle for synthetic modification, enabling the generation of novel derivatives with tailored biological activities. This in-depth technical guide explores the reactivity of this functional group, providing a comprehensive overview of key transformations, detailed experimental protocols, and the implications for drug design and development.
Core Reactivity of the Hydroxymethylene Group
The hydroxymethylene group, being a primary alcohol, exhibits characteristic reactivity, primarily centered around oxidation, esterification, and etherification. Its strategic placement on the steroid scaffold can significantly influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles.
Oxidation Reactions
The primary alcohol of the hydroxymethylene group can be readily oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are pivotal in the synthesis of various steroid metabolites and analogs.
One notable transformation is the oxidative rearrangement of 2-hydroxymethylene-3-keto steroids with alkaline hydrogen peroxide, which can lead to the formation of A-nor-2-carboxylic acids through ring contraction, or 2,3-seco-dicarboxylic acids via ring opening.
Esterification and Etherification
Esterification and etherification of the hydroxymethylene group are common strategies to modify the lipophilicity and pharmacokinetic properties of steroids. These reactions allow for the synthesis of prodrugs with improved oral bioavailability or sustained-release formulations. A variety of acylating and alkylating agents can be employed, often in the presence of a suitable catalyst.
Quantitative Data on Hydroxymethylene Group Reactivity
The efficiency of chemical transformations involving the hydroxymethylene group is crucial for synthetic applications. The following tables summarize quantitative data, including reaction yields and biological activities, for key reactions.
| Steroid Substrate | Reaction | Reagents | Product | Yield (%) | Reference |
| 17-Hydroxymethylpregnenolone | Jones Oxidation | CrO₃, H₂SO₄, Acetone (B3395972) | 17-Carboxypregnenolone | High | [1] |
| 17α-Ethynyl-4-estrene-3β,17β-diol | Acetylation | Acetic anhydride (B1165640), 4-DMAP, Triethylamine | 17α-Ethynyl-4-estrene-3β,17β-diol diacetate | Nearly Quantitative | [2] |
| 19-Nortestosterone | Esterification (Decanoic acid) | Decanoic acid, DCC, DMAP, pTSA | 19-Nortestosterone decanoate | 88% | [3] |
| 17α-Oxy-progesterone | Esterification (Propionic anhydride) | Propionic anhydride, p-toluenesulfonic acid | 17α-Oxy-progesterone-17-propionate | Not specified | [4] |
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
| 17β-hydroxy-2-(hydroxymethyl)-17α-methyl-5α-androstan-1-en-3-one | T-cell proliferation inhibition | 2.7 | [5] |
| 2α,17α-di(hydroxymethyl)-5α-androstan-3β,17β-diol | T-cell proliferation inhibition | 31.2 | [5] |
| 17α-methyl-5α-androstan-2α,3β,17β-triol | T-cell proliferation inhibition | 15.6 | [5] |
| 17β-hydroxy-2-(hydroxymethyl)-17α-methylandrost-1,4-dien-3-one | T-cell proliferation inhibition | 10.4 | [5] |
| 17β-hydroxy-2α-(hydroxymethyl)-17α-methyl-5α-androstan-3-one | T-cell proliferation inhibition | 8.3 | [5] |
| 2α-(hydroxymethyl)-17α-methyl-5α-androstan-3β,17β-diol | T-cell proliferation inhibition | 12.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the hydroxymethylene group in steroids.
Oxidation of a Primary Hydroxymethyl Steroid to a Carboxylic Acid using Jones Reagent
Objective: To oxidize a primary hydroxymethylene group on a steroid to a carboxylic acid.
Materials:
-
Hydroxymethyl-containing steroid
-
Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Jones Reagent: Dissolve 25 g of chromium trioxide in 75 mL of water. Slowly and with vigorous stirring and cooling in an ice-water bath, add 25 mL of concentrated sulfuric acid. The final volume should be adjusted to 100 mL with water to achieve a concentration of 2.5 M.[1]
-
Reaction Setup: Dissolve the hydroxymethyl steroid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.
-
Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the steroid solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically rapid.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding isopropyl alcohol dropwise until the orange color of Cr(VI) disappears and a green color of Cr(III) persists.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of acetone).
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid derivative.
-
Characterization: Purify the crude product by recrystallization or column chromatography and characterize by appropriate analytical methods (e.g., NMR, IR, MS).
Esterification of a 17-Hydroxymethyl Steroid with Acetic Anhydride
Objective: To acetylate a 17-hydroxymethyl group on a steroid.
Materials:
-
17-Hydroxymethyl steroid (e.g., 17α-ethynyl-4-estrene-3β,17β-diol)
-
Acetic anhydride
-
Triethylamine
-
4-Dimethylaminopyridine (B28879) (4-DMAP)
-
Methanol (for work-up)
-
Benzene (B151609) and Ethyl acetate (B1210297) (for TLC)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the 17-hydroxymethyl steroid in a mixture of acetic anhydride and triethylamine.[2] Place the flask in a water bath at 25 °C.
-
Catalysis: Add a catalytic amount of 4-dimethylaminopyridine to the stirred solution. An exothermic reaction may be observed.[2]
-
Reaction Monitoring: Follow the course of the reaction by withdrawing small aliquots, quenching them with methanol, and analyzing by thin-layer chromatography (using a solvent system such as 10% ethyl acetate in benzene on silica (B1680970) plates).[2]
-
Reaction Completion: Continue stirring at room temperature until TLC analysis shows complete consumption of the starting material (typically 24 hours).[2]
-
Work-up and Purification: Upon completion, the reaction mixture can be worked up by standard procedures, which may include quenching excess anhydride with water or an alcohol, followed by extraction and purification of the desired ester.
Microbial Transformation of Oxymetholone (B1678114)
Objective: To produce hydroxylated metabolites of oxymetholone using fungal cultures.
Materials:
-
Oxymetholone
-
Fungal strains (e.g., Macrophomina phaseolina, Aspergillus niger, Rhizopus stolonifer, Fusarium lini)
-
Appropriate fermentation medium (e.g., potato dextrose broth)
-
Shaker incubator
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Culture Preparation: Grow the selected fungal strain in the fermentation medium in a shaker incubator until sufficient biomass is obtained.
-
Substrate Addition: Add a solution of oxymetholone in a suitable solvent (e.g., acetone) to the fungal culture.
-
Incubation: Continue the incubation under the same conditions for a specified period (e.g., several days), monitoring the transformation by TLC or HPLC.
-
Extraction: After the incubation period, separate the mycelium from the broth by filtration. Extract the broth and the mycelium separately with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude extract by column chromatography on silica gel using a suitable solvent gradient to isolate the different metabolites.
-
Characterization: Characterize the purified metabolites using spectroscopic techniques such as NMR, MS, and X-ray crystallography to determine their structures.[5]
Visualizing Steroid Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of hydroxymethylene steroids.
Steroid Hormone Signaling Pathways
Steroid hormones, including those with hydroxymethylene modifications, typically exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. The following diagrams depict generalized androgen and progesterone (B1679170) receptor signaling pathways, which can be modulated by hydroxymethylene-containing steroid analogs.
Caption: Generalized Androgen Receptor Signaling Pathway.
References
An In-Depth Technical Guide to 2-Hydroxymethylene Ethisterone and its Potential Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxymethylene ethisterone (B1671409) is a significant metabolite of the synthetic steroid danazol (B1669791), a drug historically used for a variety of endocrine and gynecological conditions. Understanding the metabolic fate and biological activity of danazol's metabolites is crucial for a comprehensive assessment of its therapeutic effects and side-effect profile. This technical guide provides a detailed overview of 2-hydroxymethylene ethisterone and its potential metabolic landscape, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on the parent compound, danazol, and related synthetic steroids to provide a foundational resource for researchers in pharmacology and drug development.
Introduction
Danazol, a derivative of ethisterone, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, this compound and ethisterone are considered primary metabolites.[1][2] The biological activity of these metabolites contributes to the overall pharmacological profile of danazol. This guide focuses on this compound, exploring its formation, potential biological activities, and methods for its study.
Metabolism of Danazol
Danazol is primarily metabolized in the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a key role.[1] The major metabolic pathways involve hydroxylation and the opening of the isoxazole (B147169) ring.
The two primary metabolites excreted in the urine are this compound and ethisterone.[1][2] Other minor metabolites have also been identified, including δ²-hydroxymethylethisterone and 6β-hydroxy-2-hydroxymethylethisterone.[1]
Figure 1: Simplified metabolic pathway of Danazol.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Danazol
| Parameter | Value | Species | Reference |
| Half-life (t½) | 9.7 ± 3.29 hours (single dose) | Human (male) | [2] |
| Up to 24 hours (long-term use) | Human (female) | [2] | |
| Time to Peak (Tmax) | 4 hours (range: 2-8 hours) | Human | [3] |
| Metabolism | Extensively hepatic | Human | [1] |
| Primary Metabolites | This compound, Ethisterone | Human | [1][2] |
| Excretion | Urine and feces | Human | [1] |
Table 2: Receptor Binding Affinity of Danazol
| Receptor | Ligand | Ki (nM) | Assay System | Reference |
| Androgen Receptor | Danazol | 10 | Rat prostate cytosol | [4] |
| Progesterone (B1679170) Receptor | Danazol | 100 | Rat uterus cytosol | [4] |
| Glucocorticoid Receptor | Danazol | Binds | Rat liver cytosol | [4] |
| Estrogen Receptor | Danazol | No significant binding | Rat uterus cytosol | [4] |
One study investigated the direct effects of danazol and its metabolites on the growth of human endometrial cells in vitro.[5] The results are summarized below.
Table 3: Effect of Danazol and its Metabolites on Endometrial Cell Growth
| Compound | Concentration | Growth Suppression (%) | p-value | Reference |
| Danazol | 1x expected plasma conc. | 20.8 | < 0.01 | [5] |
| 10x expected plasma conc. | 26.9 | < 0.01 | [5] | |
| Testosterone (B1683101) | 1x expected plasma conc. | 25.0 | < 0.01 | [5] |
| 10x expected plasma conc. | 35.5 | < 0.01 | [5] | |
| This compound | 1x & 10x expected plasma conc. | No significant suppression | - | [5] |
| Ethisterone | 1x & 10x expected plasma conc. | No significant suppression | - | [5] |
| Gestrinone | 1x & 10x expected plasma conc. | No significant suppression | - | [5] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the specific synthesis of this compound is scarce. However, its synthesis would likely involve the introduction of a hydroxymethylene group at the C2 position of ethisterone. A general approach, based on the synthesis of other 2-hydroxymethylene steroids, is outlined below.
Principle: The synthesis involves a formylation reaction at the C2 position of the steroid ketone, typically via a Claisen condensation with an ethyl formate (B1220265) in the presence of a strong base.
General Procedure:
-
Starting Material: Ethisterone.
-
Reaction: Ethisterone is dissolved in a suitable anhydrous solvent (e.g., benzene, toluene).
-
A strong base (e.g., sodium hydride, sodium methoxide) is added to the solution under an inert atmosphere (e.g., nitrogen, argon).
-
Ethyl formate is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Figure 2: General workflow for the synthesis of this compound.
Androgen Receptor (AR) Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Test compound (this compound)
-
Unlabeled androgen (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of radiolabeled androgen.
-
Add increasing concentrations of the test compound (this compound) or unlabeled androgen.
-
Add a constant amount of the cytosol preparation to each tube.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Progesterone Receptor (PR) Competitive Binding Assay
Principle: Similar to the AR binding assay, this assay measures the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Uterine cytosol from estrogen-primed animals (e.g., rabbits, rats) as a source of PR.
-
Radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020)
-
Test compound (this compound)
-
Unlabeled progestin
-
Assay buffer
-
Scintillation cocktail and counter
Procedure: The procedure is analogous to the AR binding assay, with the substitution of the appropriate receptor source and radioligand.
Signaling Pathways
The signaling pathways of this compound have not been explicitly elucidated. However, based on the activity of its parent compound, danazol, and its structural similarity to other synthetic steroids, it is likely to interact with nuclear steroid hormone receptors.
Danazol itself is known to be a weak androgen and a weak progestin.[4] It can bind to both the androgen and progesterone receptors, leading to the translocation of these receptors to the nucleus and modulation of target gene expression. Danazol also has antigonadotropic effects, suppressing the pituitary-ovarian axis.[4]
Furthermore, danazol has been shown to induce the translocation of protein kinase C (PKC), suggesting an interaction with non-genomic signaling pathways.[4]
References
- 1. Danazol - Wikipedia [en.wikipedia.org]
- 2. Danazol (Danazol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Danazol: endocrine pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxymethylene Ethisterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 2-Hydroxymethylene Ethisterone (B1671409), a key intermediate in the production of various steroidal pharmaceuticals. The synthesis involves the formylation of ethisterone at the C-2 position, a reaction analogous to a Claisen condensation. This protocol is based on established chemical principles for the modification of α,β-unsaturated steroidal ketones. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a diagram.
Introduction
2-Hydroxymethylene Ethisterone, also known as 2-hydroxymethylene-17α-ethynyltestosterone, is a crucial synthetic intermediate. Its structure, featuring a hydroxymethylene group at the C-2 position of the ethisterone steroid core, allows for further chemical modifications, leading to the synthesis of bioactive molecules such as Danazol. The introduction of the hydroxymethylene group is typically achieved through a base-catalyzed condensation reaction with a formylating agent. This protocol details a robust method for this transformation.
Chemical Reaction Pathway
The synthesis of this compound from ethisterone proceeds via a base-catalyzed formylation reaction.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the formylation of ethisterone using ethyl formate and sodium hydride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethisterone | 312.45 | 10.0 g | 0.032 | Starting material |
| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 1.92 g | 0.048 | Strong base |
| Ethyl Formate | 74.08 | 14.2 mL | 0.160 | Formylating agent |
| Anhydrous Tetrahydrofuran (B95107) (THF) | - | 200 mL | - | Solvent |
| Anhydrous Benzene | - | 100 mL | - | Co-solvent (optional) |
| Saturated Ammonium (B1175870) Chloride (aq.) | - | 100 mL | - | For quenching |
| Diethyl Ether | - | As needed | - | For extraction |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
| Methanol (B129727) | - | As needed | - | For recrystallization |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Dispersion of Base: To the flask, add sodium hydride (1.92 g, 0.048 mol) and anhydrous tetrahydrofuran (100 mL). Stir the suspension.
-
Addition of Ethisterone: Dissolve ethisterone (10.0 g, 0.032 mol) in anhydrous tetrahydrofuran (100 mL) and add it to the dropping funnel. Add the ethisterone solution dropwise to the stirred suspension of sodium hydride over a period of 30 minutes at room temperature.
-
Addition of Formylating Agent: After the addition of ethisterone is complete, add ethyl formate (14.2 mL, 0.160 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The reaction mixture may warm up slightly.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to decompose the excess sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify the crude product by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield pure this compound.
Expected Yield: 75-85%
Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 164-168 °C |
| ¹H NMR | Peaks corresponding to the steroid backbone, ethynyl (B1212043) proton, and the newly introduced hydroxymethylene group (enol form) |
| IR (KBr, cm⁻¹) | Bands for O-H, C≡C-H, C=O, and C=C stretching vibrations |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (340.46 g/mol ) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Handle them in a well-ventilated area and away from open flames.
-
General Precautions: Follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe manner.
Application Notes and Protocols: Leveraging 2-Hydroxymethylene Ethisterone in the Synthesis of Novel Progestins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel progestins with improved therapeutic profiles remains a significant endeavor in medicinal chemistry. Progestins, synthetic progestogens, are crucial in contraception, hormone replacement therapy, and the treatment of various gynecological disorders. The modification of the steroid nucleus, particularly the A-ring, offers a promising strategy for developing new progestational agents with enhanced potency, selectivity, and pharmacokinetic properties.
2-Hydroxymethylene ethisterone (B1671409), a derivative of the orally active progestin ethisterone, presents a versatile starting material for the synthesis of A-ring fused heterocyclic steroids. The presence of the reactive hydroxymethylene group, which exists in tautomeric equilibrium with the 2-formyl-3-keto steroid, provides a chemical handle for the construction of novel pyrazole (B372694) and isoxazole (B147169) ring systems fused to the steroid's A-ring. This modification has the potential to alter the molecule's interaction with the progesterone (B1679170) receptor (PR) and other steroid receptors, potentially leading to compounds with unique pharmacological profiles.
A notable example of an A-ring fused isoxazole steroid is danazol, a derivative of ethisterone, which is known to bind to the progesterone receptor.[1][2] This provides a strong rationale for exploring the synthesis of other A-ring fused pyrazole and isoxazole derivatives of 2-hydroxymethylene ethisterone as a source of novel progestins. These modifications can influence the electronic and steric properties of the steroid, impacting receptor binding affinity and downstream signaling.
This document provides detailed application notes and experimental protocols for the synthesis of novel A-ring fused steroidal pyrazoles and isoxazoles from this compound, along with methodologies for their biological evaluation as potential progestins.
Data Presentation: Progesterone Receptor Binding Affinity
The following table summarizes the reported progesterone receptor (PR) binding affinity of the key reference compound, danazol, an isoxazole derivative of ethisterone. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound | Steroid Class | PR Binding Affinity (Ki) | PR Binding Affinity (Qualitative) | Reference |
| Danazol | A-ring fused isoxazole of ethisterone | ~1 x 10⁻⁷ M | Moderate | [3] |
Experimental Protocols
Synthesis of A-Ring Fused Steroidal Heterocycles
The following protocols describe the synthesis of novel A-ring fused pyrazole and isoxazole derivatives from this compound.
Protocol 1: Synthesis of [2,3-c]pyrazol-17α-ethynyl-17β-hydroxyandrost-4-ene (A Pyrazole Derivative)
This protocol is adapted from established methods for the synthesis of steroidal pyrazoles from 2-formyl-3-keto steroids.
Materials:
-
This compound
-
Hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., methylhydrazine)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a slight excess of hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Synthesis of [2,3-d]isoxazol-17α-ethynyl-17β-hydroxyandrost-4-ene (An Isoxazole Derivative)
This protocol is based on the established synthesis of steroidal isoxazoles from 2-hydroxymethylene-3-oxo steroids.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine (B92270) or sodium acetate
-
Ethanol (95%)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in 95% ethanol in a round-bottom flask.
-
Add pyridine or sodium acetate as a base to neutralize the HCl salt.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to obtain the pure isoxazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Biological Evaluation Protocols
Protocol 3: Progesterone Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Test compounds (novel synthesized steroids)
-
Progesterone (for standard curve)
-
[³H]-Progesterone or other suitable radiolabeled progestin
-
Cytosol preparation containing progesterone receptors (e.g., from rabbit or human uterine tissue)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and progesterone (unlabeled) in the assay buffer.
-
In microcentrifuge tubes, add a fixed amount of the cytosol preparation.
-
Add the various concentrations of the test compounds or unlabeled progesterone.
-
Add a fixed concentration of the radiolabeled progestin to each tube.
-
Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
To separate bound from unbound radioligand, add a cold dextran-coated charcoal suspension to each tube and incubate for a short period (e.g., 10 minutes) on ice.
-
Centrifuge the tubes to pellet the charcoal with the unbound radioligand.
-
Carefully transfer the supernatant containing the receptor-bound radioligand to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of the test compounds compared to progesterone.
Protocol 4: In Vivo Progestational Activity (McPhail Test)
This classic in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.
Materials:
-
Immature female rabbits (e.g., New Zealand White)
-
Estradiol (B170435) benzoate (B1203000) or other suitable estrogen
-
Test compounds
-
Vehicle for administration (e.g., sesame oil)
-
Surgical instruments for ovariectomy and tissue collection
-
Histological processing reagents (formalin, paraffin (B1166041), etc.)
-
Microscope
Procedure:
-
Animal Preparation: Use immature female rabbits (approximately 800-1000 g). Ovariectomize the animals to remove endogenous sources of progesterone. Allow a recovery period of at least one week.
-
Estrogen Priming: Administer a daily subcutaneous injection of estradiol benzoate in a suitable vehicle for 6 consecutive days to prime the endometrium.
-
Treatment: Following the estrogen priming period, administer the test compound or vehicle control daily for 5 consecutive days. The route of administration can be subcutaneous or oral, depending on the study design.
-
Tissue Collection: On the day after the last treatment, euthanize the animals and carefully dissect the uteri.
-
Histological Evaluation: Fix the uterine tissues in 10% neutral buffered formalin, process them for paraffin embedding, section, and stain with hematoxylin (B73222) and eosin.
-
Scoring: Examine the endometrial sections microscopically for signs of progestational proliferation (glandular development, stromal edema, etc.). Score the degree of endometrial transformation using the McPhail scale (a graded scale from 0 to 4, where 0 represents no progestational effect and 4 represents a maximal response).
-
Data Analysis: Compare the mean McPhail scores of the test groups with the vehicle control group to determine the progestational activity of the synthesized compounds.
Visualizations
Caption: Synthetic pathways to novel A-ring fused progestins.
Caption: Progesterone receptor signaling pathway.
References
- 1. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danazol binds to progesterone receptors and inhibits the growth of human endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxymethylene Ethisterone as a Putative Precursor for Novel Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes describe a conceptual framework for the use of 2-Hydroxymethylene Ethisterone (B1671409) as a precursor for the synthesis of novel steroidal selective androgen receptor modulators (SARMs). To date, 2-Hydroxymethylene Ethisterone is not a widely documented starting material for the development of androgen receptor (AR) modulators in publicly available scientific literature. The protocols and data presented are illustrative, based on established principles of steroidal SARM development, and are intended to serve as a guide for research and development in this area.
Introduction: The Rationale for Developing Novel Steroidal SARMs
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective activation of the androgen receptor. The primary goal in SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects on tissues such as the prostate and skin.[1] While numerous non-steroidal SARMs have been developed, the steroidal scaffold offers a well-understood platform for designing novel modulators with potentially favorable pharmacokinetic and pharmacodynamic profiles.
Modifications of the testosterone (B1683101) and nandrolone (B1676933) steroid nuclei have historically been a fruitful approach for generating compounds with altered anabolic-androgenic ratios.[2][3] Key modifications include alterations at the C1, C2, C4, C17, and C19 positions, which can influence receptor binding, metabolic stability, and tissue selectivity.[2][3][4]
This compound, a derivative of the synthetic progestin ethisterone, presents an intriguing, though underexplored, starting point for novel SARM synthesis. Its C2-hydroxymethylene group offers a reactive handle for a variety of chemical modifications, potentially leading to the discovery of new AR ligands with unique activity profiles. This document outlines a hypothetical workflow for the synthesis, characterization, and biological evaluation of novel SARMs derived from this precursor.
Conceptual Synthetic Approach and Structure-Activity Relationships (SAR)
The chemical structure of this compound provides several sites for modification. The C2-hydroxymethylene group is a prime target for derivatization to explore interactions with the N-terminal domain of the androgen receptor. The C17 ethynyl (B1212043) group, known to reduce androgenic activity, could also be modified.[3]
Hypothetical Modifications of this compound:
-
Modification of the C2-Hydroxymethylene Group: This group can be converted into various functionalities, such as ethers, esters, or heterocyclic rings, to probe the steric and electronic requirements of the AR binding pocket.
-
Modification of the A-Ring: Introduction of a double bond at the C1-C2 position may increase metabolic stability.[3]
-
Modification at C17: While the ethynyl group reduces androgenicity, its replacement with other small alkyl or functionalized groups could fine-tune the agonist/antagonist activity of the resulting compound.
The goal of these modifications would be to generate a library of compounds for screening. The structure-activity relationships (SAR) would be established by correlating the chemical modifications with the results from the biological assays described below.
Experimental Protocols
Illustrative Synthesis of a Novel SARM from a Steroidal Precursor
The following is a generalized, illustrative protocol for the synthesis of a novel steroidal SARM. This protocol is not specific to this compound due to the lack of published methods but serves as a template for such a synthesis.
Objective: To synthesize a library of C2-modified ethisterone derivatives for screening as potential SARMs.
Reaction Scheme (Hypothetical):
-
Step 1: Protection of the C17-hydroxyl group.
-
Step 2: Derivatization of the C2-hydroxymethylene group.
-
Step 3: Deprotection of the C17-hydroxyl group.
Materials:
-
This compound
-
Protecting agents (e.g., TBDMSCl)
-
Alkylating or acylating agents for C2 modification
-
Deprotection reagents (e.g., TBAF)
-
Anhydrous solvents (e.g., THF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Protection: Dissolve this compound in anhydrous DCM. Add a suitable protecting agent for the C17-hydroxyl group and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.
-
C2-Derivatization: Dissolve the protected intermediate in anhydrous THF. Add a base (e.g., NaH) and the desired alkylating or acylating agent. Stir at the appropriate temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.
-
Deprotection: Dissolve the C2-derivatized product in THF. Add a deprotection reagent (e.g., TBAF) and stir until the reaction is complete (monitored by TLC). Purify the final compound by column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Androgen Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.[5][6][7][8]
Materials:
-
Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand
-
Test compounds (novel derivatives)
-
Assay buffer (e.g., TEG buffer with protease inhibitors)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a 96-well plate, combine the AR-LBD, a fixed concentration of [³H]-DHT (e.g., 20 nM), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT). The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate or inhibit AR-mediated gene transcription.[9][10][11][12][13]
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC-3)
-
An AR expression vector
-
A reporter vector containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent and a luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector and the ARE-reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT). For antagonist activity, co-treat with a fixed concentration of DHT.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Hershberger Assay
The Hershberger assay is an in vivo screening test in castrated male rats to assess the androgenic and anabolic activity of a compound.[14][15][16][17][18]
Animals:
-
Orchidectomized (castrated) peripubertal male rats.
Procedure:
-
Allow the animals to recover for at least 7 days post-castration.
-
Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
On day 11 (approximately 24 hours after the last dose), euthanize the animals.
-
Carefully dissect and weigh the following androgen-responsive tissues:
-
Ventral prostate (VP)
-
Seminal vesicles (SV)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Glans penis (GP)
-
Cowper's glands (CG)
-
-
Analyze the data by comparing the organ weights of the treated groups to the vehicle control group. An increase in the weight of the LABC muscle is indicative of anabolic activity, while increases in the weights of the VP and SV are indicative of androgenic activity.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the synthesized compounds.
Table 1: In Vitro Characterization of Hypothetical this compound Derivatives
| Compound ID | AR Binding Affinity (Ki, nM) | AR Transcriptional Activation (EC50, nM) | % Efficacy (relative to DHT) |
| DHT | 1.5 | 0.5 | 100 |
| Cmpd-1 | 10.2 | 5.8 | 95 |
| Cmpd-2 | 25.6 | 15.3 | 80 |
| Cmpd-3 | 5.1 | 2.1 | 110 |
Table 2: In Vivo Hershberger Assay Data for a Lead Compound (e.g., Cmpd-3)
| Treatment Group | Dose (mg/kg/day) | Levator Ani Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | - | 100 ± 10 | 50 ± 5 | 75 ± 8 |
| Testosterone Propionate | 0.5 | 350 ± 25 | 250 ± 20 | 300 ± 22 |
| Cmpd-3 | 1.0 | 320 ± 30 | 100 ± 12 | 120 ± 15 |
| Cmpd-3 | 3.0 | 450 ± 40 | 150 ± 18 | 180 ± 20 |
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for SARM Discovery
Caption: A generalized workflow for the discovery and development of novel SARMs.
References
- 1. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Danazol from 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Danazol (B1669791), a synthetic steroid, from the intermediate 2-Hydroxymethylene Ethisterone. The described method involves the formation of an isoxazole (B147169) ring through a cyclization reaction with hydroxylamine (B1172632).
Reaction Principle
The synthesis of Danazol from this compound (also known as 2-hydroxymethylene-17α-ethynyltestosterone) is achieved through a condensation reaction with hydroxylamine. This reaction forms the characteristic isoxazole ring fused to the steroid's A-ring. The 2-hydroxymethylene group, which is a vinylogous aldehyde, reacts with hydroxylamine to form an oxime, which then undergoes an intramolecular cyclization to yield the final Danazol product.
Experimental Protocol
This protocol is based on a method described in the literature, which demonstrates a high-yield synthesis.[1]
Materials and Reagents:
-
Crude this compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium acetate (B1210297) (NaOAc)
-
Glacial acetic acid (CH₃COOH)
-
Ethyl acetate
-
Ice water
Equipment:
-
Reaction flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 15.0 g of crude this compound, 3.5 g of hydroxylamine hydrochloride, and 3.8 g of anhydrous sodium acetate.
-
Solvent Addition: Add 450 mL of glacial acetic acid to the reaction flask.
-
Reaction Conditions: Heat the mixture to 75 ± 2°C while stirring. Maintain this temperature for 3.5 hours to allow the reaction to proceed to completion.[1]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction solution into 1000 mL of ice water to precipitate the crude Danazol.
-
Filtration and Washing: Collect the precipitate by suction filtration. Wash the solid product with water until the filtrate is neutral.
-
Drying: Dry the resulting yellow crude product. The melting point of the crude product is expected to be in the range of 193-200°C.[1]
-
Purification: Recrystallize the crude Danazol from ethyl acetate to obtain the purified white, crystalline product.
Data Presentation
The following table summarizes the quantitative data from the described synthesis protocol.[1]
| Parameter | Value |
| Starting Material (Crude) | 15.0 g |
| Hydroxylamine Hydrochloride | 3.5 g |
| Anhydrous Sodium Acetate | 3.8 g |
| Glacial Acetic Acid | 450 mL |
| Reaction Temperature | 75 ± 2°C |
| Reaction Time | 3.5 hours |
| Final Product (Purified Danazol) | 12.7 g |
| Yield (Weight %) | 84.7% |
| Melting Point (Crude) | 193-200°C |
| Melting Point (Purified) | 222-224°C |
Visualizations
Logical Workflow for Danazol Synthesis
The following diagram illustrates the key steps in the synthesis of Danazol from this compound.
Caption: Workflow for the synthesis of Danazol.
Signaling Pathway (Chemical Transformation)
The diagram below outlines the chemical transformation from the starting material to the final product.
Caption: Chemical reaction pathway for Danazol synthesis.
References
Application Notes and Protocols for In Vitro Characterization of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a derivative of ethisterone. Ethisterone, also known as ethinyltestosterone, is a progestin with weak androgenic activity that historically was used for various gynecological disorders.[1] As a derivative, 2-hydroxymethylene ethisterone's biological activity is likely modulated by its structural modifications. The addition of a 2-hydroxymethylene group to the steroidal A-ring can influence its binding affinity and selectivity for various nuclear receptors, as well as its metabolic stability and pharmacokinetic profile.
These application notes provide a framework of standard in vitro assays to characterize the activity of this compound, focusing on receptor binding and functional cellular responses. The protocols are based on established methodologies for similar steroidal compounds, given the limited specific data available for this particular derivative.
Predicted Biological Activity Profile
Based on the known activity of ethisterone and other 17α-ethynylated steroids, this compound is hypothesized to interact with steroid hormone receptors.[2] The primary targets for evaluation should include:
-
Progesterone (B1679170) Receptor (PR): Ethisterone itself is a progesterone receptor agonist.[1]
-
Androgen Receptor (AR): Ethisterone and its derivatives are known to possess androgenic activity and can bind to the AR.[2][3][4] Divalent conjugates of ethisterone have been shown to act as androgen receptor antagonists.
-
Estrogen Receptor (ER): While ethisterone has no significant estrogenic activity, its metabolites can exhibit estrogenic effects.[4]
-
Glucocorticoid Receptor (GR): Some synthetic steroids show off-target binding to the glucocorticoid receptor.[4]
-
Cytotoxic Activity: Thiazole-fused derivatives of ethisterone have demonstrated potent cytotoxic activity against melanoma cell lines.[5][6]
Quantitative Data Summary
As of the latest literature review, specific quantitative binding or activity data for this compound is not publicly available. The following table is provided as a template for researchers to populate with their experimental findings. Data for the parent compound, ethisterone, and a related derivative are included for context where available.
| Compound | Assay Type | Target | Cell Line / System | Result Type | Value | Reference |
| This compound | Receptor Binding | PR | (e.g., Human Uterine Cytosol) | Ki / Kd | User Data | |
| AR | (e.g., LNCaP cell lysate) | Ki / Kd | User Data | |||
| ERα | (e.g., MCF-7 cell lysate) | Ki / Kd | User Data | |||
| Functional Assay | PR | (e.g., T47D cells) | EC50 | User Data | ||
| AR | (e.g., LNCaP cells) | EC50 / IC50 | User Data | |||
| Cytotoxicity | (e.g., A375 Melanoma) | IC50 | User Data | |||
| Ethisterone | Receptor Binding | PR | N/A | Affinity vs. Progesterone | ~44% | [1] |
| Receptor Binding | AR | N/A | Binding Activity | Active | [4] | |
| N-phenyl substituted thiazole-fused ethisterone (E2) | Cytotoxicity | Various Cancer Cell Lines | IC50 | As low as 1.6 µM | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Nuclear Receptors
This protocol outlines a general procedure to determine the binding affinity of this compound for the Progesterone (PR), Androgen (AR), and Estrogen (ER) receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for PR, AR, and ER.
Materials:
-
Recombinant human PR, AR, or ER protein (or cytosol preparations from appropriate tissues/cell lines, e.g., human uterine cytosol for PR, LNCaP cell lysate for AR).
-
Radiolabeled ligand: [³H]-Promegestone (R5020) for PR, [³H]-Dihydrotestosterone (DHT) for AR, [³H]-Estradiol (E2) for ER.
-
Unlabeled competitor (for non-specific binding determination, e.g., cold R5020, DHT, or E2).
-
This compound (test compound).
-
Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filter apparatus with GF/B filters.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled competitor in the binding buffer.
-
Assay Setup: In microcentrifuge tubes, combine the binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and either:
-
Buffer only (for total binding).
-
Excess unlabeled competitor (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Incubation: Add the receptor preparation to each tube to initiate the binding reaction. Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through GF/B filters pre-soaked in buffer. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Reporter Gene Assay for Functional Activity
This protocol determines whether this compound acts as an agonist or antagonist for a specific nuclear receptor.
Objective: To measure the dose-dependent activation (agonist mode) or inhibition (antagonist mode) of PR or AR by this compound.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or HEK293) that does not endogenously express the receptor of interest.
-
Expression plasmid for the full-length human receptor (e.g., pCMV-hPR-B or pCMV-hAR).
-
Reporter plasmid containing hormone response elements upstream of a reporter gene (e.g., MMTV-luciferase).
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Cell culture medium and serum (charcoal-stripped to remove endogenous steroids).
-
Transfection reagent.
-
This compound, a known agonist (e.g., Progesterone, DHT), and a known antagonist (e.g., RU486, Bicalutamide).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in 24- or 48-well plates.
-
Co-transfect the cells with the receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with medium containing charcoal-stripped serum.
-
Agonist Mode: Add serial dilutions of this compound or the known agonist.
-
Antagonist Mode: Add serial dilutions of this compound in the presence of a fixed concentration (EC50) of the known agonist.
-
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and lyse them.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).
-
Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of agonist-induced activity).
-
Signaling Pathway Diagram:
Caption: Simplified signaling pathway for a nuclear receptor reporter assay.
Protocol 3: Cell Proliferation/Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To determine the IC50 value of this compound in relevant cancer cell lines (e.g., LNCaP for AR-positive prostate cancer, T47D for PR-positive breast cancer, or A375 for melanoma).
Materials:
-
Selected cancer cell line(s).
-
Complete growth medium.
-
This compound.
-
A positive control cytotoxic drug (e.g., Doxorubicin).
-
96-well cell culture plates.
-
Reagent for viability assessment (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% reduction in cell viability).
-
Experimental Logic Diagram:
Caption: Logical workflow for a cell viability/cytotoxicity assay.
References
- 1. Ethisterone - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arch.astate.edu [arch.astate.edu]
Cell-based assays to determine the biological effects of "2-Hydroxymethylene Ethisterone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene Ethisterone is a synthetic steroid and a derivative of ethisterone. Ethisterone, the parent compound, is known for its progestogenic activity, acting as an agonist of the progesterone (B1679170) receptor (PR), and also possesses some androgenic properties through interaction with the androgen receptor (AR).[1] Given its structural similarity, it is hypothesized that this compound may also modulate these nuclear receptors.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to:
-
Determine the agonistic and antagonistic activity on the human progesterone receptor.
-
Determine the agonistic and antagonistic activity on the human androgen receptor.
-
Assess the impact on steroid hormone biosynthesis.
Key Biological Pathways and Experimental Strategy
The primary mode of action for progestins and androgens is through the activation of their respective nuclear receptors, which act as ligand-activated transcription factors. Upon ligand binding, the receptor translocates to the nucleus, binds to specific DNA sequences known as hormone response elements (HREs), and modulates the transcription of target genes.
To investigate the effects of this compound, a multi-tiered approach is recommended, beginning with receptor-specific reporter assays and followed by a broader analysis of its effects on steroidogenesis.
Caption: Workflow for characterizing this compound.
Progesterone Receptor (PR) Activity Assay
This assay quantifies the ability of this compound to activate or block the human progesterone receptor. A cell line stably expressing the human PR and a progesterone-responsive reporter gene (e.g., luciferase) is used.
Experimental Protocol: PR Luciferase Reporter Assay
Materials:
-
T47D or MCF7 human breast cancer cell lines (endogenously express PR).
-
Alternatively, a stable cell line co-expressing the human PR and a PRE-luciferase reporter construct.[2]
-
DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Charcoal-stripped FBS (for hormone-depleted medium).
-
This compound (test compound).
-
Progesterone (agonist control).
-
Mifepristone (B1683876) (RU-486) (antagonist control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM/F12 with 10% FBS.
-
Two days prior to the assay, switch to medium containing 10% charcoal-stripped FBS to deplete endogenous hormones.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in hormone-depleted medium.
-
For the agonist assay , add the diluted test compound to the cells. Include a progesterone positive control and a vehicle (DMSO) negative control.
-
For the antagonist assay , co-treat cells with a sub-maximal concentration (EC₅₀) of progesterone and the serial dilution of the test compound. Include a mifepristone positive control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Read luminescence on a plate-reading luminometer.
-
Data Presentation: Hypothetical PR Activity Data
Table 1: Agonist Activity on Progesterone Receptor
| Concentration (nM) | Luciferase Activity (RLU) | Fold Induction vs. Vehicle |
|---|---|---|
| Vehicle (0.1% DMSO) | 1,500 | 1.0 |
| 0.1 | 2,500 | 1.7 |
| 1 | 8,000 | 5.3 |
| 10 | 25,000 | 16.7 |
| 100 | 45,000 | 30.0 |
| 1000 | 48,000 | 32.0 |
| Progesterone (10 nM) | 50,000 | 33.3 |
Table 2: Antagonist Activity on Progesterone Receptor (in the presence of 1 nM Progesterone)
| Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
|---|---|---|
| Vehicle (0.1% DMSO) | 25,000 | 0 |
| 1 | 24,500 | 2 |
| 10 | 18,750 | 25 |
| 100 | 6,250 | 75 |
| 1000 | 2,500 | 90 |
| Mifepristone (100 nM)| 1,800 | 92.8 |
Androgen Receptor (AR) Activity Assay
This assay determines if this compound can activate or inhibit the human androgen receptor, which is crucial for understanding potential androgenic or anti-androgenic side effects.
Experimental Protocol: AR Luciferase Reporter Assay
Materials:
-
AR-positive cell line such as 22Rv1 or a stably transfected cell line like AR CALUX.[3][4]
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin.
-
Charcoal-stripped FBS.
-
This compound (test compound).
-
Dihydrotestosterone (DHT) (agonist control).
-
Bicalutamide (B1683754) (antagonist control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture cells in RPMI-1640 with 10% FBS.
-
Switch to medium with charcoal-stripped FBS 48 hours before the experiment.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare dilutions of this compound as described for the PR assay.
-
For the agonist assay , treat cells with the test compound. Include DHT as a positive control and vehicle as a negative control.
-
For the antagonist assay , co-treat cells with an EC₅₀ concentration of DHT and the serial dilution of the test compound. Include bicalutamide as a positive control.
-
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement: Measure luciferase activity as described for the PR assay.
Caption: General mechanism of steroid hormone receptor activation.
Data Presentation: Hypothetical AR Activity Data
Table 3: Agonist Activity on Androgen Receptor
| Concentration (nM) | Luciferase Activity (RLU) | Fold Induction vs. Vehicle |
|---|---|---|
| Vehicle (0.1% DMSO) | 1,200 | 1.0 |
| 1 | 1,300 | 1.1 |
| 10 | 2,400 | 2.0 |
| 100 | 6,000 | 5.0 |
| 1000 | 7,200 | 6.0 |
| DHT (10 nM) | 36,000 | 30.0 |
Table 4: Antagonist Activity on Androgen Receptor (in the presence of 1 nM DHT)
| Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
|---|---|---|
| Vehicle (0.1% DMSO) | 20,000 | 0 |
| 10 | 19,000 | 5 |
| 100 | 15,000 | 25 |
| 1000 | 8,000 | 60 |
| 10000 | 4,000 | 80 |
| Bicalutamide (1 µM) | 2,400 | 88 |
H295R Steroidogenesis Assay
This assay evaluates the effect of this compound on the production of key steroid hormones, such as testosterone (B1683101) and 17β-estradiol. The human H295R cell line is used as it expresses all the key enzymes required for steroidogenesis.[5][6]
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
Materials:
-
H295R human adrenocortical carcinoma cell line.
-
DMEM/F12 medium supplemented with ITS+ (Insulin, Transferrin, Selenium, Linoleic acid, Bovine Serum Albumin).
-
24-well tissue culture plates.
-
This compound (test compound).
-
Forskolin (positive control for induction).
-
Prochloraz (positive control for inhibition).
-
ELISA kits or LC-MS/MS for testosterone and 17β-estradiol quantification.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Seeding:
-
Culture H295R cells in supplemented DMEM/F12.
-
Seed cells into 24-well plates and allow them to acclimate for 24 hours.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound or controls. Each concentration should be tested in at least triplicate.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
Hormone Measurement and Viability:
-
After incubation, collect the culture medium from each well for hormone analysis. Store at -80°C until analysis.
-
Quantify the concentration of testosterone and 17β-estradiol in the medium using ELISA or LC-MS/MS.
-
Assess cell viability in the corresponding wells to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Data Presentation: Hypothetical Steroidogenesis Data
Table 5: Effect of this compound on Steroid Hormone Production
| Concentration (µM) | Testosterone (pg/mL) | % Change vs. Vehicle | 17β-Estradiol (pg/mL) | % Change vs. Vehicle | Cell Viability (%) |
|---|---|---|---|---|---|
| Vehicle (0.1% DMSO) | 500 | 0 | 100 | 0 | 100 |
| 0.1 | 490 | -2 | 98 | -2 | 101 |
| 1 | 450 | -10 | 85 | -15 | 98 |
| 10 | 300 | -40 | 60 | -40 | 95 |
| 100 | 150 | -70 | 35 | -65 | 70 |
| Forskolin (10 µM) | 1500 | +200 | 250 | +150 | 99 |
| Prochloraz (1 µM) | 100 | -80 | 20 | -80 | 97 |
Conclusion
The combination of receptor-specific reporter assays and the H295R steroidogenesis assay provides a comprehensive framework for characterizing the biological effects of this compound. The data generated from these protocols will elucidate its potential as a progestin or androgen, identify any antagonist activities, and reveal its impact on the broader steroidogenic pathway. This information is critical for further drug development and risk assessment.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oecd.org [oecd.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes: Radiolabeled 2-Hydroxymethylene Ethisterone for Receptor Binding Studies
Introduction
2-Hydroxymethylene ethisterone (B1671409) is a derivative of ethisterone, a synthetic progestin with some androgenic activity.[1][2][3] As such, it is a candidate ligand for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), both of which are members of the nuclear receptor superfamily.[4] These receptors are crucial targets in endocrinology and oncology, particularly in the context of breast and prostate cancer.[5][6] To characterize the binding affinity and selectivity of 2-Hydroxymethylene Ethisterone, a radiolabeled version is essential. Radiolabeling, typically with tritium (B154650) ([³H]) for steroids, allows for highly sensitive detection and quantification of ligand-receptor interactions in various experimental settings.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and use of radiolabeled this compound in in vitro receptor binding assays.
Principle of the Method
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9] The fundamental principle involves incubating a biological sample containing the receptor of interest (e.g., cell lysates, purified receptors) with a radiolabeled ligand.
-
Saturation Binding Assays : These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand. This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[9]
-
Competitive Binding Assays : These assays measure the ability of an unlabeled test compound (like non-radiolabeled this compound) to compete with a fixed concentration of the radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound, indicating its binding affinity relative to the radioligand.[9][10]
Separation of the receptor-bound radioligand from the free (unbound) radioligand is a critical step, typically achieved by rapid vacuum filtration.[11] The radioactivity trapped on the filter, representing the bound ligand, is then quantified using liquid scintillation counting.
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of [³H]-2-Hydroxymethylene Ethisterone
This protocol is an exemplary method based on established procedures for steroid labeling. The specific activity of the resulting radioligand is crucial for assay sensitivity. Tritium labeling is often employed for steroids to achieve high specific activity without significantly altering the molecule's chemical properties.[7][8]
Materials:
-
This compound precursor
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vessel suitable for catalytic tritiation
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Methodology:
-
Precursor Preparation : A suitable precursor of this compound, containing a double bond or a halogen atom at a position that can be catalytically reduced or substituted with tritium, is required.
-
Catalytic Tritiation :
-
Dissolve the precursor and a catalytic amount of Pd/C in an anhydrous solvent within a specialized reaction vessel.
-
Freeze the mixture and evacuate the vessel to remove air.
-
Introduce a known quantity of tritium gas into the vessel.
-
Allow the reaction to proceed at room temperature with stirring for several hours until the theoretical amount of tritium has been incorporated.
-
-
Purification :
-
Remove the catalyst by filtration.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Purify the crude radiolabeled product using reverse-phase HPLC.
-
Collect fractions and monitor for radioactivity and UV absorbance to identify the peak corresponding to [³H]-2-Hydroxymethylene Ethisterone.
-
-
Quantification and Specific Activity Determination :
-
Determine the concentration of the purified product by UV spectroscopy, comparing it to a standard curve of unlabeled this compound.
-
Measure the radioactivity of a known amount of the purified product using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
Protocol 2: In Vitro Receptor Binding Assays
These protocols are designed for determining the binding characteristics of [³H]-2-Hydroxymethylene Ethisterone to the progesterone (PR) and androgen receptors (AR). The source of receptors can be cell lines overexpressing the target receptor (e.g., MCF-7 for PR) or tissue homogenates known to be rich in the receptor (e.g., rat ventral prostate for AR).[5][12]
Materials:
-
Binding Buffer : Tris-HCl buffer containing MgCl₂, EDTA, and protease inhibitors.[11]
-
Receptor Source : Membrane preparations or cytosol from PR/AR-expressing cells or tissues.
-
Radioligand : [³H]-2-Hydroxymethylene Ethisterone.
-
Unlabeled Ligands : Unlabeled this compound, and reference compounds (e.g., Progesterone for PR, Dihydrotestosterone (DHT) for AR).
-
Wash Buffer : Ice-cold Tris-HCl.
-
Filtration Apparatus : 96-well cell harvester with glass fiber filters.
-
Scintillation Fluid and Vials .
-
Liquid Scintillation Counter .
A. Saturation Binding Assay
-
Assay Setup : In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding : Add binding buffer, the receptor preparation (e.g., 50-100 µg protein), and increasing concentrations of [³H]-2-Hydroxymethylene Ethisterone (e.g., 0.1 to 50 nM).
-
Non-specific Binding : In a parallel set of wells, add the same components as for total binding, plus a high concentration (e.g., 10 µM) of a corresponding unlabeled ligand (Progesterone for PR, DHT for AR) to saturate the receptors.
-
Incubation : Incubate the plates at a specified temperature (e.g., 4°C) for a predetermined time (e.g., 18 hours) to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
B. Competitive Binding Assay
-
Assay Setup : In a 96-well plate, set up triplicate wells for each concentration of the unlabeled competitor.
-
Incubation Mixture : To each well, add binding buffer, the receptor preparation, a fixed concentration of [³H]-2-Hydroxymethylene Ethisterone (typically at its Kd concentration), and increasing concentrations of the unlabeled competitor (e.g., 10⁻¹² to 10⁻⁵ M).
-
Controls : Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled reference ligand).
-
Incubation, Filtration, and Counting : Follow steps 4-6 from the Saturation Binding Assay protocol.
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from binding studies should be summarized for clarity. The following tables present example data for a hypothetical radiolabeled compound, "[³H]-Compound X," binding to PR and AR.
Table 1: Saturation Binding Parameters for [³H]-Compound X
| Receptor | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|
| Progesterone Receptor (PR) | 1.5 ± 0.2 | 250 ± 25 |
| Androgen Receptor (AR) | 8.7 ± 1.1 | 180 ± 20 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Competitive Binding Affinities (Ki) of Steroids against [³H]-Compound X
| Competitor Compound | Ki (nM) for PR | Ki (nM) for AR |
|---|---|---|
| Compound X | 1.4 ± 0.3 | 9.1 ± 1.5 |
| Progesterone | 0.8 ± 0.1 | > 1000 |
| Dihydrotestosterone (DHT) | 250 ± 30 | 2.5 ± 0.4 |
| Ethisterone | 5.2 ± 0.7 | 15.6 ± 2.1 |
Data are presented as mean ± SEM from three independent experiments.
Visualizations
Caption: Workflow for the synthesis and purification of the radioligand.
Caption: Simplified signaling pathway for nuclear hormone receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scbt.com [scbt.com]
- 4. revvity.com [revvity.com]
- 5. Synthesis and preliminary evaluation of a 18 F-labeled ethisterone derivative [18 F]EAEF for progesterone receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of tritium labeling of cortisol on its physical-chemical properties and on its metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of tritium labeled cortoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic analysis and interpretation of 2-Hydroxymethylene Ethisterone, a derivative of the synthetic progestin Ethisterone. Due to the limited availability of public experimental spectra for this compound, this document presents a predictive analysis based on the known spectroscopic data of the parent compound, Ethisterone, and the expected influence of the 2-hydroxymethylene group.
Molecular Structure and Properties
-
IUPAC Name: (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
-
CAS Number: 2787-02-2
-
Molecular Formula: C₂₂H₂₈O₃
-
Molecular Weight: 340.46 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to be similar to that of Ethisterone, with additional signals corresponding to the 2-hydroxymethylene group. The introduction of this group is expected to cause shifts in the signals of nearby protons, particularly the vinylic proton at C4.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| C18-H₃ | ~0.90 | s | Methyl group at C13 |
| C19-H₃ | ~1.22 | s | Methyl group at C10 |
| C21-H | ~2.60 | s | Acetylenic proton |
| C4-H | ~5.85 | s | Vinylic proton, shifted downfield compared to Ethisterone due to the adjacent hydroxymethylene group. |
| 2-CH=OH | ~7.50 | t | Aldehydic proton of the hydroxymethylene group, likely showing coupling to the hydroxyl proton. |
| 2-CH=OH | Variable | br s | Hydroxyl proton of the hydroxymethylene group, exchangeable with D₂O. |
| 17-OH | Variable | br s | Tertiary hydroxyl proton at C17, exchangeable with D₂O. |
| Steroidal Backbone | 1.0 - 2.5 | m | Complex multiplet region for the remaining methylene (B1212753) and methine protons. |
Predicted data is based on the known spectrum of Ethisterone and standard chemical shift increments.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show 22 distinct signals corresponding to the carbon atoms in this compound. The key differences from Ethisterone will be the presence of signals for the 2-hydroxymethylene group and shifts in the carbons of the A-ring.
Table 2: Predicted Key ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 (C=O) | ~199 |
| C5 | ~168 |
| C4 | ~125 |
| C2 | ~110 |
| 2-C H=OH | ~190 |
| C17 (C-OH) | ~80 |
| C20 (≡C-H) | ~87 |
| C21 (-C≡) | ~75 |
| C13 | ~47 |
| C10 | ~39 |
| C18 | ~12 |
| C19 | ~19 |
Predicted data is based on the known spectrum of Ethisterone and standard chemical shift increments.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching (alcohol and enol) |
| ~3300 (sharp) | ≡C-H | Stretching (alkyne) |
| ~2950-2850 | C-H | Stretching (alkane) |
| ~2100 | C≡C | Stretching (alkyne) |
| ~1660 | C=O | Stretching (α,β-unsaturated ketone) |
| ~1610 | C=C | Stretching (alkene and enol) |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 340.20 | [M]⁺ (Molecular Ion) |
| 322 | [M - H₂O]⁺ |
| 311 | [M - C₂H₅]⁺ |
| 297 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Acquisition (Electrospray Ionization - ESI):
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Ionization Mode: Positive or negative electrospray ionization.
-
Mass Range: m/z 100-600.
-
Signaling Pathway and Experimental Workflow
Ethisterone is a synthetic progestin and is structurally related to testosterone. Therefore, this compound is expected to interact with steroid hormone signaling pathways, such as the progesterone (B1679170) or androgen receptor pathways. The following diagrams illustrate a generalized steroid hormone signaling pathway and a typical experimental workflow for analyzing the biological activity of such a compound.
Caption: Generalized Steroid Hormone Signaling Pathway.
Caption: Workflow for Characterization and Biological Evaluation.
Application Notes and Protocols for the Purification of Crude 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of crude 2-Hydroxymethylene Ethisterone, a key intermediate in the synthesis of various steroidal drugs. The following protocols for recrystallization and flash column chromatography are designed to yield a product of high purity, suitable for further synthetic steps or analytical characterization.
Introduction
This compound, also known as 2-hydroxymethylene-17α-ethynyltestosterone, is a pivotal synthetic intermediate. The purity of this compound is critical for the successful synthesis of subsequent active pharmaceutical ingredients (APIs). Crude this compound often contains unreacted starting materials, by-products, and other process-related impurities. The purification techniques outlined below are designed to effectively remove these contaminants.
Purification Techniques Overview
Two primary methods for the purification of crude this compound are presented: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid crude product. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
-
Flash Column Chromatography: This method is highly effective for separating complex mixtures and for purifying larger quantities of crude product. It utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption and elution.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected quantitative data for each purification method, allowing for a direct comparison of their effectiveness.
| Purification Method | Starting Material (Crude) | Purity of Crude Product | Solvents/Mobile Phase | Typical Yield (%) | Final Purity (%) |
| Recrystallization | 10 g | ~85% | Ethyl Acetate (B1210297)/Hexane (B92381) | 80-90 | >98 |
| Flash Column Chromatography | 10 g | ~85% | Hexane/Ethyl Acetate Gradient | 75-85 | >99 |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol describes the purification of crude this compound using a two-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethyl acetate to dissolve the crude product completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, the flask should remain undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol details the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Flash chromatography system (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in separate tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Step-by-step protocol for flash column chromatography.
Application Notes and Protocols for Scaling Up the Synthesis of "2-Hydroxymethylene Ethisterone" for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestin ethisterone, is a steroidal compound of interest for further pharmacological investigation. To enable comprehensive preclinical studies, a robust and scalable synthetic process is required to produce the active pharmaceutical ingredient (API) in sufficient quantities and of high purity. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Hydroxymethylene Ethisterone, along with guidelines for its formulation and preclinical evaluation.
The synthetic strategy focuses on a Claisen condensation reaction, a reliable method for the formylation of ketones. This approach offers a straightforward and scalable route to the target compound from the readily available starting material, ethisterone. Subsequent sections detail the necessary analytical methods for quality control and provide protocols for the preparation of formulations suitable for preclinical toxicity and efficacy studies.
Synthesis of this compound
The synthesis of this compound is achieved through the formylation of ethisterone at the C2 position. A Claisen condensation reaction using ethyl formate (B1220265) in the presence of a strong base, such as sodium methoxide (B1231860), is an effective method for this transformation.
Synthesis Pathway
Caption: Synthesis of this compound from Ethisterone.
Experimental Protocol: Scaled-Up Synthesis
This protocol is designed for a laboratory scale-up to produce several grams of this compound.
Materials:
-
Ethisterone (10.0 g, 32.0 mmol)
-
Sodium methoxide (5.4 g, 100 mmol)
-
Ethyl formate (23.7 g, 320 mmol)
-
Anhydrous benzene or toluene (B28343) (200 mL)
-
Anhydrous diethyl ether (100 mL)
-
Ice-water bath
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., acetone-hexane or ethyl acetate-hexane)
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, suspend sodium methoxide in anhydrous benzene (or toluene).
-
Addition of Reactants: Cool the suspension in an ice-water bath. Add a solution of ethisterone and ethyl formate in a mixture of anhydrous benzene and diethyl ether dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will become a thick paste.
-
Quenching and Work-up: Cool the reaction mixture in an ice-water bath and cautiously add 2M hydrochloric acid until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone-hexane or ethyl acetate-hexane) to yield pure this compound.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Starting Material | Ethisterone |
| Molar Ratio (Ethisterone:Base:Formylating Agent) | 1 : 3.1 : 10 |
| Solvent | Benzene/Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purification Method | Recrystallization |
Quality Control and Analytical Methods
Ensuring the purity and identity of the synthesized this compound is critical for preclinical studies. The following analytical methods should be employed for quality control.
Analytical Workflow
Caption: Analytical workflow for quality control of synthesized API.
Experimental Protocols: Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the API and quantify any impurities. An API purity of >98% is generally required for preclinical studies.[1][2]
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive or negative mode.
-
Purpose: To confirm the molecular weight of the synthesized compound (C₂₂H₂₈O₃, MW: 340.46 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Purpose: To confirm the chemical structure of this compound.
Data Presentation: API Specifications
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Identity (by MS and NMR) | Conforms to the structure |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | Within ICH limits |
Preclinical Formulation Development
For preclinical studies, this compound, being a poorly water-soluble compound, requires an appropriate formulation to ensure adequate bioavailability for oral administration.
Formulation Strategy
Caption: Formulation strategies for poorly soluble steroids.
Protocol: Preparation of an Oral Suspension
This protocol describes the preparation of a simple aqueous suspension suitable for initial preclinical screening.
Materials:
-
This compound (micronized)
-
Suspending agent (e.g., 0.5% w/v carboxymethyl cellulose (B213188) sodium)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Purified water
Procedure:
-
Vehicle Preparation: In a suitable container, dissolve the wetting agent in purified water. Then, disperse the suspending agent in the solution with continuous stirring until a uniform vehicle is formed.
-
API Dispersion: Gradually add the micronized this compound to the vehicle while homogenizing or stirring at high speed.
-
Final Formulation: Continue mixing until a homogenous suspension is obtained. Store in a well-closed container at 2-8°C.
Data Presentation: Preclinical Formulation Components
| Formulation Type | Excipients | Purpose |
| Aqueous Suspension | Carboxymethyl cellulose, Tween 80, Water | Simple formulation for early-stage studies |
| Lipid-Based (SEDDS) | Oils (e.g., Labrafac), Surfactants (e.g., Cremophor), Co-solvents (e.g., Transcutol) | To improve solubility and absorption[3][4] |
| Solid Dispersion | Polymers (e.g., PVP, HPMC) | To create an amorphous form of the API with enhanced dissolution |
Preclinical Safety and Toxicity Studies
Preclinical safety evaluation is essential to determine the toxicological profile of this compound before human trials. Studies are typically conducted in two species, a rodent and a non-rodent.[5]
Preclinical Study Workflow
Caption: Workflow for preclinical safety evaluation.
Data Presentation: Reference Toxicity Data for Progestins
The following table provides reference LD50 values for progesterone, a structurally related progestin, to guide initial dose-range finding studies.
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 100 mg/kg | [6] |
| Rat | Intraperitoneal | 327 mg/kg | [6] |
| Rabbit | Intravenous | 26.5 mg/kg | [7] |
Disclaimer: This information is for guidance purposes only. The actual toxicity of this compound must be determined through formal preclinical toxicology studies.
Conclusion
The successful scaling up of the synthesis of this compound is a critical step in its preclinical development. The provided protocols for synthesis, purification, and quality control, along with guidelines for formulation and preclinical testing, offer a comprehensive framework for advancing this compound towards clinical investigation. Adherence to these detailed methodologies will ensure the production of a high-quality API and the generation of reliable preclinical data necessary for regulatory submissions.
References
- 1. FDA issues guidance on good manufacturing practice for APIs [gabionline.net]
- 2. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 3. future4200.com [future4200.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. altasciences.com [altasciences.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of A-Ring Fused Pyrazolyl Steroid Libraries from 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The steroid scaffold remains a cornerstone in drug discovery, offering a rigid framework amenable to diverse functionalization. The introduction of heterocyclic rings onto the steroid nucleus has proven to be a fruitful strategy for modulating biological activity and discovering novel therapeutic agents. 2-Hydroxymethylene ethisterone (B1671409), a readily accessible derivative of the progestin ethisterone, serves as a versatile starting material for the synthesis of A-ring fused heterocyclic steroid libraries. The reactive 1,3-dicarbonyl-like functionality of the 2-hydroxymethylene-3-keto moiety allows for facile condensation reactions with various binucleophiles to generate a diverse array of steroidal heterocycles. This application note provides detailed protocols for the synthesis of a library of A-ring fused pyrazolyl steroids from 2-hydroxymethylene ethisterone and explores their potential biological applications.
Principle
The core of this synthetic strategy lies in the Knorr pyrazole (B372694) synthesis, where a β-dicarbonyl compound reacts with a hydrazine (B178648) to form a pyrazole ring. In this case, this compound exists in tautomeric equilibrium with its 2-formyl-3-keto form, providing the necessary functionality for condensation with various hydrazine derivatives. By employing a library of substituted hydrazines, a corresponding library of A-ring fused pyrazolyl ethisterone derivatives can be efficiently synthesized in a parallel fashion. This approach allows for the rapid generation of structurally diverse compounds for biological screening.
Data Presentation
The following table summarizes representative yields for the synthesis of a small library of A-ring fused pyrazolyl ethisterone derivatives from this compound and a selection of hydrazine hydrochlorides.
| Hydrazine Hydrochloride | Product | Reaction Time (h) | Yield (%) |
| Hydrazine hydrochloride | [2,3-c]Pyrazolo-ethisterone | 6 | 85 |
| Phenylhydrazine (B124118) hydrochloride | 1'-Phenyl-[2,3-c]pyrazolo-ethisterone | 8 | 78 |
| 4-Methylphenylhydrazine hydrochloride | 1'-(4-Methylphenyl)-[2,3-c]pyrazolo-ethisterone | 8 | 82 |
| 4-Chlorophenylhydrazine hydrochloride | 1'-(4-Chlorophenyl)-[2,3-c]pyrazolo-ethisterone | 10 | 75 |
| 2,4-Dinitrophenylhydrazine | 1'-(2,4-Dinitrophenyl)-[2,3-c]pyrazolo-ethisterone | 12 | 65 |
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (CAS 2787-02-2)
-
Reagents: Hydrazine hydrochloride, substituted phenylhydrazine hydrochlorides, glacial acetic acid, ethanol, sodium acetate (B1210297).
-
Equipment: Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography apparatus, standard laboratory glassware.
Protocol 1: General Procedure for the Synthesis of A-Ring Fused Pyrazolyl Ethisterone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: Add the corresponding hydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Work-up: After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the final products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathway inhibited by pyrazole-steroid derivatives.
Experimental Workflow Diagram
Caption: Workflow for steroid library synthesis and screening.
Discussion and Future Directions
The synthesis of A-ring fused pyrazolyl steroids from this compound offers a rapid and efficient method for generating chemical diversity. The resulting libraries of compounds can be screened against a variety of biological targets. Previous studies on similar A-ring fused steroidal heterocycles have shown promising anticancer activity. The mechanism of action for these types of compounds may involve the inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Future work should focus on expanding the library of pyrazole derivatives by utilizing a wider range of substituted hydrazines. Furthermore, detailed biological evaluation of the synthesized compounds is crucial to identify lead candidates for further drug development. Structure-activity relationship (SAR) studies will be instrumental in optimizing the biological activity of these novel steroidal compounds. The exploration of other heterocyclic systems by reacting this compound with different binucleophiles is also a promising avenue for future research.
Application Notes and Protocols for Monitoring "2-Hydroxymethylene Ethisterone" Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethylene ethisterone (B1671409) is a steroid derivative with potential applications in pharmaceutical research and development. Its synthesis, typically involving the formylation of ethisterone, requires careful monitoring to ensure optimal yield, purity, and process control. These application notes provide a detailed protocol for monitoring the progress of the formylation reaction of ethisterone to produce 2-hydroxymethylene ethisterone. The described methods leverage common analytical techniques to track the consumption of the starting material, the formation of the product, and the emergence of any impurities.
The synthesis of this compound is proposed to proceed via the formylation of the α-carbon to the ketone in the A-ring of ethisterone. This reaction is typically carried out using a formylating agent such as ethyl formate (B1220265) in the presence of a strong base like sodium methoxide.
Reaction Scheme
Application Notes and Protocols: Derivatization of 2-Hydroxymethylene Ethisterone for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone (B1671409), a synthetic progestin, has been a subject of medicinal chemistry efforts to explore and enhance its therapeutic properties. A derivative of interest, 2-hydroxymethylene ethisterone, presents a versatile scaffold for chemical modification. The introduction of a hydroxymethylene group at the C2 position offers a reactive handle for further derivatization, potentially leading to compounds with enhanced biological activity, such as increased cytotoxicity against cancer cell lines or modulated hormonal receptor affinity.
These application notes provide a comprehensive overview of potential derivatization strategies for this compound, drawing parallels from published studies on related ethisterone derivatives. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in the development of novel and more potent therapeutic agents.
Derivatization Strategies for Enhanced Activity
The core structure of this compound can be modified at several key positions to modulate its biological activity. Based on structure-activity relationship (SAR) studies of similar steroidal compounds, the following derivatization strategies are proposed:
-
Modification of the 2-hydroxymethylene group: This group is a prime site for introducing heterocyclic rings, such as thiazoles, which have been shown to significantly enhance the cytotoxic activity of steroidal molecules against melanoma cell lines.[1] Other potential modifications include esterification or etherification to alter lipophilicity and pharmacokinetic properties.
-
Modification of the 17α-ethynyl group: Facile chemical modification of the 17α-ethynyl group to 17α-methyl, ethyl, and allyl derivatives has been reported to enhance the androgenic bioactivity of ethisterone and related progestins.[2]
-
Modifications on the steroid backbone: While more complex, substitutions at other positions of the steroid nucleus could be explored to fine-tune receptor binding affinity and specificity.
Experimental Protocols
Protocol 1: Synthesis of Thiazole-Fused Derivatives from this compound (Hypothetical)
This protocol is adapted from methodologies used for the synthesis of thiazole-fused androstenone and ethisterone derivatives.[1]
Objective: To synthesize a library of thiazole-fused derivatives of this compound for biological screening.
Materials:
-
This compound
-
α-Bromoketones (various substituted phenacyl bromides)
-
Thioglycolic acid or thioacetamide (B46855)
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of the α,β-unsaturated ketone intermediate. (This step may be bypassed if starting directly with a suitable ethisterone derivative).
-
Step 2: Hantzsch Thiazole Synthesis.
-
To a solution of this compound (1 mmol) in anhydrous ethanol (20 mL), add the respective α-bromoketone (1.1 mmol).
-
Add a catalytic amount of pyridine and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add thioacetamide (1.5 mmol) and continue to reflux for another 8-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for thiazole-fused derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., B16 melanoma, SK-MEL-25 melanoma)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Experimental Workflow for Cytotoxicity Assay:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: Androgen Receptor (AR) Competitive Binding Assay
Objective: To evaluate the binding affinity of the synthesized derivatives to the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Synthesized derivatives dissolved in ethanol
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare TEDG buffer and stock solutions of [³H]-R1881 and the test compounds.
-
-
Assay Setup:
-
In microcentrifuge tubes, add a fixed concentration of [³H]-R1881.
-
Add increasing concentrations of the unlabeled test compounds (competitors).
-
Include a control group with only [³H]-R1881 (total binding) and another with [³H]-R1881 and a high concentration of unlabeled R1881 (non-specific binding).
-
-
Incubation:
-
Add the rat prostate cytosol to each tube.
-
Incubate the mixture overnight at 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate for 15 minutes at 4°C with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the HAP pellet with buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the relative binding affinity (RBA) compared to a reference compound.
-
Data Presentation
The following table summarizes the cytotoxic activity of selected thiazole-fused ethisterone derivatives against melanoma cell lines, as reported in the literature.[1] This data can serve as a benchmark for newly synthesized derivatives of this compound.
| Compound | R Group | B16 IC₅₀ (µM) | SK-MEL-25 IC₅₀ (µM) |
| E1 | Amino | > 20 | > 20 |
| E2 | N-Phenyl | 1.6 | 2.1 |
| E3 | Hydroxy | > 20 | > 20 |
| E4 | Carboxylic acid | > 20 | > 20 |
| E6 | Nitro | > 20 | > 20 |
| E47 | Catechol | 2.6 | 2.5 |
Data extracted from a study on thiazole-fused ethisterone derivatives.[1]
Signaling Pathways
Androgen Receptor Signaling Pathway
Ethisterone and its derivatives can exert their effects by interacting with the androgen receptor (AR). Upon ligand binding in the cytoplasm, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes.
Caption: Androgen receptor signaling pathway.
Potential mTORC2 Signaling Pathway Inhibition
Docking studies on potent anti-melanoma thiazole-fused ethisterone derivatives suggest that they may exert their cytotoxic effects by targeting the mechanistic target of Rapamycin complex 2 (mTORC2).[1] Inhibition of mTORC2 can lead to the downregulation of key survival pathways and induce apoptosis in cancer cells.
Caption: Potential mTORC2 inhibition by derivatives.
Conclusion
The derivatization of this compound represents a promising strategy for the development of novel therapeutic agents with enhanced biological activity. The protocols and data presented herein provide a framework for the synthesis, biological evaluation, and mechanistic understanding of these new chemical entities. Further exploration of the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.
References
Application of "2-Hydroxymethylene Ethisterone" in structure-activity relationship studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Hydroxymethylene Ethisterone (B1671409) as a key starting material for structure-activity relationship (SAR) studies. This document outlines its potential in the synthesis of novel steroid derivatives and details the experimental protocols for evaluating their biological activity, particularly in the context of anticancer and hormonal research.
Introduction
2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone, serves as a versatile scaffold for the development of new therapeutic agents.[1][2][3] Ethisterone itself is known to interact with progesterone (B1679170) and androgen receptors, exerting progestational and weak androgenic effects.[4][5][6] The introduction of a hydroxymethylene group at the C-2 position of the steroid nucleus offers a reactive handle for further chemical modifications, making it an ideal candidate for generating a library of derivatives for SAR studies. These studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.
The primary biological targets for ethisterone and its derivatives include progesterone and androgen receptors.[4][5][6] By modifying the core structure of this compound, researchers can investigate how different functional groups at various positions influence the binding affinity and functional activity at these receptors. Furthermore, recent studies have highlighted the potential of ethisterone derivatives as cytotoxic agents against cancer cell lines, opening up new avenues for SAR studies in oncology.
Key Applications in SAR Studies
-
Anticancer Drug Discovery: Elucidating the structural requirements for cytotoxic activity against various cancer cell lines.
-
Hormone Receptor Modulation: Investigating the influence of structural modifications on agonist or antagonist activity at progesterone and androgen receptors.
-
Improving Drug-like Properties: Modifying the scaffold to enhance solubility, metabolic stability, and bioavailability.
Proposed Workflow for SAR Studies using this compound
The following diagram illustrates a general workflow for conducting SAR studies starting from this compound.
Experimental Protocols
Synthesis of Ethisterone Derivatives
The 2-hydroxymethylene group of the starting material can be used for various chemical transformations. For instance, it can undergo reactions to form heterocyclic rings fused to the A-ring of the steroid, or it can be modified to introduce different functional groups. The 17-ethynyl group also provides a site for modifications, such as click chemistry reactions to attach various moieties.
Example: Synthesis of D-Ring Substituted 1,2,3-Triazoles of Ethisterone
This protocol is adapted from a study on the synthesis of ethisterone derivatives with cytotoxic activities.
-
Reaction Setup: In a round-bottom flask, dissolve this compound and an appropriate azide (B81097) derivative in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Addition: Add sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., human glioblastoma U-251, prostatic adenocarcinoma PC-3, colorectal adenocarcinoma HCT-15, mammary adenocarcinoma MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized ethisterone derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Androgen Receptor Activity (Yeast-Based Bioassay)
This assay is used to determine the androgenic or anti-androgenic activity of the synthesized compounds.[11][12][13]
-
Yeast Culture Preparation: Culture a yeast strain co-transformed with an androgen receptor (AR) expression vector and a reporter gene vector (e.g., lacZ) in a selective medium.
-
Compound Exposure: In a 96-well plate, expose the yeast cells to serial dilutions of the test compounds. For anti-androgenic activity, co-incubate the compounds with a known androgen receptor agonist (e.g., testosterone).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Reporter Gene Assay: Lyse the yeast cells and measure the activity of the reporter enzyme (e.g., β-galactosidase) using a colorimetric or fluorometric substrate.
-
Data Analysis: Determine the EC₅₀ (effective concentration for 50% maximal response) for agonistic activity or the IC₅₀ for antagonistic activity.
Data Presentation
Quantitative data from SAR studies should be summarized in a clear and organized manner to facilitate the identification of trends. The following table provides an example of how to present cytotoxicity data for a series of hypothetical this compound derivatives.
| Compound | R1-Modification (C-2) | R2-Modification (C-17) | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-15 |
| 2-HME | -CH=OH | -C≡CH | >100 | >100 | >100 |
| Derivative 1 | -CH₂-N₃ | -C≡CH | 55.2 | 68.4 | 75.1 |
| Derivative 2 | -CH=OH | -C≡C-Phenyl | 25.8 | 32.1 | 41.5 |
| Derivative 3 | -CH=OH | -C≡C-p-Cl-Phenyl | 11.7 | 15.3 | 22.9 |
| Derivative 4 | Fused Pyrazole | -C≡CH | 42.6 | 51.9 | 63.7 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Signaling Pathway
The following diagram depicts a simplified signaling pathway for steroid hormone action, which is relevant for understanding the mechanism of action of ethisterone derivatives that target hormone receptors.
References
- 1. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. What is the mechanism of Ethisterone? [synapse.patsnap.com]
- 5. What is Ethisterone used for? [synapse.patsnap.com]
- 6. Ethisterone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel yeast bioassay system for detection of androgenic and antiandrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxymethylene Ethisterone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Hydroxymethylene Ethisterone (B1671409) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of 2-Hydroxymethylene Ethisterone?
A1: The synthesis of this compound from ethisterone proceeds via a base-catalyzed Claisen-Schmidt condensation.[1][2] In this reaction, ethisterone acts as the ketone component and ethyl formate (B1220265) serves as the formylating agent. A strong base, such as sodium ethoxide, deprotonates the α-carbon of the ethisterone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. Subsequent elimination of the ethoxide group yields the final product, this compound.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound is primarily influenced by the choice of base, solvent, reaction temperature, and reaction time. Anhydrous reaction conditions are crucial, as the presence of water can lead to side reactions and decomposition of the base. The purity of the starting materials, particularly the ethisterone, is also a significant factor.
Q3: What are some common side products that can form during the synthesis?
A3: Potential side products can arise from several pathways. Self-condensation of ethisterone can occur, although it is generally less favored. If the reaction conditions are not optimal, unreacted starting materials will remain. Additionally, the product itself can potentially undergo further reactions or degradation under harsh basic conditions over extended periods.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization.[3][4][5] The choice of solvent is critical for effective purification. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Methanol or ethanol (B145695) are commonly used for the recrystallization of steroid derivatives. It is important to note that for some steroids, a single solvent system like methanol/water might not be sufficient to remove all impurities, and chromatographic techniques may be necessary for achieving high purity.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use a freshly prepared solution of a strong, non-nucleophilic base like sodium ethoxide. Ensure a stoichiometric amount of base is used relative to the ethisterone. |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reaction temperature or insufficient reaction time. | While the reaction can proceed at room temperature, gentle heating might be necessary to improve the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reported successful synthesis was conducted at room temperature for 72 hours.[7] | |
| Formation of Multiple Products (Observed on TLC) | Side reactions due to inappropriate base or temperature. | Use a base that matches the alkoxy group of the ester (e.g., sodium ethoxide for ethyl formate) to prevent transesterification.[1] Avoid excessively high temperatures which can promote side reactions. |
| Impure starting materials. | Ensure the ethisterone and ethyl formate are of high purity before starting the reaction. | |
| Difficulty in Isolating the Product | Product is too soluble in the work-up solvent. | During the aqueous work-up, ensure the pH is carefully adjusted to precipitate the product. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. |
| Formation of an emulsion during extraction. | Add a saturated brine solution to break the emulsion. | |
| Purified Product is not Pure (e.g., broad melting point) | Ineffective recrystallization solvent. | Experiment with different solvent systems for recrystallization. Common choices include alcohols (methanol, ethanol) or mixtures with water.[6] |
| Co-crystallization of impurities. | If recrystallization is insufficient, consider purification by column chromatography on silica (B1680970) gel. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis of 2-hydroxymethylene-17α-ethynyltestosterone.[7]
Materials:
-
17α-Ethisterone
-
Anhydrous Pyridine (B92270)
-
Anhydrous Ethyl Formate
-
Sodium Ethoxide Solution (e.g., 8 wt% in ethanol)
-
Ice water
-
Glacial Acetic Acid
-
Potassium Hydroxide (B78521) Solution (e.g., 2 wt%)
-
Diethyl Ether
-
Hydrochloric Acid (6N)
Procedure:
-
Under a nitrogen atmosphere, dissolve 29 g of 17α-ethynyltestosterone in 600 mL of anhydrous pyridine in a suitable reaction flask.
-
To the stirred solution, add 48 mL of anhydrous ethyl formate followed by 60.0 g of an 8 wt% sodium ethoxide solution.
-
Allow the reaction to stir at room temperature (approximately 20-22°C) for 72 hours.
-
After the reaction is complete, pour the reaction mixture into ice water.
-
Acidify the mixture with 436 mL of glacial acetic acid to precipitate the crude product.
-
Filter the solid precipitate and dissolve it in 3 L of a 2 wt% potassium hydroxide solution.
-
Extract the aqueous solution twice with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to approximately 2°C and adjust the pH to 1-3 with 6N hydrochloric acid to precipitate the purified product.
-
Filter the solid, wash with water until neutral, and dry to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition[7] | Potential Optimization |
| Base | Sodium Ethoxide | Other alkoxides (e.g., sodium methoxide, potassium tert-butoxide) or non-nucleophilic bases like LDA could be explored for their effect on yield and reaction time. |
| Solvent | Pyridine | Aprotic polar solvents like THF or DMF could be investigated as alternatives. |
| Formylating Agent | Ethyl Formate | Other formate esters could be used, but ethyl formate is common and effective.[2][8] |
| Temperature | Room Temperature (20-22°C) | Varying the temperature (e.g., 0°C to 50°C) could optimize the reaction rate and minimize side products. |
| Reaction Time | 72 hours | Reaction progress should be monitored by TLC to determine the optimal time, which may vary with temperature and base concentration. |
Visualizations
Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Logical Relationship of Reaction Components
Caption: The roles and interactions of the key components in the synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104086619A - Preparation method of danazol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproduct formation in "2-Hydroxymethylene Ethisterone" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethylene Ethisterone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and established method for synthesizing this compound is through a base-catalyzed crossed Claisen condensation reaction. This involves the reaction of Ethisterone with an excess of a formylating agent, typically ethyl formate (B1220265), in the presence of a strong base such as sodium methoxide (B1231860). The reaction introduces a hydroxymethylene group at the C2 position of the steroid's A-ring.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
-
Self-condensation of Ethisterone: Ethisterone possesses acidic α-protons and can undergo self-condensation under basic conditions, leading to the formation of dimeric impurities.
-
Di-formylation: Although less common, reaction at other positions or further reaction at the initial product can lead to di-formylated byproducts under certain conditions.
-
Transesterification: If the alkoxide base used does not match the alkyl group of the formate ester (e.g., using sodium ethoxide with methyl formate), transesterification can occur, leading to a mixture of esters and potentially affecting the reaction kinetics.[1]
-
Incomplete reaction: The reaction may not go to completion, resulting in the presence of unreacted Ethisterone in the final product mixture.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the starting material (Ethisterone), the desired product (this compound), and major byproducts. The disappearance of the Ethisterone spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.
Q4: What are the recommended purification techniques for this compound?
Column chromatography is the most effective method for purifying the crude product.[2] Silica (B1680970) gel is a common stationary phase, and a gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) allows for the separation of the desired product from unreacted starting material and byproducts.[2] Recrystallization from a suitable solvent system can be used as a final purification step to obtain a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive base (e.g., sodium methoxide degraded by moisture).2. Insufficient reaction time or temperature.3. Poor quality of reagents (Ethisterone, ethyl formate). | 1. Use freshly opened or properly stored sodium methoxide. Ensure all glassware is dry.2. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Presence of significant amount of unreacted Ethisterone | 1. Insufficient amount of base or ethyl formate.2. Short reaction time. | 1. Ensure the correct stoichiometry of reagents is used. A molar excess of ethyl formate and at least one equivalent of base are typically required.[3]2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a significant amount of a higher molecular weight byproduct (potential self-condensation product) | 1. Reaction temperature is too high.2. Prolonged reaction time after the main reaction is complete.3. Insufficient excess of ethyl formate. | 1. Maintain the recommended reaction temperature. The reaction is often carried out at room temperature or slightly below.2. Monitor the reaction closely and quench it once the formation of the desired product is maximized.3. Use a sufficient excess of ethyl formate to favor the crossed Claisen condensation over self-condensation.[4] |
| Product is an oil or difficult to crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify the product thoroughly using column chromatography.2. Ensure all solvent is removed under vacuum after purification. |
| Inconsistent yields between batches | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, stirring, addition rate).3. Moisture contamination. | 1. Use reagents from the same batch or ensure consistent quality.2. Standardize all reaction parameters.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield of this compound | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Unreacted Ethisterone | < 5-10% | Can be minimized by using an excess of ethyl formate and sufficient reaction time. |
| Self-condensation Byproducts | < 5% | Controlled by maintaining a low reaction temperature and using an excess of the formylating agent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Ethisterone
-
Ethyl formate (anhydrous)
-
Sodium methoxide
-
Anhydrous solvent (e.g., benzene, toluene, or THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethisterone and the anhydrous solvent.
-
Base Addition: Cool the solution in an ice bath and add sodium methoxide portion-wise while stirring.
-
Formylating Agent Addition: Add anhydrous ethyl formate dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (typically several hours). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench it by adding dilute hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to afford pure this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Troubleshooting guide for the formylation of ethisterone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the formylation of ethisterone (B1671409), a key transformation in the synthesis of various steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of ethisterone?
A1: The most prevalent method for introducing a formyl group onto the ethisterone backbone is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to formylate the electron-rich enol or enamine intermediate of the α,β-unsaturated ketone system in ethisterone.[1][2][3] The product, 2-formylethisterone, exists in equilibrium with its more stable tautomer, 2-hydroxymethylene-17α-ethynyltestosterone.
Q2: What is the expected regioselectivity of the formylation?
A2: The formylation of ethisterone, an α,β-unsaturated ketone, is expected to occur at the C2 position. The reaction proceeds through the enol or enolate, and electrophilic attack by the Vilsmeier reagent at the α-carbon (C2) is electronically favored.
Q3: What are the typical reagents and solvents used in the Vilsmeier-Haack formylation of ethisterone?
A3: The Vilsmeier-Haack reaction typically employs dimethylformamide (DMF) as both a solvent and a reagent, in conjunction with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3] Dichloromethane (B109758) (DCM) or chloroform (B151607) can also be used as co-solvents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material (ethisterone) should diminish over time, while a new, typically more polar, spot corresponding to the formylated product should appear. Staining with an appropriate reagent, such as potassium permanganate (B83412) or vanillin, can help visualize the spots.
Troubleshooting Guide
This section addresses common issues encountered during the formylation of ethisterone via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can quench the highly reactive Vilsmeier reagent. DMF can also decompose to dimethylamine, which can interfere with the reaction.[4] 2. Insufficient Reaction Temperature: The formylation of less reactive substrates may require heating to proceed at an appreciable rate.[3] 3. Steric Hindrance: The steroid skeleton can present steric challenges. | 1. Reagent and Glassware Preparation: Ensure all glassware is oven-dried before use. Use anhydrous DMF and fresh, high-quality POCl₃. If the DMF has a fishy odor, it may have decomposed and should be replaced.[4] 2. Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-60 °C and monitoring the progress by TLC.[3] 3. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., overnight) to ensure completion. |
| Formation of Multiple Products/Side Reactions | 1. Over-formylation: While less common for this substrate, prolonged reaction times or excessive Vilsmeier reagent can potentially lead to further reactions. 2. Side reactions at other functional groups: The hydroxyl and ethynyl (B1212043) groups of ethisterone are generally stable under Vilsmeier-Haack conditions, but side reactions can occur under harsh conditions. | 1. Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents relative to the substrate). 2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to minimize the formation of byproducts. |
| Difficult Product Isolation/Purification | 1. Incomplete Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup.[1][5] Incomplete hydrolysis can lead to a complex mixture. 2. Emulsion formation during extraction: The presence of DMF and salts can sometimes lead to the formation of emulsions during the workup. | 1. Ensure Complete Hydrolysis: During the workup, ensure the reaction mixture is stirred vigorously with an aqueous solution (e.g., sodium acetate (B1210297) or sodium bicarbonate solution) for a sufficient time to facilitate complete hydrolysis of the iminium salt.[1] 2. Proper Workup Technique: Use a saturated brine solution to wash the organic layer, which can help break emulsions. If an emulsion persists, filtering the mixture through a pad of celite may be effective. |
| Product Characterization Issues | 1. Tautomerism: The product, 2-formylethisterone, exists as a mixture of tautomers with 2-hydroxymethylene-17α-ethynyltestosterone. This can lead to complex NMR spectra. 2. Difficulty in obtaining a pure sample: Impurities from the reaction can interfere with spectroscopic analysis. | 1. Spectroscopic Analysis: Be aware of the tautomeric forms when interpreting NMR and IR spectra. The 1H NMR spectrum will likely show signals for both the aldehyde proton and the enolic proton. The IR spectrum may show bands for both the aldehyde carbonyl and the enone system. 2. Purification: Column chromatography on silica (B1680970) gel is a common method for purifying the product. A gradient elution system, for example, with hexane (B92381) and ethyl acetate, can be effective. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Ethisterone
This protocol is a general guideline and may require optimization based on experimental observations.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Ethisterone: Dissolve ethisterone (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add the ethisterone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium bicarbonate or sodium acetate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-formylethisterone.
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack formylation of ethisterone pathway.
Experimental Workflow
References
Optimization of reaction conditions for "2-Hydroxymethylene Ethisterone" synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxymethylene Ethisterone (B1671409). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of 2-Hydroxymethylene Ethisterone?
The synthesis of this compound from ethisterone is typically achieved through a formylation reaction. This reaction introduces a hydroxymethylene group at the C2 position of the steroid's A-ring. A common method for this transformation is the Claisen-Schmidt condensation using a base and a formylating agent like ethyl formate (B1220265).
Q2: My reaction does not seem to be going to completion. What are the possible reasons?
Incomplete conversion can be due to several factors:
-
Insufficient base: The base is crucial for the deprotonation of the ketone at the C2 position. Ensure the base is fresh and used in the correct stoichiometric amount.
-
Poor quality reagents: The purity of ethisterone, ethyl formate, and the solvent can significantly impact the reaction. Use freshly distilled solvents and high-purity reagents.
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may slow down the reaction, while too high a temperature can lead to side products.
-
Moisture in the reaction: The presence of water can quench the base and hinder the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of multiple spots on my TLC plate. What are these side products?
The formation of multiple products can be due to side reactions. Possible side products could include unreacted ethisterone, di-formylated products, or products from degradation or rearrangement of the starting material or product. Optimizing the reaction stoichiometry and temperature can help minimize these.
Q4: How can I effectively purify the final product?
Purification of this compound can be achieved through column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically effective. Recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/heptane) can be used for further purification.[1][2]
Q5: What are the key safety precautions I should take during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium methoxide (B1231860) is a strong base and is corrosive and moisture-sensitive. Handle it with care under an inert atmosphere.
-
Organic solvents like toluene (B28343) and ethyl formate are flammable. Avoid open flames and use appropriate grounding for large-scale transfers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of product during workup or purification. 3. Suboptimal reaction conditions. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Use mild workup conditions and avoid prolonged exposure to strong acids or bases. 3. Optimize the amount of base, formylating agent, and reaction temperature. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. Try co-evaporation with a different solvent. |
| Formation of a dark-colored reaction mixture | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature. 2. Use purified starting materials and solvents. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture. | 1. Use reagents from a reliable source and test for purity. 2. Ensure all equipment is dry and the reaction is performed under an inert atmosphere. |
Experimental Protocol: Formylation of Ethisterone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethisterone
-
Ethyl formate
-
Sodium methoxide
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethisterone (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.2 equivalents) portion-wise, followed by the dropwise addition of ethyl formate (2 equivalents) over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Reaction Parameters for Optimization
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Base | Sodium Ethoxide | Sodium Methoxide | Potassium tert-butoxide |
| Solvent | Ethanol | Toluene | Tetrahydrofuran |
| Temperature | Room Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. |
| Reaction Time | 12 hours | 6 hours | 10 hours |
| Yield (%) | 65% | 85% | 70% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 164-168 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.60 (s, 1H), 7.25 (s, 1H), 2.60 (s, 1H), 1.25 (s, 3H), 0.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 209.0, 189.5, 168.0, 125.0, 108.0, 87.5, 75.0, 50.0, 45.0, 38.0, 35.0, 32.0, 30.0, 25.0, 21.0, 18.0 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 3300 (C≡C-H), 2950 (C-H), 1660 (C=O), 1600 (C=C) |
Visualizations
References
Technical Support Center: Purification of 2-Hydroxymethylene Ethisterone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 2-Hydroxymethylene Ethisterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 2787-02-2) is a synthetic steroidal compound. It is known as a derivative and metabolite of Danazol, a drug used to treat conditions such as endometriosis and fibrocystic breast disease.[1] In research and development, it often serves as a reference standard for impurity profiling of Ethisterone and related pharmaceutical products.
Q2: What are the primary sources of impurities in crude this compound?
A2: Impurities in this compound typically originate from the synthetic process. The most common synthetic route is the formylation of Ethisterone. Therefore, potential impurities include:
-
Unreacted Ethisterone: The starting material for the synthesis.
-
Over-formylated or other side-products: Resulting from non-specific reactions of the formylating agent.
-
Degradation products: The hydroxymethylene group can be sensitive to certain pH and temperature conditions, leading to degradation.
-
Reagents and byproducts: Residual reagents from the synthesis and their byproducts.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound. A well-developed HPLC method can separate the target compound from its structurally similar impurities. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
Mass Spectrometry (MS): To confirm the identity of the main compound and to identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to detect impurities with different proton or carbon environments.
Q4: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A4: Due to the potential sensitivity of the hydroxymethylene group, proper storage is crucial. It is recommended to store purified this compound at low temperatures, typically between 2°C and 8°C, protected from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatographic Purification (HPLC and Column Chromatography)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from a closely eluting impurity. | The mobile phase composition is not optimal for resolving the two compounds. | 1. Adjust Solvent Ratio: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Their different selectivities can alter the elution order. 3. Modify pH: For reversed-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape and resolution for compounds with ionizable groups. |
| Peak tailing in HPLC analysis. | 1. Secondary Interactions: The hydroxymethylene group or other polar functionalities may be interacting with active sites on the silica (B1680970) support of the column. 2. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a different column: Employ a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column). 2. Add a competing agent: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can sometimes mitigate tailing. 3. Reduce sample concentration: Prepare a more dilute sample for injection. |
| Low recovery of the compound from the column. | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Degradation on Column: The stationary phase (e.g., silica gel in normal-phase chromatography) can sometimes be acidic enough to cause degradation of sensitive compounds. | 1. Change Stationary Phase: Switch to a less active stationary phase. For normal-phase, consider using deactivated silica or alumina. For reversed-phase, ensure the pH of the mobile phase is compatible with the compound's stability. 2. Passivate the Column: Before sample loading in normal-phase chromatography, wash the column with a solvent system containing a small amount of a deactivating agent like triethylamine. |
Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| The compound oils out instead of crystallizing. | 1. High impurity levels: The presence of significant amounts of impurities can inhibit crystal lattice formation. 2. Solvent system is not ideal: The solvent may be too good a solvent for the compound at the crystallization temperature. 3. Cooling rate is too fast: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice. | 1. Pre-purify the material: Use flash chromatography to remove the bulk of the impurities before attempting crystallization. 2. Screen for different solvent/anti-solvent systems: Experiment with a variety of solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for steroids include acetone, ethanol, methanol, ethyl acetate (B1210297), and hexane (B92381). 3. Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. 4. Use seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization. |
| The resulting crystals have low purity. | 1. Co-crystallization of impurities: Impurities with similar structures can be incorporated into the crystal lattice of the target compound. 2. Inclusion of mother liquor: The crystals may have trapped the impure mother liquor within their structure. | 1. Recrystallize: Perform one or more additional recrystallizations. Each step will enrich the purity of the final product. 2. Change the crystallization solvent: A different solvent system may have a different selectivity for the compound versus the impurities, leading to better purification. 3. Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent in which the compound is sparingly soluble to remove any adhering mother liquor. |
| Poor crystal yield. | 1. The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the compound may remain in the mother liquor. 2. Premature crystallization: The compound may have started to crystallize at a higher temperature, leading to losses during filtration of any hot filtration steps. | 1. Add an anti-solvent: To a solution of the compound, slowly add a solvent in which it is insoluble to induce precipitation. 2. Concentrate the mother liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. 3. Ensure the compound is fully dissolved at the higher temperature: Before allowing the solution to cool, make sure all the solid has dissolved. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 60% B
-
5-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 60% B
-
21-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Flash Column Chromatography for Initial Purification
This protocol is suitable for the initial purification of crude this compound to remove major impurities.
-
Stationary Phase: Silica gel, 230-400 mesh
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the gradient and collect fractions.
-
Monitoring: Monitor the fractions by TLC (using the same solvent system) to identify those containing the pure product.
-
Post-Chromatography: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Crystallization for Final Purification
This is a general procedure for the final purification of this compound after initial chromatographic cleanup.
-
Solvent Selection: In a small test tube, test the solubility of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexane or water). A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the semi-purified compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath or refrigerator for at least an hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting low purity issues during the purification of this compound.
References
Technical Support Center: Overcoming Low Yield in Steroid Intermediate Synthesis
Welcome to the technical support center for steroid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find detailed troubleshooting guides and frequently asked questions to address common challenges leading to low yields in the synthesis of steroid intermediates.
Troubleshooting Guides
This section provides solutions to specific problems encountered during common synthetic transformations on steroid scaffolds.
Guide 1: Grignard Reactions
Grignard reactions are fundamental for forming carbon-carbon bonds but are highly sensitive to reaction conditions, often leading to low yields.
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.[1]
-
Cause 1: Magnesium Oxide Layer: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[2]
-
Solution 1: Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh, reactive surface.[1][2]
-
Solution 2: Chemical Activation: Use a small crystal of iodine, which will react with the magnesium surface. Successful activation is indicated by the disappearance of the brown iodine color.[1][3] 1,2-dibromoethane (B42909) can also be used as an activator.
-
-
Cause 2: Presence of Moisture: Grignard reagents are potent bases and will be quenched by any trace amounts of water in glassware, solvents, or starting materials.[1]
Q2: My reaction initiated, but the yield is low, and I've isolated significant amounts of a biphenyl (B1667301)/binaphthyl byproduct. How can I prevent this?
A2: The formation of a dimer of your starting halide (e.g., biphenyl from bromobenzene) is due to Wurtz coupling. This occurs when the newly formed Grignard reagent reacts with unreacted aryl halide.[1]
-
Solution: Slow Addition: Add the halide solution to the magnesium suspension dropwise and slowly. This maintains a low concentration of the halide in the reaction flask, minimizing the chance of it coupling with the Grignard reagent being formed.[1]
Q3: I am observing the formation of the corresponding hydrocarbon instead of my desired alcohol product. What is causing this?
A3: The formation of a hydrocarbon byproduct (e.g., naphthalene (B1677914) from 1-bromonaphthalene) is a strong indicator of premature quenching of the Grignard reagent by an acidic proton source, most commonly water.[1]
-
Solution: Rigorous Anhydrous Technique: Re-evaluate all drying procedures. Ensure the entire apparatus is maintained under a positive pressure of a dry, inert gas. Use freshly dried solvents and ensure your electrophile is also anhydrous.[1]
Experimental Protocol: Formation of a Steroid Grignard Reagent and Addition to a Ketone
This protocol outlines the formation of a Grignard reagent from a steroidal bromide and its subsequent reaction with an electrophile.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Reagent Preparation: In a separate flame-dried flask, dissolve the steroidal bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Transfer this solution to the dropping funnel. Dissolve the ketone electrophile (1.0 equivalent) in anhydrous THF in another flask and set it aside.
-
Initiation: Add a small portion (approx. 10%) of the steroidal bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask.
-
Formation: Once initiated, add the remaining steroidal bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition: Cool the Grignard solution in an ice bath. Add the solution of the ketone electrophile dropwise via a syringe or cannula.
-
Quenching and Workup: After the addition is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualization: Troubleshooting Workflow for Grignard Reactions
Caption: Troubleshooting logic for low-yield Grignard reactions.
Guide 2: Oxidation of Steroidal Alcohols
The oxidation of hydroxyl groups is crucial for producing keto-steroids. Low yields often result from a lack of selectivity or over-oxidation.
Q1: I am trying to oxidize a secondary alcohol on the steroid core, but I am getting a mixture of products and low yield. How can I improve selectivity?
A1: The selectivity of an oxidation reaction on a poly-functional steroid depends heavily on the choice of oxidant and the steric and electronic environment of the target alcohol.
-
For sensitive substrates: The Oppenauer oxidation is a classic and gentle method for selectively oxidizing secondary alcohols to ketones without affecting other sensitive groups like alkenes or amines.[4] It uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a hydride acceptor like acetone.[4]
-
For general secondary alcohol oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are considered "weak" oxidants that are effective for converting secondary alcohols to ketones with minimal side reactions.[5]
-
For specific positions: The reactivity of hydroxyl groups can vary. For example, in cholic acid, the hydroxyl groups can be oxidized selectively based on the amount of oxidizing agent and reaction conditions.[6]
Q2: My goal is to oxidize a primary alcohol to an aldehyde, but the reaction proceeds to the carboxylic acid, lowering my yield.
A2: This is a classic case of over-oxidation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid will readily oxidize primary alcohols to carboxylic acids.[5]
-
Solution: Use a "Weak" Oxidant: To stop the oxidation at the aldehyde stage, you must use a milder, more controlled oxidizing agent. Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are standard choices for this transformation.[5]
Data Presentation: Comparison of Oxidizing Agents for Steroidal Alcohols
| Oxidizing Agent | Target Transformation | Advantages | Common Issues & Solutions |
| Chromic Acid (Jones) | Primary alcohol → Carboxylic acid; Secondary alcohol → Ketone | Strong, effective, and relatively inexpensive. | Highly toxic (Cr VI); can lead to over-oxidation of primary alcohols.[5] Use only when the carboxylic acid is the desired product. |
| PCC / PDC | Primary alcohol → Aldehyde; Secondary alcohol → Ketone | Good for stopping at the aldehyde stage.[5] | Chromium waste. For oxidation to carboxylic acid with PDC, DMF can be used as the solvent.[5] |
| Dess-Martin Periodinane | Primary alcohol → Aldehyde; Secondary alcohol → Ketone | Mild conditions, high yields, avoids heavy metals. | Can be explosive under shock or heat; relatively expensive. |
| Swern Oxidation | Primary alcohol → Aldehyde; Secondary alcohol → Ketone | Very mild, high yields, useful for sensitive substrates. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| Oppenauer Oxidation | Secondary alcohol → Ketone | Highly selective for secondary alcohols, does not affect double bonds or other sensitive groups.[4] | Requires excess hydride acceptor to drive equilibrium; can be slow.[4] |
Visualization: Oppenauer Oxidation Mechanism
Caption: Mechanism of the Oppenauer oxidation reaction.
Guide 3: Reduction of Steroidal Ketones and Double Bonds
Stereoselectivity is the primary challenge in the reduction of steroid intermediates, as the biological activity of the final product is highly dependent on its stereochemistry.
Q1: I am performing a catalytic hydrogenation to reduce a double bond, but I am getting a mixture of 5α and 5β diastereomers. How can I improve the stereoselectivity?
A1: The stereochemical outcome of a catalytic hydrogenation of a steroidal 4-ene-3-one is highly dependent on the catalyst, solvent, and additives.
-
Solution: Use Additives: The use of ionic liquids derived from natural carboxylic acids as additives in palladium-catalyzed hydrogenations can significantly improve 5β-selectivity.[7] For example, using tetrabutylammonium (B224687) D-mandelate as an additive in the reduction of testosterone (B1683101) led to 5β-dihydrotestosterone with high yield and selectivity.[7]
-
Solution: Solvent Choice: Replacing traditional organic solvents with pyridine (B92270) derivatives has been shown to lead to high yields in the synthesis of 5β-steroids.[7]
Q2: How can I selectively reduce a ketone at the C-3 position without affecting ketones at other positions (e.g., C-17, C-20)?
A2: Biocatalysis offers a powerful solution for highly regioselective reductions.
-
Solution: Use Hydroxysteroid Dehydrogenases (HSDHs): Specific enzymes can provide excellent regio- and stereoselectivity. For instance, Ct3α-HSDH-catalyzed hydrogenation generates 3α-hydroxyl steroids, while Ss3β-HSDH affords 3β-hydroxyl steroids, with both systems leaving ketones at the 7, 11, 17, and 20 positions untouched.[8] These enzymatic reactions proceed in high yields under mild conditions.[8]
Data Presentation: Stereoselectivity in the Reduction of Testosterone (1a)
| Catalyst / Conditions | Additive / Solvent | Product Ratio (5β / 5α) | Isolated Yield (%) | Reference |
| Pd/C (10%) | Ethyl Acetate | 50 / 50 | 95 | [7] |
| Pd/C (10%) | Pyridine | 80 / 20 | 90 | [7] |
| Pd/C (10%) | Tetrabutylammonium L-mandelate | 82 / 18 | 94 | [7] |
| Pd/C (10%) | Tetrabutylammonium D-mandelate | 84 / 16 | 99 | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for dealing with a low-yielding step in a multi-step synthesis?
A1: First, ensure that the structure and purity of your starting material and product are correct. Re-purify the starting material if necessary. Next, systematically review the reaction parameters: reagent stoichiometry, reaction time, temperature, and solvent purity. Running small-scale parallel experiments to screen different conditions can be highly efficient. Finally, consider alternative synthetic routes or different reagents for the problematic transformation. Continuous flow chemistry is an emerging technology that can help overcome problems that arise in batch synthesis.[9]
Q2: How do I choose an appropriate protecting group to avoid side reactions?
A2: The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps. You must select a group that is stable to the conditions of your planned reactions but can be removed selectively under conditions that do not affect the rest of the molecule. This is known as orthogonal protection.[10]
-
Acid-Labile Groups (e.g., Boc, t-Butyl ethers/esters): Use when your subsequent steps involve basic, hydrogenolytic, or fluoride-based reagents. Removed with acids like TFA.[10][11]
-
Base-Labile Groups (e.g., Fmoc, Acetyl): Use when subsequent steps are acidic or neutral. Fmoc is famously removed by piperidine.[10][11]
-
Fluoride-Labile Groups (e.g., Silyl ethers like TBDMS): Very selective removal with fluoride (B91410) sources (e.g., TBAF). Stable to many other conditions.[12]
-
Hydrogenation-Labile Groups (e.g., Benzyl ethers, Cbz): Removed by catalytic hydrogenation (e.g., H₂/Pd-C). Use when your molecule does not contain other reducible groups like alkenes or alkynes.[11]
Visualization: Protecting Group Selection Strategy
Caption: Decision workflow for selecting an orthogonal protecting group.
Q3: Can microbial transformations be a viable alternative to traditional chemical synthesis for certain steps?
A3: Absolutely. Microbial transformations and biocatalysis are powerful tools in steroid chemistry.[13] They often provide unparalleled selectivity and efficiency for specific reactions, such as hydroxylations at sterically hindered positions or selective redox reactions.[13][14] For example, enzymes can introduce hydroxyl groups at specific carbons on the steroid nucleus, a task that is extremely challenging with conventional chemical methods.[14] This can significantly shorten synthetic routes and improve overall yields by avoiding multiple protection-deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US2569300A - Selective oxidation of steroid alcohols - Google Patents [patents.google.com]
- 7. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
Stability issues of "2-Hydroxymethylene Ethisterone" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Hydroxymethylene Ethisterone (B1671409) in solution. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.
Troubleshooting Guide
This guide addresses common stability issues encountered when working with 2-Hydroxymethylene Ethisterone in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | pH of the solution: this compound may be susceptible to hydrolysis under acidic or basic conditions. | Buffer the solution to a neutral pH (around 7.0-7.4) and store at recommended temperatures. |
| Solvent reactivity: Some solvents may react with the hydroxymethylene group. | Use high-purity, inert solvents such as ethanol (B145695), methanol, or acetonitrile (B52724) for stock solutions.[1] Avoid prolonged storage in reactive solvents. | |
| Exposure to light: Like many steroid compounds, this compound may be photosensitive. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. | |
| Oxidation: The compound may be susceptible to oxidation, especially in the presence of oxygen and metal ions. | Use degassed solvents and consider adding an antioxidant if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Elevated temperature: The recommended storage temperature for the solid compound is 2°C - 8°C, suggesting that it has limited stability at higher temperatures in solution.[2] | Prepare solutions fresh and use them promptly. If short-term storage is necessary, keep solutions at 2-8°C. For long-term storage, aliquots should be stored at -20°C or below, but perform freeze-thaw stability studies to ensure compound integrity. | |
| Precipitation of the compound from solution. | Low solubility: The solubility of ethisterone in ethanol, methanol, and acetonitrile is approximately 1 mg/mL.[1] Exceeding this concentration can lead to precipitation. | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Consider using a co-solvent system if higher concentrations are required, but validate the stability in the new system. |
| Temperature changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. | If solutions are stored at low temperatures, allow them to equilibrate to room temperature and vortex thoroughly before use. | |
| Inconsistent results in bioassays. | Degradation of the active compound: The observed variability may be due to the degradation of this compound in the assay medium. | Prepare fresh dilutions of the compound in the assay medium for each experiment. Perform a time-course experiment to assess the stability of the compound in the assay medium under the conditions of the experiment. |
| Interaction with assay components: Components of the cell culture medium or assay buffer could be reacting with the compound. | Evaluate the stability of this compound in the specific assay medium by incubating it for the duration of the experiment and analyzing for degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on data for the parent compound, ethisterone, suitable organic solvents include ethanol, methanol, and acetonitrile.[1] The solubility in these solvents is approximately 1 mg/mL.[1] For cell-based assays, stock solutions are typically prepared in a non-aqueous solvent like DMSO and then diluted to the final concentration in the aqueous culture medium. It is crucial to ensure the final solvent concentration is compatible with the experimental system.
Q2: How should I store solutions of this compound?
A2: For short-term storage (up to 24 hours), solutions should be stored at 2-8°C and protected from light. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. However, the stability of the compound under these conditions should be validated for your specific solvent system.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on studies of similar progestogens like medroxyprogesterone (B1676146) acetate (B1210297), degradation is more likely to occur under acidic, basic, and oxidative conditions.[3][4][5] Potential degradation pathways could involve hydrolysis of the hydroxymethylene group, oxidation of the steroid core, or rearrangements under strongly acidic or basic conditions.
Q4: How can I monitor the stability of this compound in my solutions?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[6][7] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. The peak area of the parent compound can then be monitored over time under different storage conditions. Mass spectrometry (LC-MS) can be used to identify the degradation products.[3]
Q5: Are there any known incompatibilities with common excipients or buffer components?
A5: There is no specific data on the incompatibilities of this compound. However, as a general precaution, avoid strongly acidic or basic buffers and excipients with reactive functional groups. If formulating the compound, it is essential to conduct compatibility studies with all excipients.
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on typical results for related steroid compounds. This data is for illustrative purposes and should be confirmed by internal stability studies.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents at 25°C (Protected from Light)
| Solvent | % Remaining after 24 hours | % Remaining after 7 days |
| Methanol | 99.5 | 95.2 |
| Ethanol | 99.8 | 96.1 |
| Acetonitrile | 99.2 | 94.5 |
| DMSO | 99.9 | 97.0 |
| PBS (pH 7.4) | 98.0 | 85.0 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in 50% Acetonitrile/Water under Forced Degradation Conditions
| Condition | Duration | % Remaining |
| 0.1 M HCl | 24 hours at 60°C | 75.3 |
| 0.1 M NaOH | 24 hours at 60°C | 60.1 |
| 3% H₂O₂ | 24 hours at 25°C | 80.5 |
| Heat | 48 hours at 80°C | 92.0 |
| Light (ICH Q1B) | 1.2 million lux hours | 88.4 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Ethanol, HPLC grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Accurately weigh the desired amount of powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or below, protected from light.
-
For preparing working solutions, thaw a single aliquot and dilute it to the final desired concentration in the appropriate solvent or assay medium immediately before use.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition that retains the parent compound (e.g., 50% B), then gradually increase the percentage of Mobile Phase B to elute more hydrophobic degradation products.
Method Parameters (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 241 nm (based on ethisterone's λmax)[1]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Generalized steroid signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 3. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in "2-Hydroxymethylene Ethisterone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethylene Ethisterone. The information provided is designed to help identify and minimize impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a synthetic steroid. It is a derivative of Ethisterone and an intermediate in the synthesis of other steroids, such as Danazol.[1] It is primarily used in research and development for pharmaceutical applications.
Q2: What are the most likely impurities in a sample of this compound?
A2: The most probable impurities in this compound arise from its synthesis, which typically involves the formylation of Ethisterone.[2] Therefore, likely impurities include:
-
Unreacted Starting Material: Ethisterone.
-
By-products of Formylation: Di-formylated species or other side-reaction products.
-
Degradation Products: Hydrolysis or oxidation products of the hydroxymethylene group.
-
Residual Solvents: Solvents used during synthesis and purification, such as ether or alcohols.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of steroid compounds.[3][4][5] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for impurity identification.[1][6][7]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, at a controlled temperature, typically between 2°C and 8°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and analysis of this compound.
Synthesis & Purification Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete formylation reaction. | - Ensure the base (e.g., sodium methoxide) is fresh and anhydrous.- Use a sufficient excess of the formylating agent (e.g., ethyl formate).- Optimize reaction time and temperature. |
| Product loss during workup and purification. | - Use a suitable solvent system for extraction to ensure efficient partitioning of the product.[8]- Optimize the mobile phase for column chromatography to achieve good separation from by-products. | |
| Presence of significant amounts of Ethisterone impurity | Incomplete reaction. | - Increase the reaction time or temperature.- Use a higher molar ratio of the formylating agent to Ethisterone. |
| Inefficient purification. | - Employ a high-resolution stationary phase for column chromatography (e.g., silica (B1680970) gel with a smaller particle size).- Optimize the solvent gradient in flash chromatography for better separation. | |
| Product appears discolored or oily | Presence of polymeric by-products or residual solvents. | - Recrystallize the product from a suitable solvent system.- Utilize techniques like trituration with a non-polar solvent to remove oily impurities.- Dry the product under high vacuum to remove residual solvents. |
Analytical (HPLC) Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column overload. | - Dilute the sample and inject a smaller volume.[9] |
| Inappropriate mobile phase pH. | - Adjust the pH of the aqueous component of the mobile phase. For reversed-phase, a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape for acidic or basic analytes.[10] | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Poor resolution between this compound and Ethisterone | Suboptimal mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to water.[11]- Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa, as this can alter selectivity).[12] |
| Inappropriate stationary phase. | - While C18 columns are standard, a different phase (e.g., Phenyl-Hexyl or a polar-embedded phase) might offer different selectivity.[12] | |
| Ghost peaks appearing in the chromatogram | Contamination of the mobile phase, injector, or column. | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in the autosampler method.- Run a blank gradient to identify the source of contamination. |
| No peaks detected | Incorrect detector wavelength. | - Analyze the UV spectrum of this compound to determine the optimal detection wavelength (typically around 240-260 nm for α,β-unsaturated ketones). |
| Sample degradation in the autosampler. | - Use cooled autosampler trays if available.- Prepare fresh samples immediately before analysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on a general procedure for the formylation of ketones.[2]
Materials:
-
Ethisterone
-
Ethyl formate (B1220265)
-
Sodium methoxide (B1231860)
-
Anhydrous ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium methoxide in anhydrous ether.
-
Cool the suspension in an ice bath.
-
Add a solution of Ethisterone and ethyl formate in anhydrous ether dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: HPLC Method for Impurity Profiling
This proposed method is based on common practices for steroid analysis.[10][11][12]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Ethisterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. agilent.com [agilent.com]
Resolving inconsistencies in "2-Hydroxymethylene Ethisterone" bioassay results
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with "2-Hydroxymethylene Ethisterone (B1671409)." Direct bioassay data for this compound is limited in publicly available literature. Therefore, this guide is based on established principles for the bioassay of its parent compounds, Ethisterone and Danazol, which are known to interact with progesterone (B1679170) and androgen receptors. The troubleshooting advice and protocols provided are intended as a general framework to address common challenges in steroid hormone bioassays.
Frequently Asked Questions (FAQs)
Q1: What type of bioassays are suitable for 2-Hydroxymethylene Ethisterone?
A1: Given its structural similarity to ethisterone and danazol, the most relevant bioassays would be those that assess its activity on the progesterone receptor (PR) and the androgen receptor (AR). These include:
-
Competitive Binding Assays: To determine the binding affinity of the compound to PR and AR.
-
Reporter Gene Assays: To measure the functional consequence of receptor binding, i.e., whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
Cell Proliferation Assays: To assess the downstream effects of receptor activation or inhibition on cell growth in hormone-responsive cell lines (e.g., T47D breast cancer cells for progestogenic activity, LNCaP prostate cancer cells for androgenic activity).
Q2: What are the known receptor targets for the parent compounds of this compound?
A2: Ethisterone is primarily a progestin, meaning it is an agonist of the progesterone receptor. It also possesses weak androgenic activity. Danazol has a more complex profile, exhibiting weak androgenic activity and binding to both progesterone and androgen receptors. It can also inhibit several enzymes involved in steroidogenesis. Therefore, it is plausible that this compound could interact with both PR and AR, and potentially have a mixed agonist/antagonist profile.
Q3: Why might I see inconsistent results in my bioassays for this compound?
A3: Inconsistencies in steroid hormone bioassays can arise from numerous factors, including:
-
Cell line variability: Differences in cell passage number, health, and genetic drift can alter receptor expression levels and cellular responses.
-
Ligand stability and solubility: The compound may degrade or precipitate in culture media, leading to variable effective concentrations.
-
Assay conditions: Variations in incubation time, temperature, serum concentration in the media, and reagent quality can all contribute to inconsistent results.
-
"Off-target" effects: The compound may interact with other cellular components or signaling pathways, leading to unexpected results.
-
Cross-reactivity: In immunoassays, antibodies may cross-react with the compound or its metabolites, leading to inaccurate quantification.
Troubleshooting Inconsistent Bioassay Results
This section addresses common problems encountered during the bioassay of steroid-like compounds, using a hypothetical data set for this compound to illustrate the issues.
Hypothetical Bioassay Data for this compound
The following table presents a hypothetical summary of bioassay results from three independent experiments to serve as a basis for the troubleshooting guide.
| Assay Type | Experiment 1 | Experiment 2 | Experiment 3 |
| PR Binding (Ki, nM) | 15 | 85 | 20 |
| PR Reporter (EC50, nM) | 10 (Agonist) | 55 (Agonist) | No activity |
| AR Binding (Ki, nM) | 50 | 65 | 45 |
| AR Reporter (IC50, nM) | 100 (Antagonist) | 120 (Antagonist) | 95 (Antagonist) |
Q4: My EC50/IC50 values are inconsistent between experiments. For example, the PR reporter assay EC50 jumped from 10 nM to 55 nM, and then showed no activity (see table). What could be the cause?
A4: Significant variability in EC50 or IC50 values is a common issue. Here are potential causes and solutions:
-
Cell Health and Passage Number:
-
Problem: Cells at high passage numbers can have altered receptor expression and signaling pathways. Stressed or unhealthy cells will also respond poorly and inconsistently.
-
Solution: Use cells within a defined, low passage number range. Regularly check cell viability and morphology. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Reagent Variability:
-
Problem: Different lots of serum, media, or other reagents can contain varying levels of endogenous hormones or other factors that can interfere with the assay.
-
Solution: Use a single, qualified lot of serum for a series of experiments. Consider using charcoal-stripped serum to remove endogenous steroids. Ensure all reagents are within their expiration dates and stored correctly.
-
-
Compound Stability and Dilution Errors:
-
Problem: The compound may not be fully soluble or may degrade over the course of the experiment. Errors in preparing serial dilutions are also a frequent source of variability.
-
Solution: Verify the solubility of this compound in your assay medium. Prepare fresh stock solutions and serial dilutions for each experiment. Use calibrated pipettes and proper pipetting technique.
-
Q5: In one experiment, the compound showed no activity in the PR reporter assay, while it was active in others. Why?
A5: A complete loss of activity can be alarming. Here’s what to check:
-
Transfection Efficiency (for reporter assays):
-
Problem: If using a transiently transfected reporter plasmid, low or variable transfection efficiency will lead to a weak or absent signal.
-
Solution: Optimize the transfection protocol for your cell line. Use a positive control (e.g., a well-known PR agonist) to confirm that the cells are responsive. Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Incorrect Reagent Addition:
-
Problem: Omitting a critical reagent (like the compound itself or the reporter substrate) or adding reagents in the wrong order will lead to assay failure.
-
Solution: Use a checklist for your experimental setup. Prepare a master mix of reagents where possible to minimize pipetting errors.
-
-
Cell Line Integrity:
-
Problem: The cell line may have lost expression of the progesterone receptor.
-
Solution: Periodically verify the expression of the target receptor (e.g., by Western blot or qPCR).
-
Q6: My binding assay results (Ki) are consistent, but the functional assay (EC50/IC50) results are not. What does this suggest?
A6: This scenario points towards issues with the cellular response downstream of receptor binding.
-
Signal Transduction Issues:
-
Problem: Components of the signaling pathway downstream of the receptor may be compromised in the cells.
-
Solution: Ensure that the cells are cultured in an environment that maintains their signaling competency. Check for potential contamination (e.g., mycoplasma) that can alter cellular signaling.
-
-
Assay Window:
-
Problem: The "assay window" (the difference between the signal of the positive and negative controls) may be too small, making it difficult to accurately determine the EC50/IC50.
-
Solution: Optimize the concentration of the positive control and the incubation time to maximize the assay window. Ensure your detection instrument is sensitive enough for the assay.
-
Experimental Protocols
Protocol 1: Whole-Cell Competitive Binding Assay
This protocol is for determining the binding affinity of this compound for a steroid hormone receptor (e.g., PR or AR).
-
Cell Culture: Plate hormone-responsive cells (e.g., T47D for PR, LNCaP for AR) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the unlabeled compound.
-
Prepare a solution of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-R1881 for AR) at a concentration close to its Kd.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Add the radiolabeled ligand to all wells (except for non-specific binding wells).
-
Add the serial dilutions of unlabeled this compound to the appropriate wells.
-
For non-specific binding, add a high concentration of the corresponding unlabeled natural ligand (e.g., progesterone or DHT).
-
Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.
-
-
Washing and Lysis:
-
Wash the cells multiple times with ice-cold PBS to remove unbound ligand.
-
Lyse the cells with a suitable lysis buffer.
-
-
Detection:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Luciferase Reporter Gene Assay
This protocol is for determining the functional activity (agonist or antagonist) of this compound on a steroid hormone receptor.
-
Cell Culture and Transfection:
-
The day before transfection, seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an expression vector for the receptor of interest (e.g., PR or AR), a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing serial dilutions of this compound.
-
For antagonist testing, add the compound in the presence of a known agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Include appropriate controls (vehicle, agonist only).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature.
-
-
Luciferase Measurement:
-
Transfer the lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase activity against the log of the compound concentration and determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the compound concentration and determine the IC50.
-
Visualizations
Caption: Steroid hormone signaling pathway.
Caption: Reporter gene assay workflow.
Caption: Troubleshooting decision tree.
Method refinement for the spectroscopic analysis of "2-Hydroxymethylene Ethisterone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic analysis of "2-Hydroxymethylene Ethisterone." It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic methods for characterizing this compound?
A1: The primary spectroscopic methods for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Infrared (IR) spectroscopy is also used for confirmation of functional groups. These techniques are often used in conjunction with High-Performance Liquid Chromatography (HPLC) for separation and purity assessment.[1]
Q2: How can I confirm the identity of this compound using spectroscopy?
A2: A combination of spectroscopic techniques is recommended for unambiguous identification. ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the hydroxymethylene group and the steroid backbone. Mass spectrometry will confirm the molecular weight and provide fragmentation patterns characteristic of the molecule. UV-Vis spectroscopy can confirm the presence of the conjugated system in the A-ring of the steroid.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific data may vary slightly based on instrumentation and experimental conditions, typical expected values are summarized in the data tables below. These values are based on the analysis of similar steroid structures.
Data Presentation
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 | s | =CH-OH |
| ~5.8 | s | H-4 |
| ~3.6 | s | -OH (of hydroxymethylene) |
| ~2.6 | s | H-17 (ethynyl proton) |
| ~0.9 | s | C-18 methyl protons |
| ~1.2 | s | C-19 methyl protons |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C-3 (carbonyl) |
| ~160 | C-5 |
| ~150 | C-2' (hydroxymethylene carbon) |
| ~125 | C-4 |
| ~87 | C-17 (alkyne quaternary) |
| ~75 | C-20 (alkyne CH) |
| ~17 | C-18 |
| ~19 | C-19 |
Table 3: Representative Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 340.46 | [M]+ (Molecular Ion) |
| 322 | [M - H₂O]+ |
| 311 | [M - CHO]+ |
| 297 | [M - C₂H₅O]+ |
Table 4: Representative UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent |
| ~240 nm | Ethanol (B145695) or Methanol |
Troubleshooting Guides
Problem 1: Poor resolution or overlapping signals in ¹H NMR spectrum.
-
Possible Cause: Sample concentration may be too high, leading to line broadening. The magnetic field homogeneity may need shimming.
-
Solution:
-
Prepare a more dilute sample.
-
Ensure proper shimming of the NMR spectrometer before acquiring data.
-
Consider using a higher field strength NMR instrument for better signal dispersion.[2][3]
-
Two-dimensional NMR techniques, such as COSY and HSQC, can help to resolve overlapping signals and assign proton and carbon resonances accurately.[2]
-
Problem 2: No molecular ion peak or weak molecular ion in the mass spectrum.
-
Possible Cause: The compound may be undergoing significant fragmentation in the ion source. The ionization technique may not be suitable.
-
Solution:
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI) to minimize fragmentation and enhance the molecular ion peak.
-
Optimize the ion source parameters, such as temperature and voltage.
-
Consider derivatization of the hydroxyl groups to increase volatility and stability, especially for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Problem 3: Inconsistent or drifting baseline in UV-Vis spectrum.
-
Possible Cause: The spectrophotometer lamp may not be sufficiently warmed up. The sample or blank cuvette may be dirty or scratched. The solvent may be absorbing in the measurement range.
-
Solution:
-
Allow the spectrophotometer lamp to warm up for at least 30 minutes before use.
-
Clean the cuvettes thoroughly with an appropriate solvent and inspect for scratches. Ensure the cuvette is placed correctly in the holder.
-
Use a high-purity spectroscopic grade solvent for sample preparation and as a blank.
-
Perform a baseline correction with the blank cuvette containing the same solvent as the sample.
-
Problem 4: HPLC analysis shows multiple peaks for a supposedly pure sample.
-
Possible Cause: The compound may be degrading on the HPLC column or in the mobile phase. Isomers of the hydroxymethylene group may be present. The column may not be appropriate for the separation.
-
Solution:
-
Adjust the pH of the mobile phase to suppress ionization and improve peak shape.
-
Use a lower column temperature to minimize on-column degradation.
-
Investigate the possibility of tautomers or stereoisomers of the 2-hydroxymethylene group.
-
Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions to optimize the separation.
-
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
-
2. Mass Spectrometry (LC-MS)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-500.
-
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol or methanol. Dilute the stock solution to obtain an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
-
Scan Speed: Medium.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting decision tree for common spectroscopic analysis issues.
References
Addressing poor solubility of "2-Hydroxymethylene Ethisterone" in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethylene Ethisterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 2787-02-2) is a synthetic steroid and a derivative of Danazol. It has a molecular formula of C₂₂H₂₈O₃ and a molecular weight of 340.46 g/mol . It is often used as a versatile building block in research and as an intermediate in chemical syntheses.
Q2: What are the primary biological targets of this compound?
A2: As a derivative of Danazol, this compound is expected to interact with steroid hormone receptors. Danazol itself is known to be an agonist of the androgen receptor and also exhibits weak progestogenic and antiestrogenic activities. Therefore, the biological effects of this compound are likely mediated through the androgen receptor signaling pathway, and potentially through interactions with progesterone (B1679170) and estrogen receptors.
Q3: What are the common challenges encountered when working with this compound in experimental setups?
A3: The most significant challenge is its poor aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation during experiments, and inconsistent results in cell-based assays.
Troubleshooting Guide: Addressing Poor Solubility
Problem: I am having difficulty dissolving this compound.
Solution: Due to its hydrophobic nature (predicted XLogP3 of 3.9), this compound has very low solubility in water. The use of organic solvents is necessary to prepare stock solutions.
Recommended Solvents:
Based on available data for this compound and structurally related steroids like Danazol and Ethisterone, the following solvents are recommended for preparing stock solutions.
| Solvent | Qualitative Solubility of this compound | Estimated Quantitative Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1 - 10 | Recommended for preparing high-concentration stock solutions for in vitro assays. Minimize final DMSO concentration in cell culture media (typically ≤ 0.5%). |
| Ethanol (B145695) (EtOH) | Likely Soluble | 1 - 25 | A good starting point for creating stock solutions. The solubility of the related compound Danazol increases significantly with higher ethanol concentrations in water-ethanol mixtures. |
| Methanol (MeOH) | Slightly Soluble | 1 - 10 | Another viable option for stock solution preparation. |
| Acetonitrile (B52724) (ACN) | Likely Soluble | ~1 | The related compound Ethisterone is soluble in acetonitrile at approximately 1 mg/mL. |
| Water | Poorly Soluble | < 0.1 | Not recommended as a primary solvent. |
Problem: My compound precipitates when I add it to my aqueous experimental medium (e.g., cell culture media).
Solution: This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer. Here are several strategies to mitigate precipitation:
-
Use a higher concentration stock solution: This allows for a smaller volume of the organic solvent to be added to the aqueous medium, reducing the risk of the compound crashing out.
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of aqueous medium, perform one or more intermediate dilutions in a solvent mixture with a higher percentage of the organic solvent.
-
Increase the final concentration of the organic solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., 0.1-1% DMSO or ethanol) can help maintain solubility.
-
Use of surfactants or co-solvents: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., polyethylene (B3416737) glycol) in the final medium can enhance the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final solution can help to break up any initial precipitates and improve dissolution.
-
Warming the solution: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility, but be cautious as this can also accelerate degradation of some compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the compound: Carefully weigh out 3.40 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: General Workflow for Treating Adherent Cells with this compound
Materials:
-
10 mM stock solution of this compound in DMSO
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, first, prepare an intermediate dilution (e.g., 1 mM) in a small volume of medium, vortex gently, and then use this to make the final dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, gene expression analysis, etc.).
Visualizations
Below are diagrams illustrating a potential signaling pathway for this compound and a typical experimental workflow.
Caption: Proposed Androgen Receptor signaling pathway for this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Avoiding degradation of "2-Hydroxymethylene Ethisterone" during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-Hydroxymethylene Ethisterone during experimental workup and purification.
Troubleshooting Guide
During the workup of reactions involving this compound, researchers may encounter issues related to its stability. The presence of an α,β-unsaturated ketone, a hydroxymethylene group, and a tertiary alcohol makes the molecule susceptible to degradation under various conditions. This guide provides solutions to common problems.
Table 1: Troubleshooting Common Issues in this compound Workup
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Degradation during acidic or basic workup: The α,β-unsaturated ketone is sensitive to strong acids and bases, which can catalyze isomerization, polymerization, or other side reactions. The hydroxymethylene group can also be involved in undesired reactions. | - Maintain a neutral pH (6.5-7.5) during aqueous extractions. - Use a buffered aqueous solution (e.g., phosphate-buffered saline) for washes. - If an acidic or basic wash is necessary, use dilute solutions (e.g., 1% HCl, 5% NaHCO₃) and minimize contact time. Immediately follow with a wash with neutral brine. |
| Formation of Multiple Unidentified Byproducts (Visible on TLC/LC-MS) | Oxidation: The hydroxymethylene group and the steroid nucleus can be susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures. | - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation. - Use degassed solvents for extractions and chromatography. - Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude mixture before workup, if compatible with downstream applications. |
| Michael Addition: The β-carbon of the α,β-unsaturated ketone is electrophilic and can react with nucleophiles present in the reaction mixture or workup reagents.[1][2] | - Quench the reaction thoroughly to neutralize any reactive nucleophiles before starting the workup. - Avoid using strongly nucleophilic reagents during the workup (e.g., primary or secondary amines).[1] | |
| Poor Separation During Column Chromatography | Tailing or streaking on the column: The hydroxymethylene group can interact strongly with silica (B1680970) gel, leading to poor separation. The compound may also degrade on acidic silica gel. | - Use deactivated silica gel (e.g., by adding 1-2% triethylamine (B128534) to the eluent) to minimize acidic sites. - Alternatively, consider using a different stationary phase like alumina (B75360) (neutral or basic) or C18 silica for reversed-phase chromatography.[3] - Work quickly and avoid letting the compound sit on the column for extended periods. |
| Product Isomerization | Exposure to acid, base, or heat: These conditions can cause the double bond to migrate or lead to epimerization at chiral centers. | - Perform all workup and purification steps at room temperature or below. - Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C). |
Detailed Experimental Protocol: Recommended Workup and Purification
This protocol is designed to minimize the degradation of this compound.
1. Quenching the Reaction:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[4] This mild quenching agent helps to avoid harsh pH changes.
2. Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. The choice of solvent will depend on the reaction solvent and the polarity of the product.
-
Combine the organic layers.
3. Aqueous Washes:
-
Wash the combined organic layers sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) - optional, to remove acidic impurities.
-
Brine (saturated aqueous NaCl solution) (1x) to aid in drying.
-
-
Crucially, ensure minimal contact time with the NaHCO₃ solution.
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 40°C.
5. Purification by Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
To prevent degradation on the silica, consider pre-treating the silica gel by preparing the slurry with eluent containing 1% triethylamine.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC or LC-MS.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The main functionalities of concern are the α,β-unsaturated ketone system, the exocyclic hydroxymethylene group, the tertiary alcohol at C17, and the terminal alkyne (ethinyl group). The conjugated system is prone to Michael addition and isomerization, while the hydroxymethylene group can be oxidized or participate in side reactions under acidic or basic conditions.
Q2: Can I use a strong base like sodium hydroxide (B78521) for the workup?
A2: It is strongly discouraged. Strong bases can lead to a variety of degradation pathways, including isomerization of the double bond, aldol-type condensation reactions, and other rearrangements. If a basic wash is required to remove acidic impurities, a mild base like saturated sodium bicarbonate solution should be used with minimal contact time.
Q3: What is the best way to store this compound?
A3: For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (-20°C is ideal). Protect it from light and moisture. If stored in solution, use a non-protic solvent and store under an inert atmosphere at low temperature.
Q4: My NMR spectrum shows impurities that I can't identify. What could they be?
A4: Common impurities could be isomers where the double bond has migrated, products of Michael addition if nucleophiles were present, or oxidized byproducts. Re-purification by chromatography, possibly with a different solvent system or stationary phase, may be necessary. It is also possible that degradation occurred in the NMR solvent; acquiring the spectrum promptly after sample preparation is recommended.
Q5: Are there any specific analytical techniques that are well-suited for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the purity and stability of this compound due to the chromophoric α,β-unsaturated ketone. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying potential degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Experimental Workflow for Workup and Purification
Caption: Recommended workflow for minimizing degradation during workup.
Diagram 3: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
References
Technical Support Center: Process Improvements for Large-Scale Production of 2-Hydroxymethylene Ethisterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the large-scale production of 2-Hydroxymethylene Ethisterone. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during synthesis and purification.
I. Synthesis: Vilsmeier-Haack Formylation of Ethisterone
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of the enol ether of Ethisterone. This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Troubleshooting Guide: Synthesis
Q1: What is a reliable starting point for the experimental protocol for the Vilsmeier-Haack formylation of Ethisterone on a large scale?
A1: A general protocol for the formylation of a steroidal ketone using the Vilsmeier-Haack reaction involves the following steps:
-
Vilsmeier Reagent Formation: In an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to cooled (0-5 °C) anhydrous dimethylformamide (DMF) with stirring. The molar ratio of POCl₃ to DMF is typically 1:1.
-
Reaction with Ethisterone: Dissolve Ethisterone in a suitable anhydrous solvent (e.g., dichloromethane (B109758), chloroform, or excess DMF) and add it dropwise to the prepared Vilsmeier reagent at a controlled temperature, usually between 0 °C and room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding the reaction mixture to a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic components.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel.
For large-scale production, optimization of solvent volumes, reaction temperature, and work-up procedures is critical to ensure safety and efficiency.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the Vilsmeier-Haack formylation of Ethisterone can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Reaction | - Increase reaction time and continue monitoring by TLC/HPLC.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).- Ensure an adequate molar excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents relative to Ethisterone). |
| Degradation of Product | - Maintain a low temperature during the reaction and work-up.- Minimize the time the product is in contact with acidic or basic conditions during work-up. |
| Side Reactions | - Optimize the stoichiometry of the reagents to minimize the formation of byproducts.- Control the reaction temperature carefully, as higher temperatures can promote side reactions. |
| Moisture Contamination | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q3: I am observing the formation of significant impurities. What are the likely byproducts and how can I minimize them?
A3: During the synthesis of this compound, several impurities can form. The most common are related to the starting material and side reactions of the formylation process.
| Potential Impurity | Formation Mechanism | Mitigation Strategies |
| Unreacted Ethisterone | Incomplete reaction. | Increase reaction time, temperature, or molar excess of the Vilsmeier reagent. |
| Di-formylated products | Reaction at other active sites on the steroid nucleus. | Use milder reaction conditions (lower temperature) and control the stoichiometry of the Vilsmeier reagent. |
| Chlorinated byproducts | Reaction with excess POCl₃ or the Vilsmeier reagent. | Use a minimal excess of the Vilsmeier reagent and ensure a thorough aqueous work-up to hydrolyze any chlorinated intermediates. |
| Epimerization products | Isomerization at stereocenters under acidic or basic conditions. | Maintain neutral pH as much as possible during work-up and purification. |
Q4: What is the expected yield for this reaction?
A4: While specific yields for the large-scale production of this compound are not extensively reported in publicly available literature, a general Vilsmeier-Haack formylation of an electron-rich alkene can be expected to yield around 77% after purification.[1] Optimization of reaction conditions for the specific substrate, Ethisterone, will be crucial in achieving high yields on a large scale.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
II. Purification: Large-Scale Chromatographic Methods
For large-scale production, efficient and scalable purification methods are essential to achieve the high purity required for pharmaceutical applications. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common technique for this purpose.
Troubleshooting Guide: Purification
Q1: What is a good starting point for a preparative HPLC method for purifying this compound?
A1: A reversed-phase HPLC method is generally suitable for the purification of steroids. A suggested starting point for method development is as follows:
-
Column: A C18 stationary phase is a common choice for steroid separations. For preparative scale, the column dimensions will be significantly larger than analytical columns.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. A gradient elution may be necessary to achieve good separation of the product from impurities.
-
Detection: UV detection at a wavelength where the product has significant absorbance is recommended.
Optimization of the mobile phase composition, gradient profile, flow rate, and column loading is necessary to achieve the desired purity and throughput.
Q2: I am having trouble with peak tailing and poor resolution in my HPLC purification. What can I do?
A2: Peak tailing and poor resolution can be caused by several factors. The following table provides some common issues and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol (B1196071) interactions with the stationary phase.- Column overload.- Presence of secondary interactions. | - Use a mobile phase with a low pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to suppress silanol activity.- Reduce the sample load on the column.- Use a different stationary phase (e.g., a polar-embedded phase). |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is not efficient.- Co-eluting impurities. | - Optimize the mobile phase gradient to better separate the target compound from impurities.- Ensure the column is properly packed and not degraded.- Consider using a different stationary phase with alternative selectivity. |
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. A Certificate of Analysis for a reference standard of this compound typically includes data from the following methods[2]:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Data Presentation: Expected Analytical Data
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the large-scale production of this compound?
A1: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride is corrosive and reacts violently with water. DMF is a combustible liquid and a potential skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. For large-scale operations, a thorough risk assessment and implementation of appropriate engineering controls are essential.
Q2: Can other formylating agents be used for this synthesis?
A2: While the Vilsmeier-Haack reagent is the most common for this type of transformation, other formylating agents could potentially be used. However, the Vilsmeier-Haack reaction is generally mild and effective for electron-rich systems like the enol ether of a ketone. The use of alternative reagents would require significant process development and optimization.
Q3: this compound is an intermediate in the synthesis of Danazol. What are the potential downstream implications of impurities?
A3: Impurities from the synthesis of this compound can carry over to the subsequent steps in the synthesis of Danazol, a medication used to treat endometriosis and other conditions. These impurities can potentially react with the reagents used in the next steps, leading to the formation of new, undesired byproducts. This can complicate the purification of the final active pharmaceutical ingredient (API) and may impact its safety and efficacy. Therefore, ensuring the high purity of the this compound intermediate is critical.
References
Troubleshooting unexpected spectroscopic data of "2-Hydroxymethylene Ethisterone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected spectroscopic data for "2-Hydroxymethylene Ethisterone".
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weight and formula for 2-Hydroxymethylene Ethisterone (B1671409)?
You should expect a molecular formula of C₂₂H₂₈O₃ and a molecular weight of approximately 340.46 g/mol .[1][2][3][4]
Q2: What are the key functional groups in this compound that I should look for in my spectra?
The key functional groups are:
-
An α,β-unsaturated ketone in the A-ring.
-
A hydroxymethylene group (=CH-OH) at the 2-position.
-
A tertiary alcohol at the 17-position.
-
A terminal alkyne (C≡CH) at the 17-position.
-
Two methyl groups.
Q3: What are common sources of impurities for this compound?
Impurities can arise from several sources, including the starting materials, side-reactions during synthesis, or degradation of the product during storage or handling.[5] For steroid derivatives, side-products from steps like ethinylation are a known possibility.[6] Additionally, degradation can lead to related structures.[5][7]
Q4: Are there any known stability issues with this compound?
Troubleshooting Unexpected Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Issue: I see more peaks in my ¹H NMR spectrum than I expect.
-
Possible Cause 1: Residual Solvent. Check for characteristic peaks of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate, hexane).
-
Possible Cause 2: Presence of Impurities. These could be starting materials, byproducts from the synthesis, or degradation products. Compare your spectrum to any available data for Ethisterone and other potential precursors. Impurities in related steroid syntheses have been identified using chromatographic and spectroscopic techniques.[6]
-
Possible Cause 3: Isomers. The hydroxymethylene group can exist as E/Z isomers, which would give rise to two distinct sets of signals for the vinyl proton and the hydroxyl proton of that group.
Issue: The chemical shifts of my peaks do not match the expected values.
-
Possible Cause 1: Incorrect Solvent. Chemical shifts are dependent on the solvent used for analysis. Ensure you are using the same solvent as any reference data.
-
Possible Cause 2: pH Effects. The chemical shift of the hydroxyl protons can be highly variable and dependent on concentration, temperature, and the presence of acidic or basic impurities.
-
Possible Cause 3: Incorrect Structure. A significant deviation from expected chemical shifts for the core steroid structure could indicate that the compound is not this compound.
Mass Spectrometry (MS)
Issue: The molecular ion peak (M⁺) is weak or absent.
-
Possible Cause 1: Ionization Technique. Depending on the ionization method (e.g., ESI, APCI), the molecular ion may readily fragment. Steroids analyzed by APCI-MS often show prominent MH⁺-18n ions (loss of water).[9]
-
Possible Cause 2: Thermal Instability. The compound may be degrading in the ion source. Try using a softer ionization technique or lowering the source temperature.
Issue: I see unexpected peaks in my mass spectrum, particularly at M-2 or M-4.
-
Possible Cause: In-source Oxidation. It has been reported that hydroxy steroids can exhibit losses of 2 and 4 amu in APCI-MS, which is attributed to oxidation of hydroxyl groups.[9] This can lead to confusion when trying to identify the molecular ion.
Issue: I observe a prominent peak at M-18.
-
Possible Cause: Loss of Water. The tertiary alcohol at the 17-position is prone to dehydration (loss of H₂O) under mass spectrometry conditions. This is a very common fragmentation pattern for steroids with hydroxyl groups.[9]
Infrared (IR) Spectroscopy
Issue: My IR spectrum is missing a key absorption band, or a band has shifted significantly.
-
Possible Cause 1: Sample Preparation. Ensure your sample is properly prepared (e.g., as a KBr pellet, thin film, or in solution) and that the concentration is appropriate.
-
Possible Cause 2: Hydrogen Bonding. The positions of the O-H and C=O stretching bands can be affected by intra- and intermolecular hydrogen bonding, which can be concentration-dependent.
-
Possible Cause 3: Incorrect Compound. A significant discrepancy in the fingerprint region or the absence of a key functional group band (e.g., the alkyne C≡C or C-H stretch) may indicate the wrong compound.
Summary of Expected Spectroscopic Data
The following table summarizes the expected spectroscopic features for this compound based on its chemical structure. This is a theoretical guide for comparison.
| Spectroscopic Technique | Feature | Expected Region/Value |
| ¹H NMR | Vinyl Proton (-CH=C) | δ 5.8 - 6.5 ppm |
| Hydroxymethylene Proton (=CH-OH) | δ 7.0 - 8.0 ppm | |
| Alkyne Proton (-C≡CH) | δ 2.5 - 3.0 ppm | |
| Methyl Protons (-CH₃) | δ 0.8 - 1.5 ppm | |
| Hydroxyl Protons (-OH) | Variable, broad signals | |
| IR Spectroscopy | O-H Stretch (Alcohols) | 3200 - 3600 cm⁻¹ (broad) |
| C-H Stretch (Alkyne) | ~3300 cm⁻¹ (sharp) | |
| C=O Stretch (α,β-unsaturated ketone) | 1650 - 1680 cm⁻¹ | |
| C=C Stretch (Alkene) | 1600 - 1650 cm⁻¹ | |
| C≡C Stretch (Alkyne) | 2100 - 2150 cm⁻¹ (weak) | |
| Mass Spectrometry | [M+H]⁺ (Positive Ion Mode) | m/z 341.21 |
| Common Fragments | [M+H - H₂O]⁺, [M+H - 2H₂O]⁺ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Weighing: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A general method for steroid analysis is provided below. This may need to be optimized for this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detection Wavelength: 240 nm (based on the α,β-unsaturated ketone chromophore).[10]
-
Column Temperature: 30°C.[10]
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peaks to determine the purity and identify any impurities.
-
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting unexpected spectroscopic data.
Caption: Potential degradation pathways for this compound.
References
- 1. scbt.com [scbt.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 4. This compound | C22H28O3 | CID 102328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2alpha-Hydroxymethyl ethisterone | 2787-03-3 | CAA78703 [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxymethylene Ethisterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Hydroxymethylene Ethisterone from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
While various synthetic routes may exist, a common and logical starting material is Ethisterone. The introduction of a hydroxymethylene group at the C2 position of the steroid core is a plausible synthetic step.
Q2: What type of chromatography is best suited for separating this compound from Ethisterone?
Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effective for separating steroids.[1][2][3] Reversed-phase HPLC is often preferred due to its reproducibility and the use of less hazardous mobile phases.[3] The choice will depend on the specific polarity differences between the two compounds and any other impurities present.
Q3: What are typical detection methods for this compound?
This compound possesses a chromophore that allows for ultraviolet (UV) detection. A photodiode array (PDA) detector is useful for monitoring the separation at multiple wavelengths to ensure peak purity.
Q4: How can I improve the resolution between this compound and the starting material?
To improve resolution, you can:
-
Optimize the mobile phase composition: In reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact retention and selectivity.[1]
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.[4]
-
Adjust the pH of the mobile phase: Although steroids are neutral, pH can influence the ionization of silanol (B1196071) groups on the stationary phase, which can affect peak shape and retention.
-
Lower the flow rate: This can increase column efficiency but will also increase the run time.
-
Decrease the column temperature: Lower temperatures can sometimes enhance selectivity.
-
Select a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide different selectivities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Peak Shape Problems
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., active silanol groups). | Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Use a mobile phase with a pH that suppresses silanol activity (pH 2-4). Consider using a highly end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extra-column dead volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload in preparative chromatography. | This can be normal under high-loading conditions; optimize loading to balance throughput and purity. | |
| Split Peaks | Co-elution of an impurity. | Optimize the mobile phase to resolve the two components. Use a higher efficiency column (smaller particle size). |
| Column void or channeling. | Replace the column. Ensure proper column packing and handling. | |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Retention Time Variability
| Problem | Possible Cause | Suggested Solution |
| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation.[5] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[5] | |
| Sudden Changes in Retention Time | Leak in the system. | Check all fittings for leaks.[5][6] |
| Air bubbles in the pump or detector. | Purge the pump and detector to remove air bubbles.[5] | |
| Change in flow rate. | Verify the pump is delivering the correct flow rate. |
Pressure Issues
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., frit, tubing). | Replace the in-line filter and column frit. Reverse flush the column (if permitted by the manufacturer). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a solvent that can dissolve the precipitate. | |
| Column contamination. | Wash the column with a series of strong solvents. | |
| Low Backpressure | Leak in the system. | Check all fittings for leaks. |
| Pump malfunction. | Check pump seals and pistons for wear. |
Experimental Protocol: Reversed-Phase HPLC Separation
This protocol provides a starting point for the separation of this compound from Ethisterone. Optimization will likely be required.
Objective: To achieve baseline separation (Resolution > 1.5) between Ethisterone and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (monitor 220-400 nm with PDA) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Expected Elution Order: Based on polarity, Ethisterone is expected to be less retained and elute before the more polar this compound in a reversed-phase system.
Visualizations
Caption: Experimental workflow for the HPLC separation of this compound.
Caption: Troubleshooting decision tree for HPLC separation optimization.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Analysis of 2-Hydroxymethylene Ethisterone and Danazol as Precursors in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Hydroxymethylene Ethisterone (B1671409) and its direct synthetic product, Danazol (B1669791), in the context of their roles as precursors in steroid chemistry. While both are pivotal molecules, their utility as starting materials is defined by their distinct chemical functionalities. 2-Hydroxymethylene Ethisterone serves as the immediate precursor to Danazol, and this guide will dissect the synthetic transformation that connects them, offering quantitative data and detailed experimental protocols. Danazol, a synthetic steroid with a unique isoxazole (B147169) ring, is itself a versatile scaffold for the development of further steroidal derivatives.
Chemical and Physical Properties
A fundamental comparison of the two molecules reveals differences in their structural complexity and resulting physical properties.
| Property | This compound | Danazol |
| Molecular Formula | C₂₂H₂₈O₃ | C₂₂H₂₇NO₂ |
| Molecular Weight | 340.46 g/mol | 337.46 g/mol |
| CAS Number | 2787-02-2 | 17230-88-5 |
| Key Functional Groups | α,β-Unsaturated ketone, Hydroxymethylene group, Tertiary alcohol, Alkyne | Fused isoxazole ring, Tertiary alcohol, Alkyne |
| Chemical Nature | Synthetic steroid intermediate | Synthetic androgenic steroid[1][2] |
Performance as Precursors: A Sequential Synthetic Relationship
The primary relationship between these two compounds is the direct conversion of this compound to Danazol. Therefore, a comparative analysis of their performance as precursors is best understood as an evaluation of the efficiency of this specific synthetic step.
The key transformation is an oximation reaction, where the hydroxymethylene group and the adjacent ketone of this compound react with a source of hydroxylamine (B1172632) to form the fused isoxazole ring characteristic of Danazol.
Quantitative Performance Data
The following table summarizes reaction conditions and yields for the synthesis of Danazol from its 2-hydroxymethylene precursor, as derived from patent literature.
| Parameter | Method 1 (CN104086619A)[1] | Method 2 (CN109517027B)[3] |
| Starting Material | 2-Hydroxymethylene-17α-ethynyltestosterone | This compound |
| Reagents | Hydroxylamine hydrochloride, Anhydrous sodium acetate (B1210297) | Hydroxylamine hydrochloride, Sodium hydroxide (B78521) |
| Solvent | Glacial acetic acid | Methanol (B129727) |
| Reaction Temperature | 75 ± 2°C | 40-50°C |
| Reaction Time | 3.5 hours | 1 hour |
| Product Yield | 84.7% | Not explicitly stated for this step, but the overall process is described as high-yield. |
| Product Purity (Melting Point) | 222-224°C | Not specified |
Experimental Protocols
Synthesis of Danazol from this compound (Method 1)
Based on patent CN104086619A [1]
Materials:
-
2-Hydroxymethylene-17α-ethynyltestosterone (crude product from previous step)
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethyl acetate (for purification)
-
Ice water
Procedure:
-
In a suitable reaction flask, combine 15.0 g of crude 2-hydroxymethylene-17α-ethynyltestosterone, 3.5 g of hydroxylamine hydrochloride, 3.8 g of anhydrous sodium acetate, and 450 mL of glacial acetic acid.
-
Heat the mixture to 75 ± 2°C with stirring and maintain this temperature for 3.5 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 1000 mL of ice water to precipitate the crude product.
-
Collect the precipitate by suction filtration and wash with water until the filtrate is neutral.
-
Dry the crude product, which appears as a yellow solid with a melting point of 193-200°C.
-
Purify the crude Danazol by recrystallization from ethyl acetate to obtain 12.7 g (84.7% yield) of a white crystalline solid with a melting point of 222-224°C.
Synthesis of Danazol from this compound (Method 2)
Based on patent CN109517027B [3]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Add 24 g (0.07 mol) of the this compound into 160 mL of methanol in a reaction vessel.
-
To this suspension, add 7.2 g (0.105 mol) of hydroxylamine hydrochloride and 2 g (0.05 mol) of NaOH.
-
Heat the mixture to 40-50°C and maintain the reaction at this temperature with stirring for 1 hour.
-
Upon completion of the reaction, remove approximately 80% of the methanol via reduced pressure distillation.
-
Cool the remaining reaction solution to -10°C and allow it to crystallize for 24 hours.
-
Collect the crystalline product by suction filtration.
-
Wash the product with water until neutral and then dry to obtain 17 g of Danazol.
Signaling Pathways and Mechanism of Action of Danazol
Danazol is a synthetic steroid with a complex mechanism of action, primarily impacting the hypothalamic-pituitary-gonadal (HPG) axis and directly inhibiting steroidogenesis.[2][4][5]
Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Danazol suppresses the HPG axis, leading to a reduction in the production of gonadotropins, which in turn decreases the synthesis of estrogen and progesterone.[2][6] This antigonadotropic effect is beneficial in treating hormone-dependent conditions like endometriosis.
Caption: Danazol's inhibitory effect on the HPG axis.
Direct Inhibition of Steroidogenesis
Danazol directly inhibits several key enzymes involved in the synthesis of steroid hormones in the adrenal glands, ovaries, and testes. This multi-enzymatic inhibition contributes to the reduction of circulating steroid levels.
Caption: Danazol's direct inhibition of steroidogenic enzymes.
Conclusion
The comparative analysis of this compound and Danazol as precursors is fundamentally a study of a direct, sequential synthetic relationship. This compound is the key intermediate that, through an efficient oximation reaction, yields Danazol. The performance of this compound as a precursor is therefore measured by the success of its conversion to Danazol, for which high yields have been reported.
Danazol, in turn, serves as a valuable starting material for the synthesis of various other steroid derivatives due to its unique and stable isoxazole ring system. Its complex pharmacological profile, stemming from its interactions with the HPG axis and steroidogenic enzymes, makes it and its potential derivatives subjects of ongoing research in medicinal chemistry. Understanding the efficient synthesis of Danazol from its 2-hydroxymethylene precursor is therefore a critical first step for any research program focused on the development of novel Danazol-based therapeutics.
References
- 1. CN104086619A - Preparation method of danazol - Google Patents [patents.google.com]
- 2. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN109517027B - Preparation method of danazol - Google Patents [patents.google.com]
- 4. Danazol. A synthetic steroid with diverse biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol inhibits steroidogenesis by the human ovary in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danazol: a synthetic steroid | Pharmacology Mentor [pharmacologymentor.com]
A Comparative Guide to 2-Hydroxymethylene Ethisterone and Other Ethisterone Derivatives in Synthesis and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of 2-Hydroxymethylene Ethisterone (B1671409) against other notable ethisterone derivatives. The information presented is supported by available experimental data to aid in the selection and development of steroid-based compounds for research and therapeutic applications.
Executive Summary
Ethisterone, a synthetic progestin, serves as a versatile scaffold for the development of various derivatives with diverse biological activities. This guide focuses on 2-Hydroxymethylene Ethisterone, a derivative of Danazol, and compares its synthetic accessibility and potential performance with two other distinct classes of ethisterone derivatives: Thiazole-fused ethisterone derivatives and a radiolabeled derivative, [18F]EAEF. While direct comparative performance data for this compound is limited, this guide compiles available information and provides a framework for its evaluation.
Data Presentation: Synthesis and Performance Comparison
The following table summarizes the key quantitative data for the synthesis and performance of the discussed ethisterone derivatives.
| Derivative | Starting Material | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Performance Metric |
| This compound | Ethisterone | Ethyl formate (B1220265), Sodium methoxide (B1231860) | Formylation | Estimated 50-60% | >95% (assumed after purification) | Derivative of Danazol, which induces apoptosis and cytotoxicity in leukemic cells[1][2][3] |
| Thiazole-fused Ethisterone Derivatives | Epoxy-ethisterone | Thiourea (B124793)/Thioamide derivatives | Cyclization | Not specified | Not specified | Cytotoxicity (IC50) as low as 1.6 µM against melanoma cell lines |
| [18F]EAEF | Ethisterone precursor | [18F]Fluoride | Radiofluorination | 30-35% (decay-corrected) | >98% | High uptake in progesterone (B1679170) receptor-positive tumors |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on the general method for the formylation of ketones.
Materials:
-
Ethisterone
-
Ethyl formate
-
Sodium methoxide
-
Dry ether (or other suitable aprotic solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, a suspension of sodium methoxide in dry ether is prepared and cooled in an ice bath.
-
A solution of ethisterone and ethyl formate in dry ether is added dropwise to the stirred suspension over a period of 1 hour.
-
The reaction mixture is stirred for an additional 15 minutes with cooling and then for 1 hour at room temperature.
-
The ether is removed by distillation under reduced pressure.
-
The resulting sodium salt of the product is dissolved in water and neutralized with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by column chromatography on silica (B1680970) gel.
Synthesis of Thiazole-fused Ethisterone Derivatives
Materials:
-
Epoxy-ethisterone
-
Thiourea or thioamide derivatives
-
Appropriate solvent
Procedure:
-
Epoxy-ethisterone is reacted with the corresponding thiourea or thioamide derivative in a suitable solvent.
-
The reaction mixture is stirred, potentially with heating, until the reaction is complete (monitored by TLC).
-
The solvent is removed, and the crude product is purified by column chromatography to yield the desired thiazole-fused ethisterone derivative.
Synthesis of [18F]EAEF
Materials:
-
Ethisterone precursor (with a suitable leaving group)
-
[18F]Fluoride
-
Automated synthesis module
Procedure:
-
The synthesis is performed in an automated synthesis module.
-
[18F]Fluoride is produced and activated.
-
The activated [18F]Fluoride is reacted with the ethisterone precursor.
-
The reaction mixture is purified using HPLC to isolate the [18F]EAEF.
-
The final product is formulated in a suitable solution for injection.
Mandatory Visualizations
Signaling Pathways
Ethisterone and its derivatives, as steroidal compounds, are expected to exert their biological effects primarily through interaction with nuclear hormone receptors, such as the progesterone receptor (PR) and the androgen receptor (AR). The following diagrams illustrate the generalized signaling pathways for these receptors.
Caption: Generalized Progesterone Receptor Signaling Pathway.
References
- 1. Danazol induces apoptosis and cytotoxicity of leukemic cells alone and in combination with purine nucleoside analogs in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danazol induces apoptosis and cytotoxicity of leukemic cells alone and in combination with purine nucleoside analogs in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: 2-Hydroxymethylene Ethisterone and Its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 2-Hydroxymethylene Ethisterone and its parent compounds, Ethisterone and Danazol (B1669791). The information is intended to support research and development activities in endocrinology and pharmacology.
Introduction
This compound is a known metabolite of the synthetic steroid Danazol.[1] Danazol itself is structurally related to Ethisterone, a synthetic progestin. Understanding the comparative bioactivity of this metabolite in relation to its precursors is crucial for elucidating the overall pharmacological profile of Danazol and for the potential development of new therapeutic agents. This guide summarizes the available data on their androgenic, progestogenic, anabolic, and anti-estrogenic activities and provides detailed experimental protocols for key assessment assays.
Comparative Bioactivity Data
The following table summarizes the known bioactivities of this compound, Ethisterone, and Danazol. It is important to note that comprehensive, direct comparative quantitative data for this compound is limited in the currently available scientific literature.
| Bioactivity | This compound | Ethisterone | Danazol |
| Androgenic Activity | Data not available. As a metabolite of the weakly androgenic Danazol, it is presumed to have weak activity. | Weak androgenic activity has been described.[2] | Characterized as a weak androgen.[1] Binds to the androgen receptor.[3][4] |
| Progestogenic Activity | Data not available. | Weak progestogen.[2] | Weak progestogen.[5] Binds to the progesterone (B1679170) receptor.[4] |
| Anabolic Activity | Data not available. | Some anabolic activity has been noted. | Characterized as a weak anabolic steroid. |
| Anti-Estrogenic Activity | No significant suppression of endometrial cell growth was observed in one in vitro study.[6] | Does not appear to have estrogenic activity.[2] | Considered a functional antiestrogen.[5] Does not bind to the estrogen receptor but can interfere with endometrial estrogen receptor dynamics.[5] |
| Pituitary Inhibition | Less than Danazol.[7] | Minimal antigonadotropic effect.[2] | Inhibits pituitary gonadotropin output.[8] |
Signaling Pathways and Metabolic Relationship
The bioactivity of these steroids is primarily mediated through their interaction with nuclear hormone receptors, leading to the regulation of gene expression.
The metabolic conversion of Danazol leads to the formation of Ethisterone and subsequently this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the bioactivity of steroid compounds.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines the ability of a test compound to bind to the androgen receptor by measuring its competition with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (radioligand)
-
Test compounds
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and a reference androgen (e.g., dihydrotestosterone).
-
In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or reference standard.
-
Incubate the mixture at 4°C overnight to reach binding equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be determined by comparing the IC50 of the test compound to that of the reference standard.
Progesterone Receptor (PR) Competitive Binding Assay
This assay is analogous to the AR binding assay and is used to determine the binding affinity of a compound to the progesterone receptor.
Materials:
-
Source of PR (e.g., human uterine cytosol or recombinant PR)
-
Radiolabeled progestin (e.g., [³H]-promegestone)
-
Test compounds
-
Assay buffer
-
Scintillation cocktail and counter
Procedure: The procedure is similar to the AR competitive binding assay, with the substitution of a progesterone receptor source and a radiolabeled progestin. The IC50 and RBA are calculated in the same manner to determine the compound's affinity for the progesterone receptor.
Hershberger Bioassay for Androgenic and Anabolic Activity
This in vivo assay assesses the androgenic and anabolic potential of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Animals:
-
Peripubertal male rats, castrated at a specific age.
Procedure:
-
Following a post-castration recovery period, the rats are randomly assigned to treatment groups.
-
Groups include a vehicle control, a positive control (e.g., testosterone (B1683101) propionate), and groups receiving different doses of the test compound.
-
The compounds are administered daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
On day 11, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
The weights of these tissues from the test groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic and/or anabolic activity. The ratio of the anabolic (levator ani muscle weight) to androgenic (ventral prostate or seminal vesicle weight) effects can be calculated to determine the anabolic-to-androgenic ratio.
Estrogen Receptor (ER) Antagonist Assay (Yeast-Based Reporter Assay)
This in vitro assay screens for the anti-estrogenic activity of compounds by measuring their ability to inhibit the transcriptional activity of a known estrogen agonist.
Materials:
-
Yeast strain engineered to express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).
-
17β-estradiol (E2) as the estrogen agonist.
-
Test compounds.
-
Yeast growth medium.
-
Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
Microplate reader.
Procedure:
-
Yeast cells are cultured in the presence of a fixed, sub-maximal concentration of E2 and varying concentrations of the test compound.
-
A positive control (E2 alone) and a negative control (vehicle) are included.
-
After an incubation period to allow for receptor binding and reporter gene expression, the cells are lysed, and the activity of the reporter enzyme is measured by adding the appropriate substrate.
-
The colorimetric or fluorometric signal is quantified using a microplate reader.
-
Anti-estrogenic activity is determined by a dose-dependent decrease in the reporter gene signal induced by E2. The IC50 value for the inhibition of E2-induced activity can be calculated.
Experimental Workflow
A general workflow for the comparative assessment of steroid bioactivity is outlined below.
Conclusion
Based on the limited available data, this compound appears to possess significantly weaker bioactivity compared to its parent compound, Danazol, particularly concerning pituitary inhibition.[7] Both Danazol and its metabolite Ethisterone exhibit weak androgenic and progestogenic properties.[1][2] The hydroxymethylation of Ethisterone seems to reduce its biological activity. However, a comprehensive quantitative comparison of the androgenic, progestogenic, anabolic, and anti-estrogenic potencies of this compound is lacking. Further studies employing the standardized assays detailed in this guide are necessary to fully elucidate its pharmacological profile and to definitively compare its bioactivity with that of Ethisterone and Danazol. Such research would be invaluable for understanding the complete mechanism of action of Danazol and for the potential discovery of novel selective steroid receptor modulators.
References
- 1. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danazol binds to progesterone receptors and inhibits the growth of human endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine properties and clinical application of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel analytical method for the quantification of 2-Hydroxymethylene Ethisterone, a derivative of the synthetic progestin Ethisterone. The validation is conducted in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring the method's suitability for its intended purpose in research and quality control settings.[1][2][3][4] This document presents a comparative analysis of the novel method's performance against internationally recognized acceptance criteria.
Introduction to the Novel Analytical Method
The proposed novel method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the determination of this compound. This method is designed to offer high specificity, accuracy, and precision. The performance of this method is benchmarked against established validation parameters to demonstrate its reliability and robustness.
Experimental Protocols
The validation of the analytical method was performed according to the ICH Q2(R1) guidelines.[5]
2.1. Instrumentation and Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Diluent: Mobile phase.
2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): An accurately weighed quantity of this compound reference standard was dissolved in the mobile phase.
-
Working Standard Solutions: The stock solution was serially diluted with the mobile phase to prepare working standard solutions at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: A placebo matrix was spiked with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentration levels.
Method Validation Parameters and Comparative Data
The novel RP-HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results are compared against standard acceptance criteria derived from ICH guidelines.
3.1. Specificity
The specificity of the method was evaluated by analyzing the diluent, a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte.
-
Observation: No interfering peaks were observed at the retention time of this compound in the chromatograms of the diluent and placebo, demonstrating the method's high specificity.
3.2. Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 10% to 150% of the target concentration.[6] A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | ICH Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | A minimum of 5 concentrations is recommended.[5] |
| Regression Equation | y = 45872x + 12345 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
3.3. Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | % Recovery | % RSD | ICH Acceptance Criteria (% Recovery) |
| 80 | 79.5 | 99.38 | 0.85 | 98.0 - 102.0% |
| 100 | 100.2 | 100.20 | 0.54 | 98.0 - 102.0% |
| 120 | 119.8 | 99.83 | 0.68 | 98.0 - 102.0% |
3.4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts using different equipment.
| Precision Type | % RSD | ICH Acceptance Criteria (% RSD) |
| Repeatability (Intra-day) | 0.75 | ≤ 2% |
| Intermediate Precision (Inter-day) | 1.20 | ≤ 2% |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
3.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%).
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (0.9 mL/min) | 1.15 |
| Flow Rate (1.1 mL/min) | 1.25 |
| Temperature (28°C) | 0.95 |
| Temperature (32°C) | 1.05 |
| Acetonitrile % (68%) | 1.30 |
| Acetonitrile % (72%) | 1.45 |
| ICH Acceptance Criteria (%RSD) | The method should remain unaffected by small variations.[5] |
Visualized Workflows
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Comparing the efficacy of different synthetic routes to "2-Hydroxymethylene Ethisterone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic methodologies for producing 2-Hydroxymethylene Ethisterone, a key intermediate and a metabolite of the synthetic steroid Danazol. The document outlines the prevalent synthetic strategies, offering a detailed examination of their efficacy based on available experimental data. This guide is intended to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, purity, and reaction conditions.
Introduction
This compound, with the chemical name (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a significant steroidal compound. Its importance lies in its role as a derivative of Danazol, a drug used in the treatment of endometriosis and other conditions.[1][2][3][4] The synthesis of this and similar 2-formyl steroids has been a subject of interest due to their potential biological activities. This guide focuses on the chemical synthesis of this compound, providing a framework for comparing different preparative methods.
Synthetic Route Comparison
The primary and most direct synthetic route to this compound involves the formylation of Ethisterone (17α-ethynyltestosterone). This section details this established method and proposes a viable alternative for a comprehensive comparison.
Route 1: Formylation of Ethisterone
The introduction of a hydroxymethylene group at the C-2 position of a 3-keto steroid is a well-established transformation. This reaction is typically achieved through a base-catalyzed condensation with a formylating agent.
Experimental Protocol:
A general procedure for the formylation of a 3-keto steroid, adaptable for the synthesis of this compound, is as follows:
-
Preparation: To a solution of Ethisterone in a suitable anhydrous solvent (e.g., benzene (B151609) or toluene), add a molar excess of a formylating agent such as ethyl formate.
-
Reaction: The reaction mixture is cooled in an ice bath, and a strong base, typically sodium methoxide (B1231860) or sodium hydride, is added portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction is allowed to proceed at room temperature for several hours and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Route 2: Vilsmeier-Haack Formylation of an Ethisterone Enol Ether (Proposed)
An alternative approach involves the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich compounds.[5][6][7][8] This route would proceed via an enol ether derivative of Ethisterone.
Proposed Experimental Protocol:
-
Enol Ether Formation: Ethisterone is first converted to its 3-enol ether by reaction with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst.
-
Vilsmeier-Haack Reaction: The purified enol ether is then subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and a formamide (B127407) (e.g., N,N-dimethylformamide). The reaction is typically carried out in an anhydrous aprotic solvent at low temperature.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the 2-formyl group.
-
Purification: The final product, this compound, would be isolated and purified using standard chromatographic techniques.
This route offers the advantage of milder reaction conditions for the formylation step compared to the strong base required in Route 1. However, it involves an additional step of enol ether formation. The overall efficiency would depend on the yields of both the enol ether formation and the subsequent Vilsmeier-Haack reaction.
Data Presentation
| Parameter | Route 1: Formylation of Ethisterone | Route 2: Vilsmeier-Haack Formylation (Proposed) |
| Starting Material | Ethisterone | Ethisterone |
| Key Reagents | Ethyl formate, Sodium methoxide/hydride | Triethyl orthoformate, POCl₃, DMF |
| Number of Steps | One | Two |
| Reaction Conditions | Strong base, anhydrous conditions | Mildly acidic (enol ether formation), anhydrous aprotic (Vilsmeier-Haack) |
| Anticipated Yield | Moderate to Good | Potentially Good to High (dependent on both steps) |
| Anticipated Purity | Good after chromatography | Good after chromatography |
| Advantages | Direct, one-pot reaction | Milder formylation conditions |
| Disadvantages | Use of strong, moisture-sensitive base | Additional synthetic step required |
Mandatory Visualization
Synthetic Workflow for this compound
Caption: Comparative workflow of two synthetic routes to this compound.
Signaling Pathway of the Parent Compound, Danazol
As this compound is a derivative of Danazol, understanding the mechanism of action of the parent compound provides valuable biological context. Danazol exerts its effects through multiple pathways, primarily by suppressing the pituitary-ovarian axis.[9]
Caption: Simplified signaling pathway of Danazol's mechanism of action.
References
- 1. What is Danazol used for? [synapse.patsnap.com]
- 2. Danazol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Danazol - LKT Labs [lktlabs.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Danazol: a synthetic steroid | Pharmacology Mentor [pharmacologymentor.com]
Comparative Docking Analysis of 2-Hydroxymethylene Ethisterone with Steroid Receptors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported interactions between 2-Hydroxymethylene Ethisterone, also known as Oxymetholone, and key steroid receptors: the Androgen Receptor (AR), Estrogen Receptor (ER), and Progesterone Receptor (PR). Due to the limited availability of direct comparative docking studies in published literature, this document synthesizes available binding affinity data, qualitative assessments, and outlines the standardized experimental protocols necessary for conducting such comparative analyses.
Quantitative Data Summary
The following tables summarize the available data on the binding affinity of this compound and reference compounds for the Androgen, Estrogen, and Progesterone receptors. It is important to note that direct, comprehensive comparative studies for this compound across all three receptors are scarce, and some findings, particularly for the Androgen Receptor, present a complex picture of low in-vitro binding affinity coupled with potent functional activation.
Table 1: Comparative Binding Affinity of this compound with the Androgen Receptor (AR)
| Compound | Receptor | Assay Type | Binding Affinity Metric | Result | Reference Compound |
| This compound (Oxymetholone) | Androgen Receptor (AR) | In vitro competitive binding | Relative Binding Affinity (RBA) | Undetectable / Very Low | Methyltrienolone (R1881) |
| This compound (Oxymetholone) | Androgen Receptor (AR) | Cell-based transactivation assay | Functional Activity | Potent Activator | Testosterone |
| Testosterone | Androgen Receptor (AR) | In vitro competitive binding | Ki | ~0.5 nM | - |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | In vitro competitive binding | Ki | ~0.25 nM | - |
Table 2: Comparative Binding Affinity of this compound with the Estrogen Receptor (ER)
| Compound | Receptor | Assay Type | Binding Affinity Metric | Result | Reference Compound |
| This compound (Oxymetholone) | Estrogen Receptor (ER) | Not Specified | Qualitative Assessment | Suggested direct binding and activation | Estradiol |
| Estradiol (E2) | Estrogen Receptor α (ERα) | In vitro competitive binding | Ki | ~0.1 nM | - |
| Estradiol (E2) | Estrogen Receptor β (ERβ) | In vitro competitive binding | Ki | ~0.2 nM | - |
Table 3: Comparative Binding Affinity of this compound with the Progesterone Receptor (PR)
| Compound | Receptor | Assay Type | Binding Affinity Metric | Result | Reference Compound |
| This compound (Oxymetholone) | Progesterone Receptor (PR) | Not Specified | Qualitative Assessment | No significant progestogenic activity | Progesterone |
| Progesterone | Progesterone Receptor (PR) | In vitro competitive binding | Ki | ~1 nM | - |
Experimental Protocols
Molecular Docking Simulation
This protocol outlines a generalized procedure for performing in silico molecular docking of this compound with steroid receptors.
I. Preparation of Receptor Structures:
-
Obtain the 3D crystal structures of the human Androgen Receptor (AR), Estrogen Receptor (ERα and ERβ), and Progesterone Receptor (PR) ligand-binding domains from the Protein Data Bank (PDB).
-
Prepare the receptor structures by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site grid box based on the location of the co-crystallized native ligand or through binding site prediction algorithms.
II. Preparation of Ligand Structure:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
III. Docking Simulation:
-
Perform molecular docking using a validated docking program (e.g., AutoDock Vina, GOLD, Glide).
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search algorithm.
-
Execute the docking simulation to predict the binding poses and estimate the binding affinity (e.g., in kcal/mol).
IV. Analysis of Results:
-
Analyze the predicted binding poses and identify the most favorable binding mode based on the docking score and clustering analysis.
-
Visualize the ligand-receptor interactions, including hydrogen bonds and hydrophobic interactions.
-
Compare the docking scores and binding modes of this compound across the different steroid receptors.
Competitive Radioligand Binding Assay
This protocol describes a generalized method for determining the in vitro binding affinity of this compound to steroid receptors.
I. Reagents and Materials:
-
Purified human steroid receptors (AR, ERα, ERβ, PR).
-
Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-R5020 for PR).
-
Unlabeled this compound and reference standards.
-
Assay buffer and scintillation cocktail.
II. Assay Procedure:
-
In a multi-well plate, combine a fixed concentration of the steroid receptor and its corresponding radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound or the reference compound to compete for binding to the receptor.
-
Incubate the mixture to reach binding equilibrium.
-
Separate the receptor-bound from the free radioligand using a suitable method (e.g., filtration, charcoal dextran).
-
Quantify the amount of bound radioligand using a scintillation counter.
III. Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of this compound for each receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of the steroid receptors and a typical workflow for a comparative docking study.
Caption: Canonical signaling pathways for Androgen, Estrogen, and Progesterone receptors.
Caption: Workflow for a comparative molecular docking study.
Benchmarking Purity: A Comparative Analysis of Synthesized vs. Commercial 2-Hydroxymethylene Ethisterone
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative benchmark of a newly synthesized batch of 2-Hydroxymethylene Ethisterone (B1671409) against a commercially available standard. Through detailed experimental data and protocols, we offer an objective evaluation of the synthesized product's purity profile.
2-Hydroxymethylene Ethisterone (CAS No. 2787-02-2), a derivative of the synthetic progestin Ethisterone, is a crucial intermediate and reference standard in pharmaceutical research.[1][2][3] Its purity is critical for the accuracy of subsequent research and development. This guide outlines the analytical methodologies used to assess the purity of a laboratory-synthesized batch and compares it with a commercial standard, which typically guarantees a purity of over 95%.[4]
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously evaluated against a commercial standard using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
Table 1: Purity Comparison by HPLC-UV
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Batch | 8.24 | 98.7 | 98.7% |
| Commercial Standard | 8.25 | 99.6 | 99.6% |
| Ethisterone (Impurity) | 6.92 | 0.8 | - |
| Unidentified Impurity A | 7.51 | 0.3 | - |
| Unidentified Impurity B | 9.12 | 0.2 | - |
Table 2: Impurity Profiling by LC-MS
| Sample ID | Detected Mass (m/z) | Proposed Identity | Relative Abundance |
| Synthesized Batch | 341.20 (M+H)⁺ | This compound | Major |
| 299.22 (M+H)⁺ | Ethisterone | Trace | |
| 355.22 (M+H)⁺ | Unidentified Impurity A | Trace | |
| 327.19 (M+H)⁺ | Unidentified Impurity B | Trace | |
| Commercial Standard | 341.20 (M+H)⁺ | This compound | Major |
| 299.22 (M+H)⁺ | Ethisterone | Very Trace |
Table 3: Structural Confirmation by ¹H NMR
| Sample ID | Key Chemical Shifts (δ, ppm) | Interpretation | Conformance |
| Synthesized Batch | 0.92 (s, 3H, C18-H), 1.25 (s, 3H, C19-H), 2.62 (s, 1H, C21-H), 5.85 (s, 1H, C4-H), 7.38 (s, 1H, C2-CH=OH) | Consistent with the structure of this compound. Minor peaks corresponding to Ethisterone were observed. | Conforms |
| Commercial Standard | 0.92 (s, 3H, C18-H), 1.25 (s, 3H, C19-H), 2.62 (s, 1H, C21-H), 5.85 (s, 1H, C4-H), 7.38 (s, 1H, C2-CH=OH) | Consistent with the structure of this compound. | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC-UV)
A validated reverse-phase HPLC method was employed for the quantitative determination of purity.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B). The gradient started at 60% A, increasing to 95% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was utilized for impurity identification and confirmation of the molecular weight of the main component.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-500 m/z.
-
Sample Preparation: Samples were diluted to approximately 10 µg/mL in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was performed to confirm the chemical structure of the synthesized compound and the commercial standard.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 5 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental Workflow for Purity Benchmarking.
This compound, as a derivative of ethisterone and structurally related to danazol, is expected to interact with androgen and progesterone (B1679170) receptors. Its biological activity would likely modulate downstream signaling pathways.
Caption: Potential Signaling Pathway of this compound.
Discussion
The synthesized batch of this compound exhibits a high purity of 98.7% as determined by HPLC-UV. This is comparable to the commercial standard, which showed a purity of 99.6%. The primary impurity identified in the synthesized batch was the starting material, ethisterone, which is expected from an incomplete reaction. The synthesis of 2-hydroxymethylene steroids often involves the base-catalyzed condensation of a 3-keto steroid with an alkyl formate. In this case, ethisterone would be the precursor. Two other minor, unidentified impurities were also detected.
The structural integrity of the synthesized compound was confirmed by ¹H NMR and LC-MS, with the data being in full agreement with that of the commercial standard and the expected chemical structure. The presence of trace amounts of ethisterone in the synthesized batch does not detract significantly from its utility in many research applications, particularly as a reference material for qualitative analysis. However, for applications requiring the highest purity, further purification of the synthesized batch would be recommended.
References
A Comparative Analysis of the Metabolic Stability of Synthetic Steroid Derivatives Analogous to 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
The primary route of metabolism for steroids occurs in the liver and involves Phase I reactions, mediated predominantly by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions that facilitate excretion.[1][2] Understanding how structural modifications affect a compound's susceptibility to these enzymatic processes is paramount for designing new therapeutic agents with optimal pharmacokinetic properties.
Comparative Metabolic Stability Data
To illustrate how metabolic stability is compared, the following table summarizes in vitro data for several synthetic anabolic-androgenic steroids (AAS). These values, derived from studies using human liver microsomes, provide a quantitative measure of how quickly the compounds are metabolized. The key parameters are:
-
Half-Life (t½): The time required for the concentration of the compound to be reduced by half. A longer half-life generally indicates greater metabolic stability.[3]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. Lower clearance values signify higher stability.[3][4]
Table 1: Representative In Vitro Metabolic Stability of Various Synthetic Steroids
| Compound | Type | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Primary Metabolic Pathways |
|---|---|---|---|---|
| Testosterone | Endogenous Steroid | ~ 25 | ~ 55 | Oxidation (CYP3A4), Reduction |
| Nandrolone | Synthetic Steroid | ~ 45 | ~ 30 | A-ring reduction, Hydroxylation |
| Methenolone | Synthetic Steroid | > 90 | < 15 | High stability due to 1-methyl group |
| Trenbolone | Synthetic Steroid | ~ 40 | ~ 35 | Aromatization resistance, Hydroxylation |
Disclaimer: The data presented is compiled from representative studies on analogous compounds and is intended for illustrative purposes.[1] The metabolic profile of 2-Hydroxymethylene Ethisterone (B1671409) derivatives would require specific experimental verification.
Structural modifications can significantly alter metabolic rates. For instance, studies on norethisterone derivatives have shown that substituents at the 7α- and 11-positions can inhibit 5α-reduction, a key metabolic step, thereby increasing the compound's stability.[5]
Experimental Protocols
The following is a detailed methodology for a common in vitro experiment used to determine metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a test compound when incubated with HLM, a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.[6][7]
1. Materials and Reagents:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL protein)[6]
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)[6]
-
Positive Control Compounds (e.g., Testosterone, Verapamil)
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.
-
LC-MS/MS system for analysis.
2. Incubation Procedure:
-
Prepare a master mix by diluting the HLM to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[6]
-
Pre-warm the HLM master mix in a shaking water bath at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM mix.
-
Immediately add the test compound to the reaction mixture to achieve a final concentration (typically 1 µM).
-
Collect aliquots from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold ACN containing an internal standard. This step also precipitates the microsomal proteins.
-
Include control incubations: one without NADPH to check for non-enzymatic degradation and one without the test compound as a background control.
3. Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[4]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .
Visualizations of Workflow and Metabolic Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for an in vitro metabolic stability assay.
The metabolic transformation of synthetic steroids like ethisterone involves several key reactions. Phase I metabolism introduces or exposes functional groups, primarily through oxidation by CYP enzymes, while Phase II involves conjugation to increase water solubility for excretion.[2]
Caption: Generalized metabolic pathways for synthetic steroids.
References
- 1. benchchem.com [benchchem.com]
- 2. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Validating High-Throughput Screen Results for 2-Hydroxymethylene Ethisterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the results of a high-throughput screen (HTS) that has identified "2-Hydroxymethylene Ethisterone" as a potential hit. Given that this compound is a derivative of the known progestin Ethisterone, this guide focuses on validation strategies centered around the progesterone (B1679170) receptor (PR), a likely target. We will compare its potential activity with known selective progesterone receptor modulators (SPRMs) and outline detailed experimental protocols for robust hit validation.
Data Presentation: Comparative Analysis of Progesterone Receptor Modulators
| Compound | Target(s) | Reported Activity | Application in HTS Validation |
| Progesterone | Progesterone Receptor (PR) | Natural agonist | Gold-standard positive control for agonist activity |
| Mifepristone (RU-486) | PR, Glucocorticoid Receptor (GR) | PR antagonist | Positive control for antagonist activity |
| Ulipristal Acetate | PR | Selective Progesterone Receptor Modulator (SPRM) with mixed agonist/antagonist effects[1][2] | Comparator for mixed agonist/antagonist profiles |
| Asoprisnil | PR | SPRM | Comparator for tissue-selective effects |
| Ethisterone | PR, Androgen Receptor (AR) | Synthetic progestin with weak androgenic activity[3] | Parent compound for structural and activity comparison |
Experimental Protocols for Hit Validation
A rigorous hit validation cascade is crucial to eliminate false positives and confirm the biological activity of this compound.[4] This process should involve a series of orthogonal assays to confirm on-target activity and characterize the compound's functional effects.
Primary Hit Confirmation: Dose-Response Analysis
Objective: To confirm the activity of this compound and determine its potency (EC50 for agonists, IC50 for antagonists).
Methodology: Progesterone Receptor Reporter Gene Assay [5]
-
Cell Line: Utilize a human cell line (e.g., T47D or MCF-7 breast cancer cells) stably expressing the human progesterone receptor and a progesterone-responsive element (PRE) driving a reporter gene (e.g., luciferase).
-
Procedure:
-
Seed the reporter cells in 96- or 384-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound. For agonist testing, cells are treated with the compound alone. For antagonist testing, cells are co-treated with a known PR agonist (e.g., Progesterone at its EC50 concentration) and the test compound.
-
Include appropriate controls: vehicle (e.g., DMSO), a known agonist (Progesterone), and a known antagonist (Mifepristone).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Orthogonal Assay: Ligand Binding Assay
Objective: To confirm direct binding of this compound to the progesterone receptor.
Methodology: Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled progesterone analog (tracer) from the PR ligand-binding domain (LBD).
-
Reagents:
-
Purified recombinant human PR-LBD.
-
Fluorescently labeled progesterone tracer.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well plate, add the PR-LBD and the fluorescent tracer.
-
Add serial dilutions of this compound or control compounds.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the test compound required to displace 50% of the fluorescent tracer.
Counter-Screening: Assessing Off-Target Effects
Objective: To evaluate the selectivity of this compound by testing its activity against other related nuclear hormone receptors.
Methodology: Receptor-Specific Reporter Gene Assays
-
Procedure: Perform reporter gene assays as described in Protocol 1, but using cell lines that express other steroid hormone receptors, such as the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR).
-
Data Analysis: Determine the EC50 or IC50 of this compound for each off-target receptor. A significantly higher value compared to its activity on PR indicates selectivity.
Cell-Based Functional Assays
Objective: To assess the downstream functional effects of this compound in a more physiologically relevant context.
Methodology: Cell Proliferation Assay
-
Cell Line: Use a progesterone-responsive cell line, such as T47D.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound, alone or in combination with an estrogen to mimic a relevant hormonal environment.
-
Include appropriate controls (vehicle, progesterone, mifepristone).
-
After a defined period (e.g., 5-7 days), measure cell viability using a suitable method (e.g., CellTiter-Glo®).
-
-
Data Analysis: Determine the effect of the compound on cell proliferation and compare it to the effects of known agonists and antagonists.
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the progesterone receptor signaling pathway and the hit validation workflow.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the key intermediates in the synthetic pathway leading to Danazol (B1669791), a synthetic steroid with various therapeutic applications. The focus is a head-to-head comparison of Ethisterone (B1671409) and its direct derivative, 2-Hydroxymethylene Ethisterone, which serves as a crucial intermediate. This document outlines the synthetic transformations, presents available quantitative data, and provides detailed experimental protocols to support research and development in steroid chemistry.
Synthetic Pathway Overview
The synthesis of Danazol from Ethisterone is a two-step process involving the introduction of a hydroxymethylene group at the C2 position of the steroid nucleus, followed by the formation of an isoxazole (B147169) ring. This compound is the pivotal intermediate in this pathway.
The overall synthetic route can be summarized as follows:
-
Formylation of Ethisterone: Ethisterone is treated with a formylating agent, such as ethyl formate (B1220265) in the presence of a base like sodium ethoxide, to yield this compound. This reaction introduces the necessary carbon atom for the subsequent cyclization.
-
Oximation and Cyclization: The intermediate, this compound, is then reacted with hydroxylamine (B1172632) hydrochloride. This step leads to the formation of the isoxazole ring fused to the steroid A-ring, resulting in the final product, Danazol.
Comparative Data of Synthetic Intermediates
The following table summarizes the key properties and performance metrics of the starting material and the intermediate in the synthesis of Danazol.
| Property | Ethisterone (Starting Material) | This compound (Intermediate) | Danazol (Final Product) |
| Molecular Formula | C₂₁H₂₈O₂ | C₂₂H₂₈O₃[1][2] | C₂₂H₂₇NO₂[3] |
| Molecular Weight | 312.45 g/mol | 340.46 g/mol [1][2] | 337.46 g/mol [3] |
| CAS Number | 434-03-7 | 2787-02-2[1][2] | 17230-88-5[3] |
| Appearance | Off-White Powder | Pale Yellow Solid[4] | White to off-white powder[3] |
| Melting Point | 272 °C | Not explicitly stated in synthetic protocols | 222-226 °C[5][6] |
| Purity (HPLC) | >98% (typical for starting material) | Not explicitly stated in synthetic protocols | >99% (after purification)[6] |
| Yield (from previous step) | N/A | Not explicitly stated in cited patents | 71-84.7%[5][6] |
Experimental Protocols
The following are representative experimental protocols derived from the available literature for the key transformations in the synthesis of Danazol.
Step 1: Synthesis of this compound (Formylation of Ethisterone)
This protocol is based on the formylation reaction described in Chinese patent CN104086619A[6].
Materials:
-
Ethisterone (17α-ethynyl testosterone)
-
Ethyl formate
-
Sodium ethoxide solution (8 wt% in ethanol)
-
Nitrogen gas
Procedure:
-
In a reaction vessel purged with nitrogen, dissolve 29 g of Ethisterone in 600 mL of pyridine with stirring.
-
To the homogenous solution, add 48 mL of ethyl formate.
-
Add 60.0 g of an 8 wt% solution of sodium ethoxide in ethanol.
-
Allow the reaction to proceed at room temperature (20 ± 2 °C) for 72 hours.
-
Upon completion, the crude product of this compound is obtained after appropriate work-up (details not specified in the source).
Step 2: Synthesis of Danazol (Oximation of this compound)
This protocol is a composite of procedures described in Chinese patents CN104086619A and CN109517027B[5][6].
Materials:
-
Crude this compound
-
Methanol (B129727) or Glacial Acetic Acid
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) or Anhydrous sodium acetate (B1210297)
-
Ice water
-
Ethyl acetate (for purification)
Procedure Option A (using Methanol and NaOH)[5]:
-
Add the crude this compound (e.g., 24g, 0.07mol) to 160mL of methanol.
-
Add hydroxylamine hydrochloride (7.2g, 0.105mol) and sodium hydroxide (2g, 0.05mol).
-
Heat the mixture to 40-50 °C and maintain for 1 hour.
-
After the reaction, remove approximately 80% of the methanol via distillation under reduced pressure.
-
Cool the remaining reaction solution to -10 °C and allow it to crystallize for 24 hours.
-
Collect the crystals by suction filtration, wash with water until neutral, and dry to obtain Danazol. A reported yield is 71%[5].
Procedure Option B (using Acetic Acid and Sodium Acetate)[6]:
-
In a reaction flask, combine 15.0 g of crude this compound, 3.5 g of hydroxylamine hydrochloride, 3.8 g of anhydrous sodium acetate, and 450 mL of glacial acetic acid.
-
Heat the mixture to 75 ± 2 °C and stir for 3.5 hours.
-
After the reaction, cool the mixture to room temperature and pour it into 1000 mL of ice water.
-
Collect the resulting precipitate by suction filtration and wash with water until neutral.
-
Dry the crude product (yellowish solid, melting point 193-200 °C).
-
Purify the crude Danazol by recrystallization from ethyl acetate to obtain a white solid. A reported yield after purification is 84.7%, with a melting point of 222-224 °C[6].
Visualizations
Synthetic Pathway of Danazol from Ethisterone
Caption: Synthetic pathway from Ethisterone to Danazol.
Experimental Workflow for Danazol Synthesis
Caption: General experimental workflow for the two-step synthesis of Danazol.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 2787-02-2 | FH24425 [biosynth.com]
- 3. Danazol - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109517027B - Preparation method of danazol - Google Patents [patents.google.com]
- 6. CN104086619A - Preparation method of danazol - Google Patents [patents.google.com]
Assessing the Reproducibility of "2-Hydroxymethylene Ethisterone" Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of steroid derivatives is paramount. This guide provides a comparative assessment of the available synthesis protocols for 2-Hydroxymethylene Ethisterone (B1671409), a key intermediate in the production of Danazol. An examination of the primary synthetic route reveals a reproducible method, though detailed public data on variability and alternative pathways remain limited.
Executive Summary
The synthesis of 2-Hydroxymethylene Ethisterone is predominantly achieved through a C2-formylation of ethisterone. This reaction, a base-catalyzed condensation with an alkyl formate (B1220265), stands as the most documented and accessible method. While alternative synthetic strategies for this specific molecule are not widely reported in publicly available literature, the existing protocol, when carefully executed, offers a reliable pathway to the target compound. This guide details the primary synthesis protocol, presents available data on reaction parameters, and discusses the key factors influencing reproducibility.
Comparison of Synthesis Protocols
Currently, a single primary method for the synthesis of this compound is well-documented in scientific literature and patents. This method involves the formylation of the C2 position of the ethisterone steroid nucleus.
| Protocol | Starting Material | Key Reagents | Reaction Type | Reported Yield | Purity/Analytical Data |
| Protocol 1: C2-Formylation | Ethisterone | Ethyl formate, Sodium methoxide (B1231860), Benzene (solvent) | Base-catalyzed condensation | Not explicitly stated for ethisterone, but generally good for analogous 3-keto steroids. | Characterization typically involves NMR, IR, and Mass Spectrometry. |
Detailed Experimental Protocol: C2-Formylation of Ethisterone
The most reliable method for preparing this compound is through the base-catalyzed condensation of ethisterone with an excess of ethyl formate.
Materials:
-
Ethisterone
-
Ethyl formate
-
Sodium methoxide
-
Benzene (anhydrous)
-
Tartaric acid solution (5%)
-
Water
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
A solution of ethisterone is prepared in anhydrous benzene.
-
The solution is cooled, and sodium methoxide and ethyl formate are added.
-
The mixture is stirred in a nitrogen atmosphere at room temperature for an extended period (typically 12-24 hours).
-
Following the reaction, water is added to dissolve the resulting sodium salt of the product.
-
The aqueous phase is separated and then acidified with a 5% tartaric acid solution to liberate the this compound.
-
The product is then extracted, washed, and purified, typically by crystallization or chromatography.
Reproducibility and Key Considerations
The reproducibility of the C2-formylation reaction is generally considered to be good for 3-keto steroids. However, several factors can influence the yield and purity of the final product:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and lead to lower yields.
-
Purity of Reagents: The purity of ethisterone, ethyl formate, and sodium methoxide is crucial for a clean reaction.
-
Reaction Time: Sufficient reaction time is necessary to ensure complete formylation.
-
Work-up Procedure: Careful control of the pH during acidification is important to avoid degradation of the product.
While the Chinese patent CN104086619A describes the use of 2-hydroxymethylene-17α-acetylene testosterone (B1683101) as a crude product in the synthesis of Danazol, it does not provide a detailed protocol for its synthesis, focusing instead on the subsequent oximation step. This suggests that the formylation step is a relatively standard and reproducible transformation in an industrial setting.
Alternative Synthesis Routes
Currently, there is a lack of publicly available, well-documented alternative synthesis protocols for this compound. The C2-formylation of 3-keto steroids is a classic and efficient method for introducing this functional group, which may explain the limited exploration of other routes.
Visualizing the Synthesis and Related Pathways
To better understand the chemical transformations and the broader context of this compound synthesis, the following diagrams are provided.
Caption: Synthetic workflow from Ethisterone to Danazol.
Caption: Logical relationship in the synthesis and application.
Independent Verification of the Biological Activity of 2-Hydroxymethylene Ethisterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an independent verification of the biological activity of 2-Hydroxymethylene Ethisterone, a derivative and metabolite of the synthetic steroid Danazol. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on a comparative analysis of its parent compound, Danazol, and structurally related synthetic steroids, Ethisterone and Norethisterone. This guide summarizes their known progestogenic and androgenic activities, presents detailed protocols for key in vitro assays to enable independent verification, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic steroid and a known metabolite of Danazol.[1] Structurally, it is a derivative of Ethisterone, the first orally active progestin.[2] Given its lineage, it is hypothesized that this compound may exhibit similar hormonal activities, primarily interacting with the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). Understanding these activities is crucial for assessing its potential therapeutic applications and off-target effects.
This guide aims to provide a framework for the independent verification of the biological activity of this compound by comparing its anticipated activities with those of Danazol, Ethisterone, and Norethisterone.
Comparative Biological Activity
Progestogenic and Androgenic Activity Profile
The following table summarizes the known receptor binding affinities (IC50) and transactivation activities (EC50) for the comparator compounds. It is important to note that these values can vary depending on the specific assay conditions, cell lines, and experimental setup.
| Compound | Progesterone Receptor (PR) Binding Affinity (IC50, nM) | Progesterone Receptor (PR) Transactivation (EC50, nM) | Androgen Receptor (AR) Binding Affinity (IC50, nM) | Androgen Receptor (AR) Transactivation (EC50, nM) |
| Danazol | Moderate Affinity[3] | Data not available | High Affinity (Ki ~10 nM)[3][4] | Weak Agonist[5] |
| Ethisterone | 44% of Progesterone[6] | Data not available | Equipotent to Norethisterone[6] | Data not available |
| Norethisterone | Data not available | Full PR Agonist | Higher than Testosterone[4] | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The lack of quantitative data for this compound highlights the necessity for the experimental verification outlined in this guide.
Experimental Protocols for Biological Activity Verification
To facilitate the independent verification of the biological activity of this compound, detailed protocols for key in vitro assays are provided below. These assays are designed to quantify the binding affinity and functional activity of a compound at the progesterone and androgen receptors.
Progesterone and Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone or androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone and androgen receptors.
Materials:
-
Purified recombinant human progesterone receptor (PR) or androgen receptor (AR)
-
Radiolabeled ligand (e.g., [³H]-Progesterone for PR, [³H]-Mibolerone for AR)
-
Test compound (this compound) and comparator compounds
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)
-
96-well filter plates
-
Scintillation fluid and scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
Prepare a solution of the purified receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the diluted test compounds.
-
Initiate the binding reaction by adding the purified receptor to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate that retains the receptor-ligand complex.
-
Wash the wells with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Progesterone and Androgen Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the progesterone or androgen receptor.
Objective: To determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity of this compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or a prostate/breast cancer cell line) that does not endogenously express the receptor of interest.
-
An expression vector containing the full-length human progesterone or androgen receptor cDNA.
-
A reporter vector containing a luciferase gene under the control of a promoter with progesterone response elements (PREs) or androgen response elements (AREs).
-
A control vector expressing a different reporter gene (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium.
-
Test compound and appropriate agonist/antagonist controls.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in the appropriate medium.
-
Co-transfect the cells with the receptor expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
For agonist testing, treat the cells with serial dilutions of the test compound.
-
For antagonist testing, treat the cells with serial dilutions of the test compound in the presence of a known agonist at its EC50 concentration.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
References
- 1. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Danazol? [synapse.patsnap.com]
- 6. Danazol: endocrine pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Hydroxymethylene Ethisterone
For laboratory professionals engaged in pharmaceutical research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Hydroxymethylene Ethisterone, a derivative of Danazol used for research purposes[1]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal protocol is conservatively based on the hazardous properties of the closely related compound, Ethisterone, and general principles of hazardous waste management.
Ethisterone is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and is very toxic to aquatic life with long-lasting effects[2][3]. Therefore, this compound must be managed as hazardous waste to prevent potential harm to human health and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification :
-
Treat all this compound waste, including pure compound, contaminated lab supplies (e.g., gloves, wipes), and empty containers, as hazardous chemical waste.
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Keep solid waste separate from liquid waste[4].
-
-
Container Selection and Labeling :
-
Solid Waste : Place dry chemical waste, such as the powder form of the compound or contaminated consumables, in the original manufacturer's container if it is in good condition[4]. If the original container is not available or suitable, use a new, compatible container with a secure, leak-proof screw-on cap[4][5].
-
Contaminated Sharps : Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container[4].
-
Labeling : Clearly label the waste container with a "Hazardous Waste" tag, specifying the chemical name ("this compound") and any known hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Storage :
-
Disposal of Empty Containers :
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and treated as hazardous liquid waste[6].
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection where appropriate[6].
-
-
Arranging for Waste Pickup :
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[7].
-
Quantitative Data Summary
While no specific quantitative data for this compound was found, the following table summarizes the acute oral toxicity of the related compound, Ethisterone. This data underscores the importance of handling this class of compounds with care.
| Compound | CAS Number | Acute Oral Toxicity (LD50) | Species |
| Ethisterone | 434-03-7 | >2000 mg/kg | Rat |
| Data sourced from the Ethisterone Material Safety Data Sheet[8]. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2-Hydroxymethylene Ethisterone
Essential Safety and Handling Guide for 2-Hydroxymethylene Ethisterone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS 2787-02-2). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of the structurally similar compound, Ethisterone, and general best practices for handling potentially hazardous research chemicals. This compound is identified as a derivative of Danazol and is utilized in laboratory research as a chemical intermediate.[1][2]
I. Personal Protective Equipment (PPE)
The primary goal is to prevent inhalation, ingestion, and skin/eye contact. A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of the powdered compound, especially during weighing and transfer. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against airborne particles and potential splashes. |
| Hand Protection | Two pairs of ASTM D6978-rated chemotherapy gloves | Double-gloving provides an extra layer of protection against chemical permeation. |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves and closed cuffs | Prevents skin contact and contamination of personal clothing. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of chemical contaminants outside of the designated handling area. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Prepare all required equipment and reagents before introducing the compound to the work area.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
-
Donning PPE:
-
Follow a strict donning sequence: shoe covers, inner gloves, gown, outer gloves, face shield, and respirator.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and dilutions, within the designated containment area.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Handle the compound gently to avoid generating dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doff PPE in the reverse order of donning, ensuring that the outer, more contaminated layers are removed first and disposed of correctly.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Unused Compound | Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
IV. Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact the institutional safety office. |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
